3,4-Dimethoxypicolinic acid
Description
Properties
IUPAC Name |
3,4-dimethoxypyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-12-5-3-4-9-6(8(10)11)7(5)13-2/h3-4H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQRYGZZOEKGPKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and characterization of 3,4-Dimethoxypicolinic acid
An In-depth Technical Guide for the Synthesis and Characterization of 3,4-Dimethoxypicolinic Acid
Abstract
This compound is a substituted pyridine carboxylic acid of significant interest to the fields of medicinal chemistry and materials science. Its unique electronic and steric properties, conferred by the electron-donating methoxy groups on the pyridine ring, make it a valuable building block for novel pharmaceuticals and functional materials. This guide provides a comprehensive overview of a robust synthetic pathway to this compound and details the rigorous analytical techniques required for its structural confirmation and purity assessment. The methodologies are presented with a focus on the underlying chemical principles, offering researchers and drug development professionals a practical and scientifically grounded resource.
Strategic Approach to Synthesis
Direct, single-step syntheses of this compound are not prominently described in foundational literature. Therefore, a logical and effective strategy involves a multi-step approach starting from a more readily available precursor. The most reliable pathway involves the selective oxidation of a precursor such as 2-methyl-3,4-dimethoxypyridine. This strategy leverages the relative stability of the pyridine ring under controlled oxidative conditions, a well-established transformation in heterocyclic chemistry.
The rationale for this approach is twofold:
-
Precursor Accessibility: Substituted 2-methylpyridines (picolines) serve as common starting materials in complex molecule synthesis. The required 2-methyl-3,4-dimethoxypyridine can be prepared via established methods, such as those involving methylation, chlorination, and methoxy substitution from precursors like maltol.[1]
-
Robust Transformation: The oxidation of an alkyl side chain on an aromatic ring to a carboxylic acid is a fundamental and high-yielding reaction in organic synthesis. The choice of oxidant is critical to ensure high conversion while preventing degradation of the electron-rich pyridine ring.
Below is a proposed workflow for the synthesis of the target compound.
Caption: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol: Oxidation of 2-Methyl-3,4-dimethoxypyridine
This protocol is an adapted procedure based on standard methods for the oxidation of picoline derivatives.
Materials:
-
2-Methyl-3,4-dimethoxypyridine (1.0 eq)
-
Potassium permanganate (KMnO₄) (3.0-4.0 eq)
-
Water (as solvent)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium bisulfite (NaHSO₃)
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: A solution of 2-Methyl-3,4-dimethoxypyridine is prepared in water in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.
-
Oxidant Addition: Potassium permanganate is added portion-wise to the solution over 1-2 hours. Causality: Portion-wise addition is crucial to control the exothermicity of the reaction and prevent potential side reactions or degradation of the starting material and product.
-
Reflux: The reaction mixture is heated to reflux (approximately 90-100°C) and maintained for 4-6 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).
-
Quenching and Filtration: After cooling to room temperature, the reaction is quenched by the careful addition of sodium bisulfite to destroy excess permanganate, indicated by the disappearance of the purple color and formation of a brown manganese dioxide (MnO₂) precipitate. The MnO₂ is removed by filtration through a pad of celite.
-
Acidification and Precipitation: The clear filtrate is cooled in an ice bath, and concentrated HCl is added dropwise until the pH is approximately 3-4. Causality: this compound is least soluble in water at its isoelectric point. Acidification protonates the carboxylate, causing the product to precipitate out of the aqueous solution.
-
Isolation: The resulting white precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum.
-
Purification: The crude product is further purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to yield pure this compound.
Comprehensive Characterization
Confirming the identity and purity of the synthesized this compound requires a multi-technique analytical approach. A combination of spectroscopic and chromatographic methods provides a self-validating system for structural elucidation and quality control.
Caption: Integrated workflow for the analytical characterization of the final product.
Spectroscopic & Chromatographic Data Summary
The following table summarizes the expected analytical data for this compound, based on established principles and data from analogous structures.
| Technique | Parameter | Expected Observation |
| ¹H NMR | Chemical Shift (δ) | ~8.2-8.4 ppm (d, 1H, H-6), ~7.0-7.2 ppm (d, 1H, H-5), ~4.0 ppm (s, 3H, OCH₃), ~3.9 ppm (s, 3H, OCH₃), ~11-13 ppm (br s, 1H, COOH) |
| ¹³C NMR | Chemical Shift (δ) | ~165-170 ppm (C=O), ~150-160 ppm (Aromatic C-O), ~140-150 ppm (Aromatic C), ~110-120 ppm (Aromatic C-H), ~55-60 ppm (OCH₃) |
| IR | Wavenumber (cm⁻¹) | 2500-3300 cm⁻¹ (Broad O-H stretch), ~1700-1725 cm⁻¹ (C=O stretch), ~1580-1610 cm⁻¹ (Aromatic C=C/C=N stretches), ~1250-1300 cm⁻¹ (Asymmetric C-O-C stretch), ~1020-1080 cm⁻¹ (Symmetric C-O-C stretch)[2][3] |
| HRMS (ESI+) | m/z | Expected [M+H]⁺ for C₈H₉NO₄. This provides confirmation of the elemental composition. |
| HPLC | Purity Analysis | A single major peak (>98% area) on a reverse-phase column (e.g., C18) with a suitable mobile phase (e.g., acetonitrile/water with formic acid). |
Expert Insights on Characterization:
-
¹H NMR: The two aromatic protons will appear as doublets due to coupling with each other. The downfield shift of the proton at the 6-position is expected due to its proximity to the electron-withdrawing carboxylic acid group and the ring nitrogen.
-
IR Spectroscopy: The most telling feature is the very broad absorption band for the carboxylic acid O-H stretch, which often overlaps with C-H stretching frequencies.[2] This is characteristic of the hydrogen-bonded dimer form of carboxylic acids in the solid state.
-
Mass Spectrometry: Electron Ionization (EI) may lead to fragmentation, with a potential primary loss of a methoxy group or the entire carboxylic acid moiety. Electrospray Ionization (ESI) is a softer technique that should prominently show the protonated molecular ion [M+H]⁺.[4]
Significance and Potential Applications
Picolinic acid and its derivatives are widely recognized for their biological activity and utility as intermediates in chemical synthesis.[5][6] The 3,4-dimethoxy substitution pattern imparts specific properties that make this molecule a highly valuable scaffold.
-
Pharmaceutical Intermediate: The pyridine core is a common feature in many approved drugs. The dimethoxy-phenyl motif is also prevalent in bioactive compounds, often involved in binding to biological targets.[7][8] this compound can serve as a key building block for creating complex molecules with potential therapeutic applications, including enzyme inhibitors or receptor antagonists.[6]
-
Chelating Agent: Picolinic acid is a well-known bidentate chelating agent for various metal ions.[5] The electronic modifications from the methoxy groups can tune the coordination properties, making its derivatives useful in areas ranging from catalysis to the development of metal-based drugs or contrast agents.
-
Materials Science: Substituted pyridines are used in the synthesis of coordination polymers and functional materials.[5] The specific stereoelectronic profile of this compound could be exploited to design materials with tailored optical or electronic properties.
Conclusion
This technical guide outlines a scientifically sound and practical approach for the synthesis and comprehensive characterization of this compound. By employing a robust multi-step synthetic strategy centered on the oxidation of a picoline precursor, researchers can reliably access this valuable compound. The detailed analytical workflow, combining NMR, MS, and IR spectroscopy, ensures rigorous structural validation and purity confirmation. The insights into the causality behind the experimental choices and the potential applications of the target molecule provide a solid foundation for its use in advanced research and development programs.
References
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Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
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Infrared spectrum of 4-methoxypicolinic acid N-oxide: computation of asymmetric O-H stretching band. (2007). PubMed. Retrieved from [Link]
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1H-NMR spectra of 3,4-DABA and 3,4-DABA.2HCl. (n.d.). ResearchGate. Retrieved from [Link]
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Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. (2023). National Institutes of Health (NIH). Retrieved from [Link]
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Design, Synthesis, and Pharmacological Characterization of N-(4-(2 (6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)yl)ethyl)phenyl)quinazolin-4-amine Derivatives: Novel Inhibitors Reversing P-Glycoprotein-Mediated Multidrug Resistance. (2017). PubMed. Retrieved from [Link]
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3‐Hydroxypicolinic Acid as an Effective Matrix for Sophorolipid Structural Elucidation Using Matrix‐Assisted Laser Desorption Ionization Time‐of‐Flight Mass Spectrometry. (2020). ResearchGate. Retrieved from [Link]
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Why Is Dipicolinic Acid Important to Us?. (2024). UniVOOK. Retrieved from [Link]
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Design, Synthesis, and Pharmacological Characterization of N -(4-(2 (6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1 H )yl)ethyl)phenyl)quinazolin-4-amine Derivatives: Novel Inhibitors Reversing P-Glycoprotein-Mediated Multidrug Resistance. (n.d.). ResearchGate. Retrieved from [Link]
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A Technical Guide to Novel Synthesis Routes for 3,4-Dimethoxypicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Dimethoxypicolinic acid is a key building block in the synthesis of various pharmaceutical compounds, necessitating efficient and scalable production methods. This guide provides an in-depth exploration of both established and novel synthetic routes to this valuable molecule. Traditional methods, while reliable, often involve multiple steps and harsh reaction conditions. This document details modern, innovative approaches, including palladium-catalyzed C-H functionalization and directed ortho-metalation, which offer improved efficiency, regioselectivity, and milder reaction conditions. Each route is presented with a detailed mechanistic rationale, step-by-step protocols, and a comparative analysis of their respective advantages and limitations. This guide is intended to serve as a comprehensive resource for chemists in the pharmaceutical and fine chemical industries, enabling the selection and implementation of the most suitable synthetic strategy for their specific needs.
Introduction: The Significance of this compound
Picolinic acid and its derivatives are fundamental scaffolds in medicinal chemistry and materials science.[1] The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. This compound, in particular, serves as a crucial intermediate in the synthesis of a range of biologically active compounds. The methoxy groups at the C3 and C4 positions can modulate ligand-receptor interactions and improve metabolic stability, making this a desirable synthon in drug discovery programs.
The development of efficient and sustainable synthetic methodologies is a continuous pursuit in organic chemistry.[2] For this compound, this involves moving beyond classical multi-step syntheses towards more atom-economical and convergent strategies. This guide will first briefly touch upon a traditional approach to provide a baseline, and then delve into two promising novel routes that leverage modern catalytic and organometallic techniques.
A Traditional Approach: Multi-Step Synthesis from a Precursor
A conventional and well-established method for the synthesis of this compound involves the preparation and subsequent oxidation of a suitable precursor, such as 2-chloromethyl-3,4-dimethoxypyridine. This multi-step approach, while lengthy, is built upon reliable and well-understood chemical transformations.
A plausible synthetic sequence starting from maltol is outlined in a patent describing the preparation of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.[3] This intermediate can then be oxidized to the desired picolinic acid.
Experimental Protocol: Oxidation of 2-Hydroxymethyl-3,4-dimethoxypyridine
This protocol describes the oxidation of the hydroxymethyl precursor, which can be obtained from the corresponding chloromethyl derivative.
-
To a solution of 2-hydroxymethyl-3,4-dimethoxypyridine (1.0 eq) in a suitable solvent such as acetone or a mixture of acetonitrile, water, and ethyl acetate, add a catalytic amount of a ruthenium salt (e.g., RuCl₃·xH₂O).
-
Add a co-oxidant, such as sodium periodate (NaIO₄) or Oxone®, in portions at room temperature.
-
Stir the reaction mixture vigorously at room temperature for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford this compound.
Causality Behind Experimental Choices:
-
Ruthenium Catalyst: Ruthenium-based catalysts are known for their efficiency in oxidizing alcohols to carboxylic acids under relatively mild conditions.
-
Co-oxidant: A stoichiometric amount of a less expensive co-oxidant is used to regenerate the active catalytic species, making the process more cost-effective.
-
Quenching: Sodium thiosulfate is used to neutralize any remaining oxidizing agents.
While effective, this traditional route suffers from a high step count, potentially leading to lower overall yields and increased waste generation.
Novel Synthetic Routes: Leveraging Modern Methodologies
The following sections detail two innovative approaches for the synthesis of this compound that offer significant advantages over traditional methods in terms of efficiency and atom economy.
Route 1: Palladium-Catalyzed C-H Functionalization
Recent advances in transition-metal catalysis have revolutionized the synthesis of complex molecules by enabling the direct functionalization of otherwise inert C-H bonds.[2][4] Palladium-catalyzed reactions, in particular, have shown great promise for the regioselective introduction of functional groups onto heterocyclic scaffolds.[5]
A novel strategy for the synthesis of this compound could involve a regioselective palladium-catalyzed C-H methoxylation of a 3-methoxypicolinic acid precursor. This approach would be highly atom-economical, as it avoids the need for pre-functionalized starting materials.
Conceptual Workflow:
Figure 1: Conceptual workflow for the palladium-catalyzed C4-methoxylation of 3-methoxypicolinic acid.
Experimental Protocol (Proposed):
-
In a sealed reaction vessel, combine 3-methoxypicolinic acid (1.0 eq), a palladium catalyst such as Pd(OAc)₂ (2-5 mol%), a suitable ligand (e.g., a phosphine or N-heterocyclic carbene ligand), and an oxidant (e.g., benzoquinone or Ag₂CO₃).
-
Add anhydrous methanol as both the solvent and the methoxylating agent.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen) and seal.
-
Heat the reaction mixture to 80-120 °C for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to yield this compound.
Mechanistic Insights and Rationale:
The proposed mechanism involves the coordination of the palladium catalyst to the nitrogen of the pyridine ring, followed by a directed C-H activation at the C4 position. The resulting palladacycle then undergoes oxidative addition with an activated methanol species, followed by reductive elimination to furnish the desired product and regenerate the active palladium catalyst. The directing effect of the carboxylic acid group at the C2 position is crucial for achieving the desired regioselectivity.[5]
Route 2: Directed ortho-Metalation (DoM)
Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds.[4] This strategy relies on the use of a directing metalating group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position.
For the synthesis of this compound, the methoxy group at the C3 position of a 3,4-dimethoxypyridine starting material can act as a directing group, facilitating lithiation at the C2 position. The resulting organolithium species can then be trapped with an electrophile, such as carbon dioxide, to introduce the carboxylic acid functionality. It has been reported that the lithiation of 3,4-dimethoxypyridine with n-BuLi occurs at the 2-position.[4]
Reaction Pathway:
Figure 2: Reaction pathway for the synthesis of this compound via directed ortho-metalation.
Experimental Protocol:
-
To a solution of 3,4-dimethoxypyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen), cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (1.1-1.2 eq) in hexanes dropwise, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Bubble dry carbon dioxide gas through the solution for 30-60 minutes, or add crushed dry ice in one portion.
-
Allow the reaction mixture to slowly warm to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Acidify the aqueous layer to pH 2-3 with dilute hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product by recrystallization or column chromatography.
Rationale for Experimental Choices:
-
Anhydrous Conditions and Inert Atmosphere: Organolithium reagents are highly reactive towards water and oxygen, necessitating the use of dry solvents and an inert atmosphere.
-
Low Temperature: The lithiation reaction is typically performed at low temperatures (-78 °C) to prevent side reactions and ensure regioselectivity.
-
Carbon Dioxide as Electrophile: Carbon dioxide is an inexpensive and readily available C1 electrophile for the installation of the carboxylic acid group.[6]
-
Acidic Workup: An acidic workup is required to protonate the initially formed lithium carboxylate salt to yield the final carboxylic acid product.
Comparative Analysis of Synthesis Routes
The choice of a synthetic route depends on various factors, including the desired scale of production, cost of starting materials and reagents, and the required purity of the final product.
| Parameter | Traditional Route (Oxidation) | Route 1 (Pd-Catalyzed C-H Functionalization) | Route 2 (Directed ortho-Metalation) |
| Number of Steps | High (Multi-step) | Low (Potentially one step from precursor) | Low (Two steps from precursor) |
| Atom Economy | Moderate | High | High |
| Reaction Conditions | Can be harsh (strong oxidants) | Generally mild to moderate | Cryogenic temperatures required |
| Starting Materials | Readily available but require synthesis | Substituted picolinic acids may require synthesis | 3,4-Dimethoxypyridine may require synthesis |
| Scalability | Established for similar processes | Can be challenging due to catalyst cost and removal | Scalable, but requires specialized equipment for low temperatures |
| Cost | Can be high due to multiple steps | Catalyst cost can be a factor | Reagents are relatively inexpensive |
| Environmental Impact | Generates stoichiometric waste | Reduces waste by avoiding protecting groups | Use of organolithium reagents requires careful handling |
Conclusion and Future Outlook
The synthesis of this compound can be achieved through various routes, each with its own set of advantages and challenges. While traditional multi-step methods provide a reliable pathway, modern synthetic strategies such as palladium-catalyzed C-H functionalization and directed ortho-metalation offer more efficient and atom-economical alternatives.
The palladium-catalyzed approach represents a cutting-edge methodology that minimizes the need for pre-functionalization, thereby shortening the synthetic sequence. Directed ortho-metalation, on the other hand, provides a powerful and often high-yielding method for the regioselective introduction of the carboxylic acid group.
Future research in this area will likely focus on the development of even more sustainable and cost-effective methods. This may include the use of more earth-abundant metal catalysts, biocatalytic approaches, and the application of flow chemistry to improve safety and scalability.[7] The continued evolution of synthetic organic chemistry will undoubtedly lead to even more elegant and efficient routes to this compound and other valuable chemical building blocks.
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Synthesis of 2-methoxypyridine-3,4-dicarbonitriles and 4-methoxy-2,3-dihydro-1H-pyrrolo[6][8]pyridine-1,3-diones - ResearchGate. ([Link])
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An In-depth Technical Guide to 3,4-Dimethoxypicolinic Acid: Chemical Properties and Structure Elucidation
This guide provides a comprehensive technical overview of 3,4-dimethoxypicolinic acid, a pyridine carboxylic acid derivative of interest to researchers and professionals in drug development and medicinal chemistry. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes information from closely related analogues to offer predictive insights into its chemical properties, structural characteristics, and the methodologies for its definitive elucidation.
Introduction: The Significance of Picolinic Acid Scaffolds
Picolinic acid and its derivatives are recognized as "privileged" structural motifs in the field of drug discovery.[1] The pyridine ring, a key component of numerous FDA-approved nitrogen-heterocyclic drugs, imparts unique electronic and structural properties that make it a versatile scaffold for designing biologically active molecules.[1] These compounds are widely utilized as ligands for metal ion complexation and have shown potential in various therapeutic areas, including the development of enzyme inhibitors and agents for neurodegenerative diseases.[1][2][3] this compound, with its specific substitution pattern, presents a unique electronic and conformational profile that warrants detailed investigation for its potential applications.
Predicted Physicochemical Properties
Based on the general properties of aromatic carboxylic acids and pyridine derivatives, the following physicochemical properties for this compound can be anticipated. It is crucial to note that these are estimated values and require experimental verification.
| Property | Predicted Value/Characteristic | Rationale/Supporting Evidence |
| Molecular Formula | C₈H₉NO₄ | Based on the chemical structure. |
| Molecular Weight | 183.16 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | Typical appearance for similar organic acids.[4] |
| Melting Point | 170-190 °C | Similar dimethoxy-substituted aromatic acids, such as 3,4-dimethoxycinnamic acid and 3,4-dimethoxysalicylic acid, have melting points in this range.[4][5] |
| Solubility | Slightly soluble in water, soluble in organic solvents like methanol, ethanol, DMSO, and chloroform. | The presence of the carboxylic acid and methoxy groups suggests some polarity, while the aromatic ring provides nonpolar character.[4] |
| pKa | ~3-5 | The pKa of the carboxylic acid group is expected to be in this range, influenced by the electron-withdrawing effect of the pyridine nitrogen. |
Synthesis and Purification
While a specific, optimized synthesis for this compound is not readily found in the literature, a plausible synthetic route can be devised based on established organic chemistry principles and methodologies for preparing substituted picolinic acids.[6]
A potential synthetic approach could involve the oxidation of a corresponding substituted pyridine. The following diagram illustrates a generalized workflow for the synthesis and purification of a picolinic acid derivative.
Caption: A generalized workflow for the synthesis and purification of this compound.
Experimental Protocol: A Generalized Approach
The following is a generalized protocol for the synthesis of a picolinic acid derivative via oxidation, which would require optimization for this compound.
-
Reaction Setup: To a stirred solution of the starting substituted pyridine in an appropriate solvent (e.g., water or a mixed aqueous/organic system), add the oxidizing agent (e.g., potassium permanganate) portion-wise at a controlled temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding a suitable reducing agent (e.g., sodium bisulfite) until the reaction mixture becomes colorless.
-
Isolation: Filter the reaction mixture to remove any inorganic precipitates. Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the crude carboxylic acid.
-
Purification: Collect the crude product by filtration and purify by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water).
-
Drying: Dry the purified crystals under vacuum to obtain the final product.
Structure Elucidation: A Multi-Technique Approach
The definitive identification and structural confirmation of this compound would rely on a combination of spectroscopic techniques and, ideally, single-crystal X-ray diffraction.
Caption: A workflow for the comprehensive structure elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural analysis of organic molecules.[7] For this compound, both ¹H and ¹³C NMR would provide critical information.
Predicted ¹H NMR Spectral Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.3-8.5 | d | 1H | H-6 |
| ~7.0-7.2 | d | 1H | H-5 |
| ~4.0 | s | 3H | OCH₃ (at C-4) |
| ~3.9 | s | 3H | OCH₃ (at C-3) |
| ~12-13 | br s | 1H | COOH |
Solvent: DMSO-d₆
Predicted ¹³C NMR Spectral Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~165-170 | C=O (Carboxylic Acid) |
| ~155-160 | C-4 |
| ~150-155 | C-6 |
| ~145-150 | C-2 |
| ~140-145 | C-3 |
| ~110-115 | C-5 |
| ~55-60 | OCH₃ |
| ~55-60 | OCH₃ |
Solvent: DMSO-d₆
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[8]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher.[8] For unambiguous assignments, 2D NMR experiments such as COSY, HSQC, and HMBC should be performed.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.
Predicted Mass Spectrometry Data:
| m/z | Assignment |
| 183.0532 | [M]⁺ (Calculated for C₈H₉NO₄) |
| 168 | [M - CH₃]⁺ |
| 138 | [M - COOH]⁺ |
| 123 | [M - COOH - CH₃]⁺ |
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a liquid chromatograph (LC-MS).[8]
-
Ionization: Electrospray ionization (ESI) or electron ionization (EI) can be used. ESI is generally preferred for its soft ionization, which often preserves the molecular ion.
-
Analysis: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap, is used to determine the accurate mass-to-charge ratio.[8]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.[9][10]
Predicted IR Spectral Data:
| Wavenumber (cm⁻¹) | Assignment |
| ~3000-2500 (broad) | O-H stretch (Carboxylic Acid) |
| ~1700-1720 | C=O stretch (Carboxylic Acid) |
| ~1600, ~1470 | C=C and C=N ring stretching (Pyridine) |
| ~1250-1300 | C-O stretch (Aryl ether) |
| ~1020-1080 | C-O stretch (Aryl ether) |
Experimental Protocol: IR Spectroscopy Analysis
-
Sample Preparation: The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.[10]
-
Data Acquisition: The IR spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.[8] A background spectrum should be recorded and subtracted from the sample spectrum.
Single-Crystal X-ray Crystallography
For an unambiguous determination of the three-dimensional structure, single-crystal X-ray crystallography is the gold standard.[7][11][12] This technique provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.[2]
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Suitable single crystals of this compound need to be grown. This is often achieved by slow evaporation of a saturated solution in an appropriate solvent.
-
Data Collection: A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The collected data are used to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.[11][12]
Potential Applications and Future Directions
Given the established biological activities of picolinic acid derivatives, this compound holds promise as a scaffold for the development of novel therapeutic agents.[13][14][15] The methoxy substituents can influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. Future research should focus on the experimental validation of its physicochemical properties, the development of an efficient and scalable synthesis, and the exploration of its biological activities in various assays.
Conclusion
This technical guide has provided a comprehensive overview of the predicted chemical properties and a roadmap for the structure elucidation of this compound. By leveraging data from analogous compounds, we have outlined the expected spectroscopic signatures and the experimental protocols required for its full characterization. This information serves as a valuable resource for researchers embarking on the synthesis and investigation of this promising molecule.
References
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Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria | Langmuir - ACS Publications. (2017, November 7). Retrieved from [Link]
-
Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PubMed. (2025, May 2). Retrieved from [Link]
-
Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria - PubMed. (2017, November 21). Retrieved from [Link]
-
Shared Hydrogen Atom Location and Chemical Composition in Picolinic Acid and Pyridoxal Hydrochloride Derivatives Determined by X‑ray Crystallography - The Journal of Organic Chemistry - ACS Figshare. (2022, September 15). Retrieved from [Link]
-
Shared Hydrogen Atom Location and Chemical Composition in Picolinic Acid and Pyridoxal Hydrochloride Derivatives Determined by X-ray Crystallography | The Journal of Organic Chemistry. (2022, September 8). Retrieved from [Link]
-
Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria - ResearchGate. (2017, November 22). Retrieved from [Link]
-
Shared Hydrogen Atom Location and Chemical Composition in Picolinic Acid and Pyridoxal Hydrochloride Derivatives Determined by X-ray Crystallography | The Journal of Organic Chemistry - ACS Publications. (2022, September 8). Retrieved from [Link]
-
Shared Hydrogen Atom Location and Chemical Composition in Picolinic Acid and Pyridoxal Hydrochloride Derivatives Determined by X-ray Crystallography | Request PDF - ResearchGate. (2025, November 26). Retrieved from [Link]
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - Dove Medical Press. (2025, May 20). Retrieved from [Link]
-
Pyridine carboxylic acid derivatives in drug development pipeline. - ResearchGate. (n.d.). Retrieved from [Link]
-
Development of Picolinic Acid-derived Anti-Parasitics and Methods for the Synthesis of Ring-Fused Quinazolin- and Quinolin-ones - UWDC - UW-Madison Libraries. (n.d.). Retrieved from [Link]
-
A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer - Pharmacia. (2021, September 8). Retrieved from [Link]
-
3,4-Dimethoxycinnamic acid | C11H12O4 | CID 717531 - PubChem. (n.d.). Retrieved from [Link]
-
3,4-DIMETHOXYSALICYLIC ACID - ChemBK. (2024, April 9). Retrieved from [Link]
- US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids - Google Patents. (n.d.).
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A Spectroscopic Guide to 3,4-Dimethoxypicolinic Acid: An In-Depth Technical Analysis for Researchers
This technical guide provides a comprehensive analysis of the spectroscopic data for 3,4-Dimethoxypicolinic acid, a substituted pyridine derivative of interest to researchers in medicinal chemistry and materials science. In the absence of publicly available experimental spectra, this guide leverages high-fidelity predictive models to present a detailed spectroscopic profile, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Each section is designed to not only present the data but also to provide insights into the experimental rationale and a thorough interpretation of the spectral features, empowering researchers to apply these principles to their own work.
Molecular Structure and Key Features
This compound possesses a pyridine ring substituted with a carboxylic acid at the 2-position and two methoxy groups at the 3- and 4-positions. This unique arrangement of functional groups gives rise to a distinct spectroscopic fingerprint.
Caption: 2D structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra provide valuable information on the electronic environment of each nucleus.
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted chemical shifts for this compound in CDCl₃, as generated by NMRDB.org.[1][2]
Table 1: Predicted ¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 8.15 | d | 1H | H-6 |
| 7.00 | d | 1H | H-5 |
| 4.05 | s | 3H | OCH₃ at C-4 |
| 3.95 | s | 3H | OCH₃ at C-3 |
| 11.0-13.0 | br s | 1H | COOH |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| 167.0 | COOH |
| 155.0 | C-4 |
| 149.0 | C-2 |
| 145.0 | C-6 |
| 125.0 | C-3 |
| 110.0 | C-5 |
| 56.5 | OCH₃ at C-4 |
| 56.0 | OCH₃ at C-3 |
Experimental Protocol: NMR Spectroscopy
A detailed, step-by-step methodology for acquiring high-quality NMR spectra of a solid organic acid like this compound is provided below.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent. The choice of solvent is critical. For carboxylic acids, deuterated chloroform (CDCl₃) is often a good starting point due to its ability to dissolve a wide range of organic compounds. However, if the compound exhibits poor solubility, deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ can be used. It is important to note that protic solvents like methanol-d₄ can lead to the exchange of the acidic proton of the carboxylic acid, causing this signal to broaden or disappear.
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters for a 400 MHz spectrometer would include a 90° pulse width, a spectral width of -2 to 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. For quantitative analysis, the relaxation delay should be at least 5 times the T1 relaxation time of the slowest relaxing proton.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A spectral width of 0 to 220 ppm is typically sufficient for most organic molecules. A larger number of scans will be required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Caption: A generalized workflow for NMR data acquisition and processing.
Interpretation of Predicted NMR Spectra
-
¹H NMR: The two aromatic protons (H-5 and H-6) are expected to appear as doublets due to coupling with each other. The downfield shift of H-6 (δ 8.15) is attributed to the deshielding effect of the adjacent nitrogen atom and the carboxylic acid group. The two methoxy groups are predicted to appear as sharp singlets around 3.95 and 4.05 ppm. The acidic proton of the carboxylic acid is expected to be a broad singlet at a significantly downfield chemical shift (δ 11.0-13.0), which is characteristic for carboxylic acid protons. Its broadness is a result of hydrogen bonding and potential chemical exchange.
-
¹³C NMR: The carbonyl carbon of the carboxylic acid is the most deshielded carbon, appearing at approximately 167.0 ppm. The aromatic carbons show a range of chemical shifts influenced by the substituents. The carbons attached to the electron-donating methoxy groups (C-3 and C-4) and the nitrogen atom (C-2 and C-6) are significantly deshielded. The methoxy carbons themselves appear in the typical region for sp³ carbons attached to an oxygen atom (around 56.0-56.5 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands
Based on the functional groups in this compound, the following characteristic IR absorption bands are predicted:
Table 3: Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic acid) |
| 3100-3000 | Medium | C-H stretch (Aromatic) |
| 2950-2850 | Medium | C-H stretch (Methoxy) |
| ~1700 | Strong | C=O stretch (Carboxylic acid) |
| 1600-1450 | Medium | C=C and C=N stretches (Aromatic ring) |
| ~1250 | Strong | C-O stretch (Aryl ether) |
| ~1200 | Strong | C-O stretch (Carboxylic acid) |
Experimental Protocol: IR Spectroscopy
For a solid sample like this compound, Attenuated Total Reflectance (ATR) FTIR spectroscopy is a common and convenient method.
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Apply pressure to the sample using the ATR press to ensure good contact with the crystal.
-
Acquire a background spectrum of the empty ATR crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Caption: A simplified workflow for ATR-FTIR spectroscopy.
Interpretation of Predicted IR Spectrum
The most prominent feature in the predicted IR spectrum is the very broad O-H stretching absorption of the carboxylic acid, which typically spans from 3300 to 2500 cm⁻¹. This broadness is due to strong hydrogen bonding between the carboxylic acid molecules in the solid state. The sharp and strong C=O stretching vibration around 1700 cm⁻¹ is also a key diagnostic peak for the carboxylic acid functional group. The aromatic C-H stretches are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy groups should appear just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring will give rise to a series of absorptions in the 1600-1450 cm⁻¹ region. Finally, the strong C-O stretching bands for the aryl ether and carboxylic acid functionalities are predicted to be in the 1250-1200 cm⁻¹ range.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
Predicted Mass Spectrum Data
The predicted mass spectrum for this compound was generated using CFM-ID (Competitive Fragmentation Modeling-ID).[3][4] The molecular weight of this compound (C₈H₉NO₄) is 183.05 g/mol . In positive ion mode Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be observed at an m/z of 184.06.
Table 4: Predicted ESI-MS/MS Fragmentation Data for [M+H]⁺ at m/z 184.06
| Predicted Fragment m/z | Predicted Intensity (Collision Energy Dependent) | Possible Fragment Structure/Loss |
| 166.05 | High | Loss of H₂O |
| 138.05 | Medium | Loss of H₂O and CO |
| 123.03 | Medium | Loss of H₂O, CO, and CH₃ |
| 109.04 | Low | Loss of COOH and OCH₃ |
Experimental Protocol: Mass Spectrometry
Electrospray ionization coupled with a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap) is a suitable technique for the analysis of this compound.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1-10 µg/mL) in a solvent compatible with ESI, such as a mixture of methanol and water (e.g., 50:50 v/v).
-
A small amount of a volatile acid (e.g., 0.1% formic acid) can be added to the solvent to promote protonation in positive ion mode.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode. Typical ESI source parameters include a capillary voltage of 3-4 kV, a source temperature of 100-150 °C, and a desolvation gas flow.
-
For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion (m/z 184.06) as the precursor ion and inducing fragmentation by collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).
-
Caption: A general workflow for ESI-MS and MS/MS analysis.
Interpretation of Predicted Mass Spectrum
The full scan mass spectrum in positive ESI mode is expected to show a prominent peak at m/z 184.06, corresponding to the protonated molecule [M+H]⁺. The MS/MS spectrum of this precursor ion will provide valuable structural information. A common initial fragmentation pathway for protonated carboxylic acids is the loss of a water molecule (H₂O), leading to a fragment at m/z 166.05. Subsequent loss of carbon monoxide (CO) from this fragment would result in an ion at m/z 138.05. Further fragmentation could involve the loss of a methyl radical (•CH₃) from one of the methoxy groups. The fragmentation pattern can be used to confirm the connectivity of the atoms within the molecule.
Conclusion
This technical guide provides a comprehensive predicted spectroscopic dataset for this compound, coupled with detailed interpretations and practical experimental protocols. By understanding the principles behind the predicted NMR, IR, and MS data, researchers can gain valuable insights into the structural features of this molecule and apply this knowledge to the characterization of their own novel compounds. While predicted data is a powerful tool in the absence of experimental spectra, it is always recommended to confirm these findings with experimentally acquired data whenever possible.
References
-
CFM-ID. Competitive Fragmentation Modeling for Metabolite Identification. [Link]
-
Djoumbou-Feunang, Y., et al. (2014). CFM-ID: a web server for annotation, spectrum prediction and metabolite identification from tandem mass spectra. Nucleic Acids Research, 42(Web Server issue), W98–W105. [Link]
-
CFM-ID 3.0. Significantly Improved ESI-MS/MS Prediction and Compound Identification. [Link]
-
NMRDB.org. Predict 1H NMR spectra. [Link]
-
NMRDB.org. Predict 13C carbon NMR spectra. [Link]
Sources
A Senior Application Scientist's Guide to the Discovery and Isolation of Substituted Picolinic Acids
<_ _ _ / ( | ) _/ _ / ( ) _/
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Picolinic acid, or pyridine-2-carboxylic acid, and its substituted derivatives represent a cornerstone of heterocyclic chemistry, demonstrating profound significance across pharmaceuticals, agrochemicals, and materials science.[1][2] Their role as privileged scaffolds stems from their unique electronic properties and their capacity as bidentate chelating agents.[3] This technical guide provides an in-depth exploration of the core methodologies for the synthesis, isolation, and characterization of substituted picolinic acids. Moving beyond a mere recitation of protocols, this document elucidates the underlying chemical principles and strategic considerations that govern experimental design. We will traverse key synthetic strategies, including the functionalization of pre-existing pyridine rings via Directed ortho-Metalation (DoM) and classical oxidation, as well as modern catalytic approaches.[4] Subsequently, a detailed analysis of isolation and purification workflows will be presented, emphasizing the practical challenges posed by the polarity of these compounds and offering robust solutions.[5] This guide is structured to serve as a comprehensive resource, blending foundational theory with field-proven, actionable protocols to empower researchers in their discovery and development endeavors.
Chapter 1: Synthetic Strategies for Picolinic Acid Derivatives
The creation of substituted picolinic acids can be broadly categorized into two primary approaches: the modification of a pre-existing picolinic acid or pyridine scaffold, and the de novo construction of the pyridine ring. The choice of strategy is dictated by the availability of starting materials, the desired substitution pattern, and tolerance for multi-step sequences.
Functionalization of the Pyridine Ring
Direct functionalization of the pyridine ring is often the most atom-economical approach. The inherent electronic properties of the pyridine ring, however, present regioselectivity challenges that must be overcome.
1.1.1 Directed ortho-Metalation (DoM)
Directed ortho-Metalation (DoM) has emerged as a powerful and highly regioselective strategy for functionalizing the pyridine ring ortho to a directing metalation group (DMG). The carboxylic acid group of picolinic acid itself can act as a DMG, but more commonly, other groups are used to direct functionalization at other positions before the picolinic acid moiety is installed or revealed.
Causality of Experimental Choice: The power of DoM lies in its ability to overcome the natural electronic tendencies of the pyridine ring. Standard electrophilic aromatic substitution is difficult and typically directs to the 3-position. DoM utilizes a Lewis basic DMG to coordinate a strong organolithium base (e.g., n-BuLi, s-BuLi, or LDA).[6][7] This coordination brings the base into close proximity to an adjacent ortho-proton, facilitating its abstraction to form a stable lithiated intermediate.[8] This potent nucleophile can then be quenched with a wide array of electrophiles to introduce new substituents with high precision. The choice of base is critical; stronger bases like s-BuLi are often used, and additives like TMEDA can break up alkyllithium aggregates, increasing basicity and reaction rates.[7]
Diagram: Generalized DoM Workflow
A visual representation of the Directed ortho-Metalation process.
1.1.2 Oxidation of Alkylpyridines
A classical and commercially relevant method for producing the parent picolinic acid is the oxidation of 2-picoline (2-methylpyridine).[3] This approach can be extended to substituted 2-picolines to generate corresponding substituted picolinic acids.
Causality of Experimental Choice: The choice of oxidant is paramount and determines the reaction's efficiency and selectivity.
-
Potassium Permanganate (KMnO₄): A powerful, traditional oxidant for laboratory-scale synthesis.[3] The reaction is typically run in an alkaline aqueous solution. While effective, it generates a large amount of manganese dioxide (MnO₂) waste, which can complicate product isolation.
-
Nitric Acid: Another method used for industrial production.[3]
-
Catalytic Heterogeneous Oxidation: Modern industrial processes often favor vapor-phase catalytic oxidation over V-Ti oxide catalysts.[4][9] This method offers higher selectivity and avoids stoichiometric inorganic waste. Studies show that vanadium-titanium catalysts are particularly selective for picolinic acid formation, proceeding through a 2-pyridinecarbaldehyde intermediate.[4] The selectivity can be tuned by catalyst composition and reaction temperature, typically in the 200–300°C range.[9]
De Novo Synthesis (Ring Formation)
In cases where appropriately substituted pyridines are unavailable, constructing the heterocyclic ring itself is a viable strategy. Multi-component reactions are particularly attractive for building molecular complexity in a single step.[10][11] A recent example involves a cooperative vinylogous anomeric-based oxidation using a novel nanoporous heterogeneous catalyst to synthesize picolinates from 2-oxopropanoic acid, ammonium acetate, malononitrile, and various aldehydes.[10][11]
Chapter 2: Isolation and Purification Workflows
The isolation and purification of substituted picolinic acids are often challenging due to their high polarity, amphoteric nature (possessing both acidic carboxyl and basic pyridine nitrogen), and high water solubility.[5][12] A systematic approach, starting from crude reaction work-up to final purification, is essential for obtaining high-purity materials.
Initial Work-up and Extraction
Following synthesis, the initial goal is to separate the desired product from inorganic salts, unreacted reagents, and major byproducts.
-
pH Adjustment: The amphoteric character of picolinic acids is key to their separation. Adjusting the pH of the aqueous reaction mixture can selectively precipitate or solubilize the product. At its isoelectric point (for picolinic acid, ~pH 3.2), the molecule exists as a zwitterion with minimal net charge and often exhibits its lowest water solubility, facilitating precipitation.[13]
-
Liquid-Liquid Extraction: Standard extraction with immiscible organic solvents (e.g., ethyl acetate, dichloromethane) is often inefficient due to the high water solubility of many picolinic acids.[12][14] However, after acidifying the aqueous layer to protonate the pyridine nitrogen and form the hydrochloride salt, the polarity can be altered. Conversely, basifying to form the carboxylate salt will keep it in the aqueous phase while non-polar impurities are extracted away.
-
Azeotropic Distillation: For stubborn cases where water solubility prevents efficient extraction, azeotropic distillation can be employed. A process has been described where water is removed as a benzene-water binary mixture, leaving a benzene solution of picolinic acid and insoluble inorganic salts, which can then be filtered off.[13]
Purification Techniques
Achieving high purity often requires one or more chromatographic or crystallization steps. The choice depends on the scale, the nature of the impurities, and the physical properties of the target compound.
2.2.1 Crystallization
Crystallization is the most effective method for large-scale purification, provided a suitable solvent system can be identified. It leverages differences in solubility between the product and impurities at different temperatures.
Causality of Experimental Choice: Picolinic acid itself is highly soluble in water, less so in ethanol, and poorly soluble in acetonitrile.[12][14] This differential solubility is the basis for selecting crystallization solvents. For a successful crystallization:
-
Solvent Selection: The ideal solvent should dissolve the compound when hot but have low solubility when cold. A mixture of solvents (a "solvent" and an "anti-solvent") is often required.
-
Slow Cooling: Rapid cooling can lead to "oiling out," where the compound separates as a liquid phase instead of forming crystals.[5] Slow, controlled cooling is crucial for forming a well-ordered crystal lattice that excludes impurities.
-
Inducing Crystallization: If crystals do not form spontaneously, techniques like scratching the inner surface of the flask with a glass rod (to create nucleation sites) or adding a seed crystal of the pure compound can be effective.[5]
Protocol 1: General Recrystallization of a Substituted Picolinic Acid
-
Dissolution: In a flask, add the minimum amount of a hot solvent (e.g., ethanol or an ethanol/water mixture) required to fully dissolve the crude picolinic acid derivative.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
2.2.2 Column Chromatography
For small-scale purification and for separating compounds with very similar properties, column chromatography is the method of choice. However, the polarity and acidic/basic nature of picolinic acids can lead to issues like streaking and irreversible adsorption on standard silica gel.[5][15]
Causality of Experimental Choice:
-
Normal Phase (Silica Gel): Standard silica gel is acidic and can strongly interact with the basic pyridine nitrogen, causing poor peak shape (streaking). To mitigate this, a basic modifier like triethylamine (0.1-1%) or ammonia in methanol is often added to the mobile phase to neutralize the acidic sites on the silica.[5] A typical eluent system might be a gradient of methanol in dichloromethane.[15]
-
Reversed-Phase (C18): This is often a better choice for polar compounds.[5] A C18-functionalized silica is used with a polar mobile phase (e.g., water/acetonitrile). An acidic modifier like formic acid or trifluoroacetic acid (TFA) is typically added (0.1%) to protonate the pyridine nitrogen, ensuring a single species and improving peak shape.[5][16]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds that have insufficient retention in reversed-phase.[5] It uses a polar stationary phase (like bare silica or an amine-bonded phase) with a reversed-phase type eluent (high organic content).[17] Water acts as the strong eluting solvent.[17]
Diagram: Logic for Chromatography Method Selection
Decision tree for selecting an appropriate chromatography technique.
Chapter 3: Analytical Characterization
Unambiguous characterization of the final product is a critical, self-validating step of any synthetic protocol. A combination of spectroscopic and chromatographic methods is required to confirm the structure and assess purity.
Structural Elucidation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for confirming the constitution and substitution pattern of the synthesized molecule. The chemical shifts and coupling constants of the protons on the pyridine ring are highly diagnostic.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, allowing for the confirmation of the elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for confirming the presence of key functional groups, such as the carboxylic acid O-H (broad peak ~2500-3300 cm⁻¹) and C=O (peak ~1700-1725 cm⁻¹) stretches.
Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of the final compound. Using the reversed-phase or HILIC methods developed during purification screening, the sample is analyzed to detect any remaining impurities. Purity is typically reported as a percentage of the total peak area.[16]
-
Melting Point: A sharp, well-defined melting point is a good indicator of high purity for a crystalline solid.[3] Impurities will typically depress and broaden the melting range.
| Table 1: Comparison of Primary Purification Techniques | |||
| Technique | Principle | Advantages | Disadvantages & Causality |
| Recrystallization | Differential solubility | Highly scalable, cost-effective, yields high-purity crystalline material. | Finding a suitable solvent can be time-consuming. Not effective for "oiling out" or removing impurities with similar solubility.[5] |
| Normal Phase Chromatography | Adsorption on a polar stationary phase (silica) | Good for less polar derivatives. | The acidic nature of silica causes strong interaction with the basic pyridine N, leading to peak streaking. Requires basic modifiers.[5] |
| Reversed-Phase Chromatography | Partitioning between a non-polar stationary phase (C18) and a polar mobile phase | Excellent for a wide range of polar compounds, good peak shapes with acid modifiers.[18] | Can have poor retention for very polar analogues. Requires removal of aqueous mobile phase post-purification. |
| HILIC | Partitioning into an adsorbed water layer on a polar stationary phase | Ideal for very polar compounds that are not retained by reversed-phase.[17] | Equilibration times can be long; mechanism is complex and can be less intuitive to optimize. |
Conclusion
The synthesis and isolation of substituted picolinic acids are governed by a series of rational chemical principles. Strategic choices in synthetic route, whether through direct functionalization like DoM or classical oxidation, dictate the initial complexity of the reaction mixture. Subsequent success hinges on a logical and well-executed isolation and purification strategy that directly addresses the characteristic polarity and amphoteric nature of the target molecules. By understanding the causality behind the choice of a specific base in a DoM reaction, the selection of a solvent system for recrystallization, or the addition of a modifier in chromatography, researchers can move beyond simple protocol execution. This guide has provided a framework of field-proven insights and methodologies, empowering scientists to troubleshoot challenges and efficiently access these valuable chemical entities for applications in drug discovery and beyond.
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A Theoretical and Spectroscopic Investigation of the Electronic Properties of 3,4-Dimethoxypicolinic Acid: A Guide for Researchers
Abstract
This technical guide provides a comprehensive theoretical and experimental framework for characterizing the electronic properties of 3,4-Dimethoxypicolinic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. By integrating quantum chemical calculations with spectroscopic analysis, we present a holistic approach to understanding its molecular structure, reactivity, and electronic behavior. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed procedural insights.
Introduction: The Significance of Picolinic Acid Scaffolds
Picolinic acid and its derivatives are a class of pyridine carboxylic acids that have garnered significant attention in various scientific fields.[1] Their unique structural motif, featuring a carboxylic acid group at the 2-position of a pyridine ring, imparts them with interesting chemical and biological properties. These compounds have been explored as therapeutic agents against a range of diseases, including tuberculosis, cancer, and diabetes.[1] The electronic properties of these molecules are fundamental to their function, governing their interaction with biological targets and their performance in electronic devices. This compound, with its electron-donating methoxy groups, presents a particularly interesting case for studying the influence of substituents on the electronic landscape of the picolinic acid core.
This guide will delve into a multi-faceted analysis of this compound, combining computational modeling through Density Functional Theory (DFT) with experimental spectroscopic techniques. Our objective is to provide a robust and replicable methodology for elucidating the electronic characteristics of this and similar molecules.
Molecular Structure and Synthesis
The foundational step in understanding the electronic properties of a molecule is to establish its three-dimensional structure. For this compound, this involves both its synthesis and subsequent structural characterization.
Synthetic Approach
The synthesis of this compound can be approached through multi-step reaction sequences starting from commercially available precursors. A plausible synthetic route is outlined below. The successful synthesis is typically confirmed through standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis.[2][3]
Experimental Protocol: Synthesis of this compound (Proposed)
-
Step 1: Starting Material Preparation: Begin with a suitable commercially available substituted pyridine derivative.
-
Step 2: Introduction of Methoxy Groups: Employ a nucleophilic aromatic substitution reaction to introduce the methoxy groups at the 3 and 4 positions of the pyridine ring. This may involve the use of sodium methoxide in a suitable solvent.
-
Step 3: Oxidation to Carboxylic Acid: The final step involves the oxidation of a precursor group (e.g., a methyl group) at the 2-position to a carboxylic acid. This can be achieved using a strong oxidizing agent like potassium permanganate.
-
Step 4: Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.
Geometric Optimization: A Computational Approach
Parallel to experimental synthesis, computational chemistry provides a powerful tool for determining the most stable molecular geometry. Density Functional Theory (DFT) is a widely used method for this purpose due to its balance of accuracy and computational cost.[4][5] The choice of functional and basis set is critical for obtaining reliable results. The B3LYP functional combined with a 6-311++G(d,p) basis set is a common and effective choice for organic molecules.[6][7][8]
Caption: Workflow for computational geometry optimization using DFT.
Spectroscopic Characterization: Unveiling Electronic Transitions
Spectroscopic techniques provide experimental insights into the electronic structure and vibrational modes of a molecule. The combination of FT-IR, UV-Vis, and NMR spectroscopy offers a comprehensive picture of this compound.
Vibrational Analysis: FT-IR Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule. The positions and intensities of the absorption bands in the FT-IR spectrum are characteristic of the functional groups present. For this compound, key vibrational modes to identify include the O-H stretch of the carboxylic acid, the C=O stretch, C-O stretches of the methoxy groups, and the aromatic C-H and C=C/C=N stretches of the pyridine ring.[7][9][10] Theoretical vibrational frequencies calculated using DFT can be compared with the experimental spectrum to aid in the assignment of the observed bands.[7][11]
Electronic Transitions: UV-Vis Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions between molecular orbitals. The absorption maxima (λmax) in the UV-Vis spectrum correspond to the energy required to promote an electron from a lower energy occupied orbital to a higher energy unoccupied orbital. Time-Dependent DFT (TD-DFT) calculations can be employed to predict the electronic absorption spectra, providing a theoretical basis for interpreting the experimental results.[12][13]
Structural Confirmation: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. 1H and 13C NMR spectra provide information on the chemical environment of each proton and carbon atom, respectively. The chemical shifts, coupling constants, and integration values in the NMR spectra allow for the unambiguous confirmation of the molecular structure of this compound.[7][9][14]
Table 1: Expected Spectroscopic Data for this compound
| Spectroscopic Technique | Key Expected Features |
| FT-IR | Broad O-H stretch (~2500-3300 cm-1), C=O stretch (~1700-1730 cm-1), C-O stretches (~1000-1300 cm-1), Aromatic C-H stretches (~3000-3100 cm-1), Aromatic ring vibrations (~1400-1600 cm-1).[9] |
| UV-Vis | π → π* and n → π* transitions characteristic of the aromatic system. The presence of methoxy groups is expected to cause a bathochromic (red) shift compared to unsubstituted picolinic acid. |
| 1H NMR | Aromatic protons on the pyridine ring, singlets for the two methoxy groups, and a broad singlet for the carboxylic acid proton. The chemical shifts will be influenced by the electronic effects of the substituents. |
| 13C NMR | Resonances for the carbonyl carbon, the carbons of the pyridine ring, and the carbons of the two methoxy groups. |
Theoretical Insights into Electronic Properties
Quantum chemical calculations provide a deeper understanding of the electronic structure and reactivity of this compound.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic properties.[15] The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity.[16][17] A smaller energy gap suggests higher reactivity.[18] For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the methoxy groups, while the LUMO is likely to be distributed over the electron-deficient carboxylic acid group and the pyridine ring.[13][17]
Caption: Schematic of HOMO-LUMO energy levels and the energy gap.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites.[19][20] The MEP surface is colored to represent different potential values. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.[21][22] For this compound, the MEP map is expected to show negative potential around the oxygen atoms of the carboxylic acid and methoxy groups, and the nitrogen atom of the pyridine ring, indicating these as sites for electrophilic interaction.[23] The hydrogen atom of the carboxylic acid will exhibit a positive potential, making it a site for nucleophilic attack.
Table 2: Calculated Electronic Properties of this compound (Hypothetical DFT Results)
| Parameter | Value (a.u.) | Description |
| EHOMO | -0.25 | Energy of the Highest Occupied Molecular Orbital. A higher value indicates a greater tendency to donate electrons. |
| ELUMO | -0.05 | Energy of the Lowest Unoccupied Molecular Orbital. A lower value indicates a greater tendency to accept electrons. |
| HOMO-LUMO Gap (ΔE) | 0.20 | Energy difference between HOMO and LUMO. A smaller gap suggests higher reactivity and lower kinetic stability.[24] |
| Dipole Moment (µ) | 3.5 D | A measure of the overall polarity of the molecule. |
| Ionization Potential (I) | 6.80 eV | The energy required to remove an electron from the molecule (approximated as -EHOMO). |
| Electron Affinity (A) | 1.36 eV | The energy released when an electron is added to the molecule (approximated as -ELUMO). |
Conclusion and Future Directions
This guide has outlined a comprehensive theoretical and experimental approach for the in-depth characterization of the electronic properties of this compound. The synergy between computational modeling using DFT and experimental spectroscopic techniques (FT-IR, UV-Vis, and NMR) provides a powerful platform for understanding the structure-property relationships of this and related molecules. The insights gained from such studies are crucial for the rational design of new drug candidates and advanced materials.
Future work could involve extending these studies to explore the molecule's reactivity in different chemical environments, its interaction with biological macromolecules through molecular docking simulations, and the investigation of its nonlinear optical properties.[25][26][27]
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An In-Depth Technical Guide to the Solubility and Stability of 3,4-Dimethoxypicolinic Acid
Introduction
3,4-Dimethoxypicolinic acid is a pyridinecarboxylic acid derivative with potential applications in coordination chemistry and pharmaceutical development.[1] As with any chemical entity intended for advanced applications, a thorough understanding of its fundamental physicochemical properties is paramount. This guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of this compound.
The protocols and theoretical discussions herein are designed for researchers, chemists, and drug development professionals. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a robust and scientifically sound evaluation. The objective is to establish a foundational dataset that informs formulation strategies, predicts in vivo behavior, and satisfies regulatory expectations for product development.[2][3]
Part 1: Physicochemical Characterization and Theoretical Framework
A molecule's solubility and stability are intrinsically linked to its structure. Before embarking on experimental studies, it is crucial to characterize the physicochemical properties of this compound.
Molecular Structure:
-
IUPAC Name: 3,4-Dimethoxypyridine-2-carboxylic acid
-
Molecular Formula: C₈H₉NO₄
-
Molecular Weight: 183.16 g/mol
The structure features a pyridine ring, a carboxylic acid group, and two methoxy groups. The carboxylic acid moiety suggests that the molecule's solubility will be highly dependent on pH. The pyridine nitrogen and the carboxylic acid group are ionizable, making the Henderson-Hasselbalch equation a critical tool for predicting solubility behavior.[4][5]
The Henderson-Hasselbalch Equation: A Predictive Tool
For an acidic compound like this compound, the relationship between pH, the acid dissociation constant (pKa), and the ratio of ionized to un-ionized forms is described by the Henderson-Hasselbalch equation.[6] This relationship is fundamental to understanding pH-dependent solubility, as the ionized form is typically much more water-soluble than the un-ionized form.[4][7]
pH = pKa + log([A⁻]/[HA])
Where:
-
[A⁻] is the concentration of the ionized (deprotonated) form.
-
[HA] is the concentration of the un-ionized (protonated) form.
By determining the intrinsic solubility (S₀, the solubility of the un-ionized form) and the pKa, one can predict the total solubility (S) at any given pH. Accurate determination of the pKa is therefore a critical first step.[7]
Part 2: Aqueous Solubility Assessment
Solubility is a critical parameter that affects bioavailability and formulation design. We will detail two primary methods for its determination: the gold-standard equilibrium shake-flask method and a higher-throughput kinetic assay.
Thermodynamic Equilibrium Solubility (Shake-Flask Method)
This method determines the equilibrium solubility, which is the maximum concentration of a substance that can dissolve in a solvent under thermodynamic equilibrium.[8] It is the most accurate and widely accepted method.[9]
Causality Behind the Protocol: The core principle is to create a saturated solution by adding an excess of the solid compound to a specific medium and allowing it to reach equilibrium over an extended period.[10] Using various pH buffers is essential because the ionization state of this compound will change with pH, significantly impacting its solubility.[10] A time course (e.g., 24, 48, 72 hours) is necessary to confirm that true equilibrium has been reached.[10]
Step-by-Step Protocol: Shake-Flask Solubility
-
Preparation of Buffers: Prepare a series of aqueous buffers covering a physiologically and chemically relevant pH range (e.g., pH 1.2, 4.5, 6.8, 7.4).[9]
-
Compound Addition: Add an excess amount of solid this compound to vials containing a fixed volume of each buffer. Ensure undissolved solid remains visible.[9]
-
Equilibration: Place the vials in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) and agitate for 72 hours.[10]
-
Sampling: At designated time points (e.g., 24, 48, and 72 hours), withdraw aliquots.
-
Separation: Immediately filter the samples through a 0.22 µm filter to remove undissolved solids.[10]
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[11]
-
pH Verification: Measure the final pH of each suspension to ensure it has not shifted significantly during the experiment.[9]
Kinetic Solubility Assay
Kinetic solubility is often used in early drug discovery for rapid screening. It measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock (e.g., DMSO).[12][13] This method is faster but may overestimate solubility compared to the equilibrium method.[8]
Causality Behind the Protocol: This assay mimics the conditions of many high-throughput biological screens where compounds are introduced in DMSO.[12] The rapid addition can create a supersaturated state before precipitation occurs. Light scattering (nephelometry) is a common detection method as it can quickly identify the formation of insoluble particles.[13][14]
Step-by-Step Protocol: Kinetic Solubility via Nephelometry
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).[12]
-
Plate Setup: In a 96-well microplate, add the desired aqueous buffer.
-
Compound Addition: Dispense a small volume of the DMSO stock solution into the buffer to create a range of concentrations.[14]
-
Incubation & Measurement: Mix and incubate the plate for a defined period (e.g., 2 hours) at a controlled temperature.[14] Measure the light scattering at regular intervals using a nephelometer.[14]
-
Data Analysis: The concentration at which a significant increase in light scattering is observed is determined as the kinetic solubility.
Data Presentation: Solubility Profile
The results should be summarized in a clear, tabular format.
| pH of Buffer | Method | Incubation Time (h) | Temperature (°C) | Solubility (µg/mL) |
| 1.2 | Equilibrium | 72 | 25 | Value |
| 4.5 | Equilibrium | 72 | 25 | Value |
| 6.8 | Equilibrium | 72 | 25 | Value |
| 7.4 | Equilibrium | 72 | 25 | Value |
| 7.4 | Kinetic | 2 | 25 | Value |
Part 3: Chemical Stability Profiling
Stability testing is crucial for determining a compound's shelf-life and identifying potential degradation products.[15] Forced degradation (or stress testing) is an essential component of this process, designed to accelerate the chemical degradation of a substance to identify likely degradation pathways and validate the stability-indicating power of analytical methods.[2][16]
Development of a Stability-Indicating HPLC Method
Before initiating stability studies, a robust stability-indicating analytical method must be developed.[17] This is typically a gradient reversed-phase HPLC method that can separate the parent compound from all potential degradation products and process impurities.[18][19]
Causality Behind Method Development: The goal is to prove specificity. By intentionally degrading the compound under various stress conditions, we generate the very impurities the method needs to resolve.[19] If the parent peak remains pure and all degradant peaks are baseline-separated, the method is deemed "stability-indicating."[18]
Forced Degradation Studies
Forced degradation studies are mandated by regulatory bodies like the International Council for Harmonisation (ICH) to understand degradation pathways.[16][20] The studies involve exposing the compound to stress conditions more severe than accelerated stability testing.[3]
Step-by-Step Protocol: Forced Degradation
-
Objective: To achieve 5-20% degradation of the active pharmaceutical ingredient (API).
-
Stock Solution: Prepare a solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Acid Hydrolysis:
-
Treat the compound solution with 0.1 N HCl.
-
Heat at 60°C for a specified time (e.g., 2, 4, 8 hours).
-
Cool, neutralize with 0.1 N NaOH, and dilute for HPLC analysis.
-
-
Base Hydrolysis:
-
Treat the compound solution with 0.1 N NaOH.
-
Keep at room temperature for a specified time.
-
Cool, neutralize with 0.1 N HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Treat the compound solution with 3% hydrogen peroxide (H₂O₂).[19]
-
Keep at room temperature for a specified time.
-
Dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Expose the solid compound to dry heat (e.g., 80°C) for several days.
-
Dissolve the stressed solid and analyze by HPLC.
-
-
Photostability:
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.[20]
-
Analyze the samples by HPLC, comparing them to a dark control.
-
Data Presentation: Stability Summary
Summarize the findings from the forced degradation studies in a table.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | No. of Degradants |
| Acid Hydrolysis | 0.1 N HCl | 8 hours | 60°C | Value | Value |
| Base Hydrolysis | 0.1 N NaOH | 4 hours | RT | Value | Value |
| Oxidation | 3% H₂O₂ | 24 hours | RT | Value | Value |
| Thermal (Solid) | Dry Heat | 5 days | 80°C | Value | Value |
| Photolytic (Solid) | ICH Q1B | - | - | Value | Value |
Part 4: Visualization of Experimental Workflows
Visual workflows provide a clear, high-level overview of the experimental processes, enhancing reproducibility and understanding.
Caption: Workflow for Equilibrium Solubility Determination.
Caption: Workflow for Forced Degradation Studies.
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Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. 18
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Yalkowsky, S., et al. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK. 26
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YouTube. (2025). Q1A (R2) A deep dive in Stability Studies. 15
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Kouskoura, M. G., et al. (2013). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Chemical Information and Modeling. 5
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BioDuro. ADME Solubility Assay. 27
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Böttner, M. (2011). In vitro solubility assays in drug discovery. PubMed. 13
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Saimalakondaiah, D., et al. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Pharma Research & Review. 19
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Esteves, C. I. C., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. MDPI. 29
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Yalkowsky, S. H. (2015). Application of the Henderson-Hasselbalch Equation to Solubility Determination. ResearchGate. 6
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IJPSR. (2012). Stability Indicating HPLC Method Development: A Review. ResearchGate. 30
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Jain, D., et al. (2014). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. NIH. 31
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Open Education Alberta. Henderson-Hasselbalch equation – An ABC of PK/PD. 32
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Esteves, C. I. C., et al. (2023). (PDF) Solubility and Crystallization Studies of Picolinic Acid. ResearchGate. 33
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Enamine. Shake-Flask Solubility Assay. 8
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Völgyi, G., et al. (2010). Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship. PubMed. 7
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Baptista, D., et al. (2023). (PDF) Solubility and Crystallization Studies of Picolinic Acid (2023). SciSpace. 34
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A Historical Perspective on the Development of Pyridine Carboxylic Acids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unassuming Scaffolds with Profound Impact
Pyridine carboxylic acids, a class of organic compounds composed of a pyridine ring with a single carboxyl group substituent, have played a pivotal role in the advancement of chemistry, biology, and medicine. The three structural isomers—picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (pyridine-3-carboxylic acid), and isonicotinic acid (pyridine-4-carboxylic acid)—have each carved their own significant historical paths, from essential vitamins to life-saving pharmaceuticals.[1] Their deceptively simple structures belie a chemical versatility that has been exploited for over a century, leading to profound discoveries in nutrition and the treatment of infectious diseases. This guide provides a comprehensive historical and technical perspective on the development of these crucial molecules, tracing their journey from initial discovery and synthesis to their enduring legacy in modern science and drug development.[2][3]
I. Nicotinic Acid (Niacin): From Tobacco Alkaloid to Essential Vitamin
The story of pyridine carboxylic acids begins with the most well-known isomer, nicotinic acid, also celebrated as niacin or vitamin B3.[4] Its history is a fascinating narrative of chemical curiosity evolving into a cornerstone of human nutrition.
A. Early Discovery and Synthesis: The Oxidation of Nicotine
Nicotinic acid was first synthesized in 1867 by the oxidative degradation of nicotine, the prominent alkaloid in tobacco, using potent oxidizing agents like potassium chromate and sulfuric acid.[5] This origin is, in fact, the source of its name. This early synthesis was a testament to the burgeoning field of organic chemistry, demonstrating the transformation of a complex natural product into a simpler, crystalline solid. The initial interest in nicotinic acid was primarily academic, a new compound to be characterized and cataloged. For many years, it was even used in photography.[6]
The early synthesis of nicotinic acid from nicotine can be represented as a multi-step oxidative cleavage of the pyrrolidine ring.
Nicotine [label="Nicotine"]; Intermediate [label="Oxidative Intermediates"]; NicotinicAcid [label="Nicotinic Acid"];
Nicotine -> Intermediate [label="[O] (e.g., KMnO4, HNO3)"]; Intermediate -> NicotinicAcid [label="Ring Cleavage"]; }
Figure 1: Conceptual pathway of early nicotinic acid synthesis.
B. The Revelation of a Vitamin: The Fight Against Pellagra
For decades, the biological significance of nicotinic acid remained unknown. However, in the early 20th century, the devastating disease pellagra, characterized by dermatitis, diarrhea, and dementia, was rampant, particularly in the southern United States.[7] In 1937, American biochemist Conrad Elvehjem made the groundbreaking discovery that nicotinic acid could cure a similar condition in dogs known as "black tongue."[8] This led to clinical trials in humans, which confirmed that nicotinic acid was the "pellagra-preventing factor," and it was subsequently recognized as an essential vitamin, vitamin B3.[6] To dissociate this vital nutrient from the toxic alkaloid nicotine, the name "niacin" (from ni cotinic ac id vitamin ) was introduced.[9]
C. Evolution of Synthetic Methodologies: Towards Industrial Scale Production
The newfound importance of nicotinic acid as a vitamin and later as a lipid-lowering agent spurred the development of more efficient and economical synthetic routes that did not rely on nicotine as a starting material.[10][11][12][13]
The primary industrial synthesis of pyridine carboxylic acids, including nicotinic acid, shifted to the oxidation of picolines (methylpyridines), which are readily available from coal tar.[14] Specifically, 3-picoline (β-picoline) became the key precursor for nicotinic acid.
Early laboratory-scale oxidations often employed strong, stoichiometric oxidants like potassium permanganate (KMnO₄).[14]
Table 1: Comparison of Early Oxidizing Agents for 3-Picoline
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| Potassium Permanganate (KMnO₄) | Aqueous solution, heating | Effective oxidation | High cost, generates large amounts of MnO₂ waste |
| Nitric Acid (HNO₃) | Concentrated acid, high temperatures | Lower cost than KMnO₄ | Corrosive, produces toxic NOx gases, potential for runaway reactions |
A major breakthrough in the industrial production of nicotinic acid was the development of the ammoxidation process. This gas-phase catalytic reaction involves the reaction of 3-picoline with ammonia and air over a metal oxide catalyst, typically based on vanadium and molybdenum oxides, to produce 3-cyanopyridine (nicotinonitrile).[6][15] The nitrile is then hydrolyzed to nicotinic acid.
Picoline [label="3-Picoline"]; Nitrile [label="3-Cyanopyridine"]; NicotinicAcid [label="Nicotinic Acid"];
Picoline -> Nitrile [label="O₂, NH₃, Catalyst (e.g., V₂O₅/MoO₃)"]; Nitrile -> NicotinicAcid [label="H₂O, Hydrolysis"]; }
Figure 2: The two-step industrial ammoxidation route to nicotinic acid.
The ammoxidation process offers significant advantages over older methods, including higher efficiency, lower cost, and reduced environmental impact, as it uses air as the oxidant and generates water as the primary byproduct.[4]
II. Isonicotinic Acid and the Dawn of Tuberculosis Chemotherapy
The history of isonicotinic acid is inextricably linked to one of the most significant breakthroughs in medical history: the development of the first highly effective oral drug against tuberculosis.
A. Early Synthesis and the Challenge of Isomer Separation
Isonicotinic acid, or 4-pyridinecarboxylic acid, was historically synthesized by the oxidation of its corresponding picoline isomer, 4-picoline (γ-picoline).[16] A significant challenge in the early days was the separation of the picoline isomers (2-, 3-, and 4-picoline) obtained from coal tar, as they have very close boiling points.[17] Various methods, including fractional distillation and selective precipitation, were developed to isolate the desired 4-picoline.[18][19][20]
B. Isoniazid: A Serendipitous Discovery with a Profound Impact
While isonicotinic acid itself had limited applications, its hydrazide derivative, isoniazid (isonicotinic acid hydrazide, INH), would change the world. The compound was first synthesized in 1912 by Hans Meyer and Josef Mally at the German University in Prague during their doctoral research on hydrazides of pyridinecarboxylic acids.[8] They prepared it by reacting ethyl isonicotinate with hydrazine hydrate. However, its profound biological activity remained undiscovered for four decades.[21]
In the early 1950s, researchers at Hoffmann-La Roche, Squibb, and Bayer, while screening for potential antitubercular drugs, independently and almost simultaneously discovered the remarkable potency of isoniazid against Mycobacterium tuberculosis.[21] This discovery was a watershed moment in the fight against tuberculosis, a disease that had plagued humanity for millennia. Isoniazid was highly effective, orally available, and relatively inexpensive to produce.[22]
C. The Synthesis of a "Wonder Drug": Isoniazid Production
The synthesis of isoniazid is a two-step process starting from isonicotinic acid. The first step is the esterification of isonicotinic acid, typically with ethanol, to form ethyl isonicotinate. This is followed by hydrazinolysis, where the ester is reacted with hydrazine hydrate to yield isoniazid.[7]
IsonicotinicAcid [label="Isonicotinic Acid"]; Ester [label="Ethyl Isonicotinate"]; Isoniazid [label="Isoniazid"];
IsonicotinicAcid -> Ester [label="Ethanol, Acid Catalyst"]; Ester -> Isoniazid [label="Hydrazine Hydrate"]; }
Figure 3: The classical synthetic pathway to isoniazid.
This protocol is a generalized representation of the classical synthesis of isoniazid.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve a known molar equivalent of ethyl isonicotinate in absolute ethanol.
-
Addition of Hydrazine: To the stirred solution, add a slight molar excess of hydrazine hydrate dropwise.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: After the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce crystallization of the product.
-
Purification: Collect the crude isoniazid crystals by vacuum filtration and wash with cold ethanol. The product can be further purified by recrystallization from ethanol or water to yield pure isoniazid.[21]
III. Picolinic Acid: The Isomer with Unique Chelating Properties
Picolinic acid, or 2-pyridinecarboxylic acid, is the third isomer and has its own distinct history and applications, largely centered around its ability to act as a bidentate chelating agent.
A. Synthesis of Picolinic Acid
Similar to its isomers, picolinic acid was historically prepared by the oxidation of its corresponding precursor, 2-picoline (α-picoline), often using potassium permanganate.[23][24] Modern industrial synthesis also employs the ammoxidation of 2-picoline to 2-cyanopyridine, followed by hydrolysis.[23]
This protocol is based on classical laboratory procedures.
-
Reaction Setup: In a large flask equipped with a mechanical stirrer and a reflux condenser, add 2-picoline and a significant volume of water.
-
Oxidation: While stirring vigorously, slowly add potassium permanganate in portions to the heated reaction mixture. The purple color of the permanganate will disappear as it is consumed.
-
Workup: After the reaction is complete (indicated by the persistence of the purple color), cool the mixture and filter off the manganese dioxide precipitate.
-
Isolation: Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the picolinic acid.
-
Purification: Collect the crude product by filtration and recrystallize from hot water or ethanol to obtain pure picolinic acid.[24]
B. Biological and Chemical Significance
Picolinic acid is a catabolite of the amino acid tryptophan. It has been investigated for its role in facilitating the absorption of essential minerals like zinc and chromium from the intestine due to its chelating properties. In organic synthesis, it has found use as a catalyst and as a ligand in coordination chemistry.[25][26]
IV. Quinolinic Acid: A Biosynthetic Precursor with a Dark Side
Quinolinic acid (pyridine-2,3-dicarboxylic acid) is a key intermediate in the de novo biosynthesis of nicotinamide adenine dinucleotide (NAD+) from tryptophan. While essential in this metabolic pathway, an accumulation of quinolinic acid in the brain is neurotoxic and has been implicated in various neurodegenerative diseases. Its study highlights the dual nature of metabolites in biological systems.
V. Conclusion: An Enduring Legacy in Science and Medicine
The historical development of pyridine carboxylic acids is a compelling story of how fundamental chemical synthesis has led to profound advancements in our understanding of nutrition and the treatment of disease. From the initial curiosity-driven synthesis of nicotinic acid from a tobacco alkaloid to its establishment as an essential vitamin, and the serendipitous discovery of isoniazid's power to combat tuberculosis, these simple heterocyclic compounds have had an outsized impact on human health. The evolution of their synthesis from harsh, inefficient methods to sophisticated, catalytic industrial processes reflects the broader progress of chemical engineering. For researchers and drug development professionals, the story of pyridine carboxylic acids serves as a powerful reminder of the enduring importance of organic synthesis and the potential for simple molecular scaffolds to yield compounds of immense therapeutic value.[2][3][27][28]
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Investigating the Metal Chelating Properties of Picolinic Acid Analogs
An In-Depth Technical Guide
Foreword
Welcome to this technical guide dedicated to the rigorous investigation of picolinic acid and its analogs as metal chelators. Picolinic acid, a simple pyridine derivative, serves as a remarkable scaffold in coordination chemistry. Its inherent ability to form stable complexes with a wide array of metal ions has made it and its derivatives subjects of intense research, with applications spanning from nutritional supplements to novel therapeutics.[1][2] This guide is designed for researchers, chemists, and drug development professionals who seek not only to understand but also to practically evaluate the metal chelating properties of these fascinating molecules. We will move beyond mere procedural descriptions to explore the underlying principles, the rationale behind experimental design, and the interpretation of complex data sets, empowering you to conduct robust and meaningful investigations in your own laboratories.
The Foundation: Understanding Picolinic Acid Chelation
Picolinic acid (pyridine-2-carboxylic acid) is a bidentate chelating agent, meaning it binds to a central metal ion through two donor atoms.[1][3] In this case, coordination occurs via the pyridine ring nitrogen and an oxygen atom from the deprotonated carboxylate group, forming a stable five-membered chelate ring.[4] This structural motif is the cornerstone of its chelating ability.
The true power of this scaffold lies in its tunability. By modifying the pyridine ring with various substituents, we can create analogs with tailored properties. These modifications can influence:
-
Stability of the Metal Complex: Electron-donating or withdrawing groups can alter the electron density on the donor atoms, directly impacting the strength of the metal-ligand bond.
-
Selectivity for Specific Metals: Steric hindrance or the introduction of additional coordinating groups can favor the binding of certain metal ions over others based on their size, charge, and preferred coordination geometry.
-
Pharmacokinetic Properties: Changes in lipophilicity and polarity can affect the molecule's absorption, distribution, metabolism, and excretion (ADME) profile, which is critical for therapeutic applications.[5]
One of the most well-studied analogs is dipicolinic acid (pyridine-2,6-dicarboxylic acid), which acts as a versatile tridentate ligand, coordinating through the pyridine nitrogen and two carboxylate oxygen atoms to form highly stable complexes.[5][6]
Diagram: The Chelation Mechanism
The following diagram illustrates the fundamental bidentate chelation of a metal ion by a picolinic acid analog.
Caption: Bidentate coordination of a metal ion (M+) by a picolinic acid analog.
The Investigator's Toolkit: Core Analytical Techniques
A thorough investigation of a chelating agent requires a multi-faceted approach to quantify its binding affinity, selectivity, and thermodynamic profile. Here, we detail three essential techniques.
Diagram: General Experimental Workflow
This workflow provides a logical progression for characterizing a novel picolinic acid analog.
Caption: A systematic workflow for the synthesis and analysis of picolinic acid analogs.
Potentiometric Titration: Determining Stability Constants
Potentiometry is the gold standard for determining protonation constants of the ligand and the stability constants of the resulting metal complexes.[7][8] The method involves monitoring the pH of a solution containing the ligand and metal ion as a standardized base is added.[9] The resulting titration curve contains the information needed to calculate these equilibrium constants.
Performing potentiometric titrations is a crucial first step because the stability constant (often expressed as log K) is a fundamental measure of the strength of the metal-ligand interaction. This data is essential for designing subsequent experiments, such as those using UV-Vis or ITC, and for understanding the potential biological activity of the complex.[10]
-
System Calibration: Calibrate the pH meter and electrode using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 9.18) at a constant temperature (e.g., 25 °C).[11]
-
Solution Preparation:
-
Prepare a standardized solution of strong base (e.g., ~0.1 M NaOH), ensuring it is carbonate-free.
-
Prepare a standardized solution of strong acid (e.g., ~0.01 M HClO₄).
-
Prepare an accurate stock solution of the picolinic acid analog.
-
Prepare an accurate stock solution of the metal salt (perchlorate or nitrate salts are often preferred to minimize competing complexation).
-
Prepare a solution of an inert background electrolyte (e.g., 1 M NaClO₄ or KNO₃) to maintain constant ionic strength.[7]
-
-
Titration Sets: Perform a series of titrations. A common approach based on the Irving-Rossotti technique involves three key titrations:
-
Set 1 (Acid Blank): Strong acid + background electrolyte. This determines the exact concentration of the base.
-
Set 2 (Ligand Titration): Strong acid + background electrolyte + ligand. This allows for the calculation of the ligand's protonation constants (pKa values).[11]
-
Set 3 (Metal-Ligand Titration): Strong acid + background electrolyte + ligand + metal salt. The displacement of this curve from the ligand curve is due to the release of protons upon complexation.[10]
-
-
Execution:
-
Place a known volume of the test solution in a jacketed beaker to maintain constant temperature.
-
Immerse the calibrated pH electrode and a magnetic stir bar.
-
Add aliquots of the standardized base, recording the pH reading after each addition once the value has stabilized.
-
-
Data Analysis:
-
Plot pH versus the volume of base added for all three sets.
-
From the titration curves, calculate the average number of protons associated with the ligand (n̄ₐ) and the average number of ligands bound per metal ion (n̄).
-
Use these values to calculate the protonation and stability constants using specialized software (e.g., HYPERQUAD) or graphical methods.[12]
-
UV-Vis Spectroscopy: Visualizing Complex Formation
UV-Vis spectroscopy is a rapid and accessible method to confirm the formation of a metal-ligand complex and, in many cases, to determine the stoichiometry of the complex.[13] When a picolinic acid analog binds to a metal ion, it alters the electronic environment of the chromophore, often resulting in a shift in the maximum absorption wavelength (λₘₐₓ) or a change in molar absorptivity.[14][15]
-
Stock Solutions: Prepare equimolar stock solutions of the picolinic acid analog and the metal salt in a suitable buffer.
-
Series Preparation: Prepare a series of solutions where the total molar concentration of (metal + ligand) is held constant, but the mole fraction of the ligand (X) is varied from 0 to 1. For example, prepare 11 solutions with X = 0, 0.1, 0.2, ..., 0.9, 1.0.
-
Spectral Measurement:
-
Allow the solutions to equilibrate.
-
Measure the absorbance spectrum for each solution across a relevant wavelength range.
-
Identify the λₘₐₓ of the complex, which is often different from that of the free ligand.
-
-
Data Analysis:
-
Subtract the absorbance that would be expected if no complex formed (based on the absorbance of the free ligand and metal).
-
Plot this corrected absorbance (Y) against the mole fraction of the ligand (X).
-
The mole fraction at which the maximum absorbance occurs corresponds to the stoichiometry of the complex. For example, a peak at X = 0.5 indicates a 1:1 complex, while a peak at X ≈ 0.67 indicates a 1:2 (metal:ligand) complex.
-
Isothermal Titration Calorimetry (ITC): The Complete Thermodynamic Picture
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[16] This allows for the simultaneous determination of the binding affinity (Kₐ), binding enthalpy (ΔH), and stoichiometry (n) in a single experiment. From these values, the change in Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction.[17]
Understanding the thermodynamics is crucial for drug development. Is the binding enthalpy-driven (strong bond formation) or entropy-driven (release of ordered solvent molecules)? This knowledge provides deep insights into the nature of the binding forces and can guide rational drug design. For metal binding, ITC is particularly useful but requires careful experimental design to account for competing reactions like proton exchange with the buffer.[16][17]
-
Instrument Preparation: Thoroughly clean the sample and reference cells.[18] Run a baseline check with buffer in both cells to ensure stability.
-
Sample Preparation:
-
Dissolve both the picolinic acid analog (in the sample cell) and the metal salt (in the injection syringe) in the exact same buffer solution. A non-coordinating buffer (e.g., HEPES) is often chosen to minimize buffer-metal interactions.[16]
-
Degas both solutions thoroughly to prevent the formation of air bubbles during the experiment.
-
Concentrations should be chosen such that the 'c' value (c = n * Kₐ * [Macromolecule]) is between 5 and 500 for optimal curve fitting.
-
-
Titration Experiment:
-
Fill the sample cell with the ligand solution and the reference cell with the matched buffer.[18]
-
Fill the injection syringe with the metal salt solution.
-
Set the experimental parameters (temperature, stirring speed, injection volume, spacing between injections).
-
Perform an initial small injection (e.g., 1-2 μL) to remove any material from the syringe tip, and discard this data point during analysis.
-
Execute a series of injections (typically 20-30) of the metal solution into the ligand solution.
-
-
Control Experiment: To obtain the heat of dilution, perform an identical titration by injecting the metal solution into the buffer alone.
-
Data Analysis:
-
Subtract the heat of dilution from the raw binding data.
-
Integrate the area under each injection peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of metal to ligand.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to extract Kₐ, ΔH, and n.
-
Structure-Activity Relationships and Data Interpretation
Diagram: Conceptual Structure-Activity Relationship
Caption: How modifications to the picolinic acid ring can influence chelation properties.
Data Summary: Comparing Picolinic Acid Analogs
The following table presents hypothetical but representative data for different analogs with a divalent metal ion (e.g., Zn²⁺), illustrating how results would be summarized for comparison.
| Ligand | Modification | Stability Constant (log K₁) | Binding Enthalpy (ΔH, kcal/mol) | Binding Entropy (TΔS, kcal/mol) |
| Picolinic Acid | Parent Molecule | 7.5 | -4.2 | +6.1 |
| 4-Chloropicolinic Acid | Electron-Withdrawing | 6.8 | -3.5 | +5.8 |
| 4-Hydroxypicolinic Acid | Electron-Donating | 8.1 | -4.8 | +6.5 |
| Dipicolinic Acid | Additional Carboxylate | 10.6 | -6.5 | +8.0 |
Interpretation:
-
The electron-withdrawing chloro group decreases the basicity of the donor atoms, leading to a lower stability constant.
-
The electron-donating hydroxyl group increases donor atom basicity, resulting in a stronger complex.
-
Dipicolinic acid , with its third coordinating group, shows a significantly higher stability constant and a more favorable enthalpy, demonstrating the powerful effect of tridentate chelation.[5]
Applications and Future Directions
The investigation of picolinic acid analogs is driven by their immense therapeutic potential. Their ability to chelate essential or toxic metal ions is key to their biological activity.
-
Nutrient Absorption: Zinc picolinate is a popular dietary supplement, as the chelation by picolinic acid is thought to enhance the bioavailability of zinc.[1][2]
-
Antimicrobial Agents: Metal complexes of picolinic acid derivatives often show enhanced antimicrobial activity compared to the free ligand.[5][19] This is sometimes explained by Tweedy's chelation theory, which suggests that chelation reduces the polarity of the metal ion, increasing its lipophilicity and ability to cross microbial cell membranes.[5]
-
Anticancer and Antiviral Properties: Some analogs, like fusaric acid, have demonstrated potent antiproliferative and antiviral activity, believed to be linked to the chelation of metal ions essential for enzymes required for cell growth and replication.[20]
-
Iron Chelation Therapy: Picolinic acid has been shown to inhibit iron uptake in cells and increase the expression of transferrin receptors, indicating its potential in modulating cellular iron homeostasis.[21]
The future of this field lies in the rational design of new analogs with high selectivity for specific metal targets, improved pharmacokinetic profiles, and minimized off-target effects. The robust analytical methodologies outlined in this guide are the essential tools that will enable the discovery and validation of the next generation of metal-chelating therapeutics.
References
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Title: TRANSITION METAL COMPLEXES PRODUCED FROM DIPICOLINIC ACID: SYNTHESIS, STRUCTURAL CHARACTERIZATION, AND ANTI-MICROBIAL INVESTIGAT Source: AJOL URL: [Link]
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Title: Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins Source: PubMed URL: [Link]
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Title: Analyzing ITC Data for the Enthalpy of Binding Metal Ions to Ligands Source: TA Instruments URL: [Link]
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Title: Isothermal titration calorimetry Source: Wikipedia URL: [Link]
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Title: Synthesis, Characterization and Biological Activity of Metal Complexes of 2-Picolinic Acid Source: Shanlax International Journals URL: [Link]
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Title: Analyzing ITC Data for the Enthalpy of Binding Metal Ions to Ligands Source: Semantic Scholar URL: [Link]
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Title: POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF TRANSITION METAL COMPLEXES WITH p-AMINOBENZOIC ACID Source: International Journal of Chemical Sciences URL: [Link]
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Title: Synthesis and Coordination Chemistry of Hexadentate Picolinic Acid Based Bispidine Ligands Source: ResearchGate URL: [Link]
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Title: The use of isothermal titration calorimetry to determine the thermodynamics of metal ion binding to low-cost sorbents Source: ElectronicsAndBooks.com URL: [Link]
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Title: Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility Source: PubMed Central URL: [Link]
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Title: GUIDELINES FOR THE DETERMINATION OF STABILITY CONSTANTS Source: IUPAC URL: [Link]
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Title: Preparation and Spectroscopic Characterization of the Classical Coordination Compounds Copper(II) and Silver(II) Picolinate. Source: IONiC / VIPEr URL: [Link]
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Title: Potentiometric Determination of Stability Constant of Transition and Inner Transition Metals Complexes of Some Acids Source: Asian Publication Corporation URL: [Link]
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Title: UV-VIS, Fluorescence and Mass Spectrometry Investigation on the Transition Metal Ion Chelation of Two Bioisosteres of Resveratro Source: Asian Journal of Chemistry URL: [Link]
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Title: Physical and analytical studies of transition metal complexes Source: Slideshare URL: [Link]
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Title: A Study of Metal Complexes of 2 – Picolinic Acid Source: Oriental Journal of Chemistry URL: [Link]
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Title: Synthesis and Characterization of New Picolinate Metal Complexes Source: ResearchGate URL: [Link]
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Title: Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes Source: Scirp.org URL: [Link]
- Title: Picolinic acid derivatives for the prevention and treatment of cancer in animals Source: Google Patents URL
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Title: Potentiometric Determination of Stability Constants of Chelates of Indium And Gallium Source: IJSART URL: [Link]
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Title: Complexation In Analytical Chemistry Source: thebloodybuddy.com URL: [Link]
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Title: The Essential Role of Picolinic Acid in Nutrient Absorption and Chelation Therapy Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
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Title: Dipicolinic acid, its analogues and derivatives: Aspects of their coordination chemistry Source: ResearchGate URL: [Link]
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Title: Metal ion chelating activity assay. UV-vis spectrum of PZ001,... Source: ResearchGate URL: [Link]
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Title: UV-vis spectroscopic method for detection and removal of heavy metal ions in water using Ag doped ZnO nanoparticles. Source: National Genomics Data Center URL: [Link]
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Title: UV-VIS-NIR spectra of the metal ions and chelate complexes Source: ResearchGate URL: [Link]
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Title: Complexation Titration Source: Chemistry LibreTexts URL: [Link]
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Title: Ultraviolet and Visible Absorption Spectra of Metal Chelates of Bisacetylacetonethylenediimine and Related Compounds Source: ACS Publications URL: [Link]
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Title: How to Analyze Metal Organic Complexes, what kind of characterization do I need to use? Source: ResearchGate URL: [Link]
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Title: Ga(III) pyridinecarboxylate complexes: potential analogues of the second generation of therapeutic Ga(III) complexes? Source: PMC URL: [Link]
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Title: The iron-chelating agent picolinic acid enhances transferrin receptors expression in human erythroleukaemic cell lines Source: PubMed URL: [Link]
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Title: (PDF) A Study of Metal Complexes of 2-picolinic Acid Source: ResearchGate URL: [Link]
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Methodological & Application
The Ascendant Ligand: 3,4-Dimethoxypicolinic Acid in Modern Coordination Chemistry
Introduction: Beyond the Archetype of Picolinic Acid
For decades, picolinic acid has served as a stalwart bidentate ligand in coordination chemistry, its pyridine nitrogen and carboxylate oxygen providing a reliable chelating scaffold for a vast array of metal ions.[1] Its derivatives have found utility in fields ranging from nutritional supplements to medicinal chemistry.[2] However, the strategic functionalization of the pyridine ring offers a gateway to fine-tuning the electronic and steric properties of the resulting metal complexes, thereby unlocking novel reactivity and applications. This guide focuses on a particularly promising, yet underexplored, derivative: 3,4-dimethoxypicolinic acid.
The introduction of two methoxy groups onto the pyridine backbone is not a trivial modification. These electron-donating groups are poised to significantly alter the ligand's electronic character, enhancing the basicity of the pyridine nitrogen and influencing the redox potential of the coordinated metal center.[3][4] This guide serves as a comprehensive technical resource for researchers, providing not only detailed protocols for the synthesis and characterization of this compound and its metal complexes but also a deep dive into the scientific rationale underpinning these methodologies. We will explore how the nuanced electronic effects of the dimethoxy substitution can be harnessed for applications in catalysis and drug development.
Part 1: The Ligand - Synthesis and Characterization of this compound
A reliable supply of the ligand is the prerequisite for any exploration of its coordination chemistry. While this compound is commercially available, its synthesis from more common starting materials can be a cost-effective alternative and provides a foundational understanding of its chemistry. The following protocol is a generalized procedure adapted from known methods for synthesizing substituted picolinic acids.
Protocol 1: Synthesis of this compound
This protocol outlines a potential synthetic route starting from a commercially available dihydroxypyridine derivative.
Workflow for Ligand Synthesis
Caption: A potential workflow for the synthesis of this compound.
Materials:
-
2,3-dichloro-5,6-dimethoxypyridine
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Anhydrous tetrahydrofuran (THF)
-
Dry carbon dioxide (from a cylinder or as dry ice)
-
Hydrochloric acid (HCl), 1 M
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvents for extraction and purification (e.g., diethyl ether, ethyl acetate)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 2,3-dichloro-5,6-dimethoxypyridine (1.0 eq) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-BuLi (1.1 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C. The reaction mixture may change color, indicating the formation of the lithiated species. Stir for 1-2 hours at this temperature.
-
Carboxylation: Quench the reaction by bubbling dry CO₂ gas through the solution or by carefully adding crushed dry ice. Continue until the reaction mixture is saturated. Allow the mixture to slowly warm to room temperature.
-
Work-up: Quench the reaction with 1 M HCl. Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Characterization of the Ligand:
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons on the pyridine ring, methoxy group protons (singlets), and a broad singlet for the carboxylic acid proton. Chemical shifts will be influenced by the substituent positions. |
| ¹³C NMR | Resonances for all carbon atoms, including the pyridine ring, methoxy groups, and the carboxyl carbon. |
| FT-IR | Characteristic C=O stretch of the carboxylic acid (around 1700-1730 cm⁻¹), O-H stretch (broad, ~2500-3300 cm⁻¹), and C-O stretches of the methoxy groups. |
| Mass Spec. | Molecular ion peak corresponding to the expected mass of C₈H₉NO₄ (183.16 g/mol ). |
Part 2: Coordination Chemistry - Synthesis of Metal Complexes
The enhanced electron-donating ability of this compound makes it an excellent candidate for forming stable complexes with a variety of transition metals. The general protocol below is adapted from established methods for synthesizing metal picolinates and can be applied to various metal salts (e.g., chlorides, nitrates, acetates).[5][6]
Protocol 2: General Synthesis of M(II)-(3,4-dimethoxypicolinate)₂ Complexes
This protocol describes the synthesis of a generic M(II) complex, where M can be Co(II), Ni(II), Cu(II), or Zn(II).
Workflow for Complex Synthesis
Caption: General workflow for the synthesis of metal(II) complexes of this compound.
Materials:
-
This compound
-
A metal(II) salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, Cu(OAc)₂·H₂O, Zn(NO₃)₂·6H₂O)
-
Sodium hydroxide (NaOH) or other suitable base
-
Solvent (e.g., ethanol, methanol, water, or a mixture)
-
Diethyl ether
Procedure:
-
Ligand Preparation: Dissolve this compound (2.0 eq) in the chosen solvent. Add a stoichiometric amount of base (e.g., NaOH, 2.0 eq) to deprotonate the carboxylic acid, forming the picolinate anion in situ.
-
Metal Salt Solution: In a separate flask, dissolve the metal(II) salt (1.0 eq) in the same solvent.
-
Reaction: Slowly add the metal salt solution to the stirred ligand solution at room temperature. A precipitate may form immediately. The reaction can be stirred at room temperature for several hours or gently refluxed to ensure completion.
-
Isolation: Cool the reaction mixture to room temperature, and if necessary, further cool in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the collected solid with the reaction solvent, followed by a low-boiling point solvent like diethyl ether to facilitate drying. Dry the complex in a desiccator or under vacuum.
Expert Insights and Causality:
-
Choice of Base: The use of a base is crucial to deprotonate the carboxylic acid, making the carboxylate oxygen a much stronger donor for coordination to the metal ion.
-
Solvent System: The choice of solvent will depend on the solubility of both the ligand and the metal salt. Ethanol/water mixtures are often effective.
-
Stoichiometry: A 2:1 ligand-to-metal ratio is typically used for divalent metals to form neutral M(L)₂ complexes, though other stoichiometries are possible depending on the metal's coordination preferences.
-
Influence of Methoxy Groups: The electron-donating methoxy groups increase the electron density on the pyridine nitrogen, making it a stronger Lewis base. This enhanced basicity can lead to more stable metal complexes compared to those of unsubstituted picolinic acid.
Part 3: Characterization of Metal Complexes
Thorough characterization is essential to confirm the formation of the desired complex and to understand its structure and properties.
Key Characterization Techniques:
| Technique | Purpose and Expected Observations |
| FT-IR Spectroscopy | Confirmation of coordination. Look for a shift in the C=O stretching frequency of the carboxylate group compared to the free ligand.[6] The appearance of new low-frequency bands can be attributed to M-N and M-O vibrations. |
| UV-Vis Spectroscopy | For complexes of d-block metals (e.g., Co, Ni, Cu), this technique probes the d-d electronic transitions, providing information about the coordination geometry (e.g., octahedral, tetrahedral).[5] |
| Elemental Analysis | Determines the C, H, and N content of the complex, allowing for the verification of the proposed molecular formula. |
| Magnetic Susceptibility | Measures the magnetic moment of the complex, which helps in determining the oxidation state and spin state of the metal ion, and can provide further evidence for the coordination geometry. |
| Single-Crystal X-ray Diffraction | Provides definitive structural information, including bond lengths, bond angles, and the overall coordination geometry of the metal center. This is the gold standard for structural characterization. |
Part 4: Potential Applications and Future Directions
The unique electronic properties imparted by the 3,4-dimethoxy substituents suggest several promising applications for these metal complexes.
Catalysis
The electron-rich nature of the 3,4-dimethoxypicolinate ligand can stabilize higher oxidation states of the metal center, making these complexes potential catalysts for oxidation reactions.[7] Conversely, the enhanced donor strength can also be beneficial in reductive catalysis.
Logical Framework for Catalytic Applications
Caption: The role of the electron-donating ligand in promoting catalytic activity.
For example, in palladium-catalyzed cross-coupling reactions, an electron-rich ligand can facilitate the initial oxidative addition step, which is often rate-limiting.[8][9] Researchers could explore the use of a Pd(II)-(3,4-dimethoxypicolinate)₂ complex as a pre-catalyst in reactions like the Suzuki or Heck couplings.
Medicinal Chemistry and Drug Development
Picolinic acid and its derivatives are known to possess a range of biological activities, and their metal complexes can exhibit enhanced or novel therapeutic properties.[10] The methoxy groups can increase the lipophilicity of the complex, potentially improving its cell permeability and bioavailability.
Potential therapeutic areas to investigate include:
-
Antimicrobial Agents: Many metal complexes show enhanced antimicrobial activity compared to the free ligands.[11]
-
Anticancer Agents: The design of metal-based drugs is a burgeoning field, with complexes of ruthenium, platinum, and other metals showing promise.[3]
-
Enzyme Inhibition: The picolinate scaffold is a "privileged structure" in drug discovery and has been used to develop potent enzyme inhibitors.[2] The 3,4-dimethoxypicolinate ligand could be used to design novel inhibitors for metalloenzymes.
Conclusion
This compound represents a compelling evolution of the classic picolinate ligand. The strategic placement of electron-donating methoxy groups provides a powerful tool to modulate the properties of the resulting metal complexes. This guide has provided a foundational framework for the synthesis, characterization, and potential application of these promising coordination compounds. While drawing heavily on the well-established chemistry of picolinic acid, we have highlighted the unique opportunities that the 3,4-dimethoxy substitution presents. It is our hope that these detailed protocols and scientific insights will empower researchers to explore the full potential of this versatile ligand in the innovative fields of catalysis, materials science, and medicinal chemistry.
References
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Giorgi, G., et al. (2016). Catalytic Applications of Pyridine-Containing Macrocyclic Complexes. AIR Unimi. [Link]
-
Wang, F., et al. (2019). Terpyridine-metal complexes: Applications in catalysis and supramolecular chemistry. PMC. [Link]
-
Wikipedia contributors. (2023). Transition metal pyridine complexes. Wikipedia. [Link]
-
Prema, S., et al. (2016). A Study of Metal Complexes of 2 – Picolinic Acid. Oriental Journal of Chemistry. [Link]
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Sierżant, M., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry. [Link]
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Sierżant, M., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. NIH. [Link]
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Obaleye, J. A., et al. (2007). Synthesis and Characterization of New Picolinate Metal Complexes. Taylor & Francis Online. [Link]
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Sujamercy, M. & Neelagandhan, N. (n.d.). Synthesis, Characterization and Biological Activity of Metal Complexes of 2-Picolinic Acid. sjctni.edu. [Link]
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Obaleye, J. A., et al. (2007). Synthesis and Characterization of New Picolinate Metal Complexes. ResearchGate. [Link]
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Larrabee, J. A., et al. (2014). Preparation and Spectroscopic Characterization of the Classical Coordination Compounds Copper(II) and Silver(II) Picolinate. Odinity. [Link]
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Larrabee, J. A., et al. (2010). Preparation and Spectroscopic Characterization of the Classical Coordination Compounds Copper(II) and Silver(II) Picolinate. IONiC / VIPEr. [Link]
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Celestine, M. J., et al. (2015). Dipicolinic acid, its analogues and derivatives: Aspects of their coordination chemistry. De Gruyter. [Link]
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Dunn, A. L., et al. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. RSC Publishing. [Link]
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Wikipedia contributors. (2023). Picolinic acid. Wikipedia. [Link]
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Kanth, M. S. V. & Mishra, A. (2005). Synthesis of Metal Complexes of Picolines and Picolinic Acid and its Antimicrobial Studies. Oriental Journal of Chemistry. [Link]
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Di Stasio, F., et al. (2022). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. PubMed Central. [Link]
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Sharma, P., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC. [Link]
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Wang, C., et al. (2024). Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. Journal of the American Chemical Society. [Link]
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Batory, D., et al. (2020). How Do Electron Donating Substituents Affect the Electronic Structure, Molecular Topology, Vibrational Properties and Intra- and Intermolecular Interactions of Polyhalogenated Pyridines?. RSC Publishing. [Link]
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Application Notes and Protocols: 3,4-Dimethoxypicolinic Acid in Organometallic Catalysis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Advantage of Electron-Rich Picolinic Acid Ligands
In the landscape of modern organometallic catalysis, the quest for ligands that offer both high reactivity and precise selectivity is paramount. Picolinic acids and their derivatives have emerged as a powerful class of bidentate N,O-ligands, particularly valued for their ability to act as directing groups in transition metal-catalyzed C-H functionalization reactions.[1] The nitrogen atom of the pyridine ring and the oxygen of the carboxylate group chelate to a metal center, forming a stable five-membered ring that positions the catalyst in close proximity to a specific C-H bond, thereby facilitating its activation.[1]
This application note focuses on a specific, yet highly promising, member of this family: 3,4-Dimethoxypicolinic acid . The introduction of two electron-donating methoxy groups onto the pyridine ring is not a trivial modification. These substituents are expected to significantly modulate the electronic properties of the ligand and, consequently, the catalytic activity of its metal complexes. The increased electron density on the pyridine ring can enhance its coordination to the metal center, potentially stabilizing the catalytic species and influencing the kinetics of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. This guide provides a comprehensive overview of the synthesis of this compound and its applications in organometallic catalysis, with a detailed protocol for a representative palladium-catalyzed C-H arylation reaction.
Synthesis of this compound and its Amide Derivative
The utility of this compound as a ligand first necessitates a reliable synthetic route. While a variety of methods for the synthesis of substituted picolinic acids exist, a common strategy involves the oxidation of a corresponding substituted picoline. For this compound, a plausible synthetic pathway starts from commercially available 3,4-dimethoxypyridine.
Protocol 1: Synthesis of this compound
This protocol is a representative example and may require optimization for specific laboratory conditions.
Step 1: Lithiation of 3,4-Dimethoxypyridine
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 10 mL) and 3,4-dimethoxypyridine (1.39 g, 10 mmol).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.6 M in hexanes, 6.9 mL, 11 mmol) dropwise, maintaining the temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
Step 2: Carboxylation
-
Bubble dry carbon dioxide gas through the solution for 30 minutes, ensuring the temperature remains below -70 °C.
-
Allow the reaction mixture to slowly warm to room temperature overnight.
Step 3: Work-up and Isolation
-
Quench the reaction with water (10 mL).
-
Adjust the pH of the aqueous layer to approximately 3-4 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Synthesis of 3,4-Dimethoxypicolinamide
The amide derivative is often used as the directing group in C-H activation reactions.
Step 1: Activation of the Carboxylic Acid
-
To a solution of this compound (1.83 g, 10 mmol) in anhydrous dichloromethane (DCM, 20 mL) at 0 °C, add oxalyl chloride (1.0 mL, 11 mmol) followed by a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1 hour, or until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.
Step 2: Amidation
-
Dissolve the crude acid chloride in anhydrous DCM (20 mL) and cool to 0 °C.
-
Slowly add a solution of the desired amine (e.g., aniline, 1.02 g, 11 mmol) and triethylamine (1.5 mL, 11 mmol) in DCM (10 mL).
-
Allow the reaction to warm to room temperature and stir for 4 hours.
Step 3: Work-up and Purification
-
Wash the reaction mixture with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 3,4-Dimethoxypicolinamide.
Application in Palladium-Catalyzed C-H Arylation
The 3,4-dimethoxypicolinamide moiety is an excellent directing group for palladium-catalyzed C-H functionalization. The electron-donating methoxy groups are hypothesized to increase the electron density on the palladium center in the cyclometalated intermediate, which can facilitate the reductive elimination step of the catalytic cycle. This section provides a detailed protocol for the ortho-arylation of a substrate bearing the 3,4-dimethoxypicolinamide directing group.
Conceptual Framework
The catalytic cycle, illustrated below, is believed to proceed through a concerted metalation-deprotonation (CMD) mechanism to form a palladacycle intermediate. This intermediate then undergoes oxidative addition with an aryl halide, followed by reductive elimination to form the C-C bond and regenerate the active palladium catalyst.
Sources
The Strategic Integration of 3,4-Dimethoxypicolinic Acid in Modern Pharmaceutical Synthesis
For Immediate Release
In the landscape of pharmaceutical development, the selection of appropriate building blocks is a critical determinant of a drug candidate's ultimate success. Among the vast arsenal of molecular scaffolds available to medicinal chemists, 3,4-dimethoxypicolinic acid has emerged as a strategic asset, particularly in the synthesis of complex, biologically active molecules. This technical note elucidates the application of this compound as a key building block, with a focus on its role in the development of novel therapeutics. We will delve into its chemical rationale, provide detailed synthetic protocols, and explore its impact on the pharmacological profile of resulting drug candidates, most notably in the synthesis of the cannabinoid-1 (CB1) receptor inverse agonist, Taranabant.
The Rationale for Employing this compound: A Marriage of Physicochemical Properties
The utility of this compound in drug design is not coincidental; it is a direct consequence of the unique electronic and conformational properties imparted by its substituted pyridine core. The pyridine ring, a bioisostere of a phenyl ring, introduces a nitrogen atom that can act as a hydrogen bond acceptor, a crucial interaction for molecular recognition at a biological target.
The methoxy groups at the 3 and 4 positions are of particular significance. These electron-donating groups modulate the electron density of the pyridine ring, which can influence the pKa of the picolinic acid and the overall polarity of the molecule. This modulation can be critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, the steric bulk and conformational preferences of the methoxy groups can provide a level of pre-organization to the molecule, favoring a specific binding conformation and enhancing potency and selectivity for its target.
Application Highlight: Synthesis of Taranabant, a CB1 Receptor Inverse Agonist
A prime example of the successful application of this compound is in the synthesis of Taranabant (MK-0364), a potent and selective cannabinoid-1 (CB1) receptor inverse agonist that was investigated for the treatment of obesity.[1][2][3] The development of Taranabant was discontinued in late-stage clinical trials due to side effects; however, its synthesis provides an excellent case study for the strategic use of our featured building block.[3]
The core structure of Taranabant features a complex chiral amine, which is coupled with this compound via an amide bond. This amide linkage is a common and robust method for connecting molecular fragments in pharmaceutical synthesis.
Below is a generalized workflow for the synthesis of Taranabant, highlighting the incorporation of this compound.
Caption: General workflow for the synthesis of Taranabant.
Detailed Experimental Protocols
The following protocols are provided as a guide for researchers. Standard laboratory safety precautions should be followed at all times.
Protocol for the Synthesis of this compound
While commercially available, the synthesis of this compound can be achieved from simpler precursors. A common route involves the oxidation of a corresponding substituted picoline.
Materials:
-
2-methyl-3,4-dimethoxypyridine
-
Potassium permanganate (KMnO4)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 2-methyl-3,4-dimethoxypyridine in water.
-
Slowly add a solution of potassium permanganate in aqueous sodium hydroxide to the reaction mixture.
-
Heat the mixture to reflux and maintain for several hours until the purple color of the permanganate has disappeared, indicating the completion of the oxidation.
-
Cool the reaction mixture to room temperature and filter to remove the manganese dioxide byproduct.
-
Wash the filter cake with a small amount of cold water.
-
Combine the filtrate and washings, and carefully acidify with concentrated hydrochloric acid to a pH of approximately 3-4.
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
The crude product can be recrystallized from a suitable solvent system, such as ethanol/water, to yield the pure acid.
Protocol for the Amide Coupling to Synthesize Taranabant
This protocol describes the crucial amide bond formation between this compound and the chiral amine precursor of Taranabant. This reaction is a classic example of an amide coupling, a cornerstone of medicinal chemistry.[4]
Materials:
-
This compound
-
(2S,3S)-4-(4-chlorophenyl)-3-(3-cyanophenyl)butan-2-amine
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
Step 1: Activation of this compound (Acyl Chloride Formation)
-
To a stirred solution of this compound in anhydrous DCM at 0 °C, add a catalytic amount of anhydrous DMF.
-
Slowly add thionyl chloride or oxalyl chloride dropwise to the mixture.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude 3,4-dimethoxypicolinoyl chloride. This intermediate is typically used immediately in the next step without further purification.
Step 2: Amide Coupling
-
Dissolve the chiral amine precursor, (2S,3S)-4-(4-chlorophenyl)-3-(3-cyanophenyl)butan-2-amine, and triethylamine (or DIPEA) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add a solution of the freshly prepared 3,4-dimethoxypicolinoyl chloride in anhydrous DCM dropwise to the amine solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, Taranabant, can be purified by column chromatography on silica gel to yield the final compound.
Structure-Activity Relationship (SAR) Insights
The inclusion of the this compound moiety in Taranabant was a deliberate design choice based on extensive structure-activity relationship (SAR) studies for CB1 receptor antagonists. Research in this area has shown that the nature of the aromatic group at this position significantly influences the compound's affinity and functional activity at the CB1 receptor.[5]
The pyridine nitrogen provides a key interaction point within the receptor's binding pocket, likely through hydrogen bonding. The 3,4-dimethoxy substitution pattern appears to be optimal for positioning the molecule within the binding site to achieve high potency. These methoxy groups may also contribute to favorable hydrophobic interactions and can influence the overall conformation of the molecule, locking it into a bioactive conformation. Modifications to this part of the molecule, such as altering the substitution pattern or replacing the pyridine ring with other heterocycles, often lead to a decrease in activity, underscoring the importance of this specific building block.
Conclusion
This compound stands as a valuable and versatile building block in the pharmaceutical chemist's toolkit. Its unique combination of electronic and steric properties makes it an ideal component for the construction of complex drug molecules. The synthesis of Taranabant serves as a compelling example of its strategic application, where it plays a crucial role in achieving high potency and selectivity for the CB1 receptor. The detailed protocols provided herein offer a practical guide for researchers looking to leverage the advantageous properties of this compound in their own drug discovery and development programs. As the quest for novel and more effective therapeutics continues, the strategic use of well-designed building blocks like this compound will undoubtedly remain a cornerstone of successful pharmaceutical innovation.
References
-
AbacipharmTech. This compound. AbacipharmTech-Global Chemical supplier. Retrieved January 14, 2026, from [Link]
-
ACS Publications. Catalytic, Enantioselective Synthesis of Taranabant, a Novel, Acyclic Cannabinoid-1 Receptor Inverse Agonist for the Treatment of Obesity. Organic Process Research & Development. Retrieved January 14, 2026, from [Link]
-
PubMed. The discovery of taranabant, a selective cannabinoid-1 receptor inverse agonist for the treatment of obesity. PubMed. Retrieved January 14, 2026, from [Link]
-
Wikipedia. Taranabant. Wikipedia. Retrieved January 14, 2026, from [Link]
-
Organic Syntheses. homoveratric acid. Organic Syntheses. Retrieved January 14, 2026, from [Link]
-
J Basic Clin Pharma. Structure Activity of CB1 Cannabinoid Receptor Antagonists. J Basic Clin Pharma. Retrieved January 14, 2026, from [Link]
-
ResearchGate. Catalytic, Enantioselective Synthesis of Taranabant, a Novel, Acyclic Cannabinoid-1 Receptor Inverse Agonist for the Treatment of Obesity | Request PDF. ResearchGate. Retrieved January 14, 2026, from [Link]
-
Growing Science. Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Retrieved January 14, 2026, from [Link]
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Application Notes and Protocols for the Characterization of 3,4-Dimethoxypicolinic Acid as a Putative Enzyme Inhibitor
Introduction: Targeting Cellular Oxygen Sensing with Picolinic Acid Derivatives
The cellular response to changes in oxygen availability is a fundamental process critical for cell survival and function. A key regulator of this response is the Hypoxia-Inducible Factor (HIF) transcription factor. Under normal oxygen conditions (normoxia), the alpha subunit of HIF (HIF-α) is targeted for degradation by a family of Fe(II) and 2-oxoglutarate (2-OG)-dependent dioxygenases known as Prolyl Hydroxylase Domain (PHD) enzymes.[1] Inhibition of PHDs prevents HIF-α degradation, leading to its stabilization and the activation of a broad range of genes involved in erythropoiesis, angiogenesis, and metabolic adaptation.[2] This pathway has emerged as a significant therapeutic target for conditions such as anemia associated with chronic kidney disease.[1][3]
Picolinic acid and its derivatives have been identified as inhibitors of 2-OG-dependent dioxygenases, primarily due to their ability to chelate the active site iron or compete with the 2-OG co-substrate.[4][5] 3,4-Dimethoxypicolinic acid, a member of this chemical class, presents a valuable tool for studying the inhibition of these enzymes. This guide provides a comprehensive framework for characterizing the inhibitory potential of this compound, using PHD2 as a model target, through a series of detailed biochemical and cell-based protocols. The methodologies outlined herein are designed to be robust and reproducible, providing researchers with the necessary tools to assess inhibitor potency and mechanism of action.
Biochemical Characterization of PHD2 Inhibition
The initial assessment of a putative enzyme inhibitor involves direct measurement of its effect on the purified enzyme's activity. For PHD2, a common and robust method is the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology, which detects the hydroxylation of a HIF-1α peptide substrate.[6][7]
Principle of the PHD2 AlphaScreen Assay
The AlphaScreen assay for PHD2 inhibition is a bead-based immunoassay that measures the enzymatic hydroxylation of a biotinylated HIF-1α peptide. The assay components include the PHD2 enzyme, the biotinylated HIF-1α peptide substrate, and the necessary co-factors (Fe(II), 2-oxoglutarate, and ascorbate). Upon enzymatic hydroxylation of the proline residue on the HIF-1α peptide, a specific antibody that recognizes the hydroxyproline epitope can bind. This antibody is conjugated to acceptor beads, while the biotinylated peptide is captured by streptavidin-coated donor beads. When the donor and acceptor beads are brought into close proximity, excitation of the donor beads at 680 nm results in the generation of singlet oxygen, which diffuses to the acceptor beads, leading to a chemiluminescent signal at 520-620 nm. An inhibitor of PHD2 will prevent the hydroxylation of the peptide, thus disrupting the bead proximity and reducing the luminescent signal.
Protocol 1: Determination of IC50 for this compound against PHD2
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound, a key parameter for quantifying its potency.
1. Preparation of Reagents:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 0.01% Tween-20, 0.1% BSA.
-
PHD2 Enzyme: Recombinant human PHD2, diluted to the working concentration in Assay Buffer. The final concentration should be optimized for the assay, typically in the low nanomolar range (e.g., 1-5 nM).[6]
-
HIF-1α Peptide Substrate: Biotinylated peptide corresponding to the C-terminal oxygen-dependent degradation domain (CODD) of HIF-1α (e.g., residues 556-574), diluted in Assay Buffer. The concentration should be at or near the Km value for the enzyme.
-
Co-factors: Prepare a fresh solution of FeSO4 (final concentration ~50 µM), 2-oxoglutarate (final concentration at Km, typically in the low micromolar range), and Ascorbic Acid (final concentration ~100 µM) in Assay Buffer.
-
This compound: Prepare a 10 mM stock solution in 100% DMSO.[8][9] Perform serial dilutions in DMSO to create a range of concentrations for the dose-response curve (e.g., from 10 mM down to 0.1 µM). Then, dilute these DMSO stocks into Assay Buffer to achieve the final desired assay concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%).[9]
2. Assay Procedure (384-well plate format):
-
Add 2.5 µL of the diluted this compound or DMSO vehicle control to the wells of a 384-well white ProxiPlate.
-
Add 2.5 µL of the PHD2 enzyme solution to each well.
-
Add 2.5 µL of the HIF-1α peptide substrate to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding to the enzyme.
-
Initiate the enzymatic reaction by adding 2.5 µL of the co-factor mix to each well.
-
Incubate the reaction at room temperature for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding 5 µL of a stop solution containing EDTA (to chelate Fe(II)) and the detection reagents (acceptor beads conjugated with anti-hydroxyproline antibody and streptavidin-coated donor beads).
-
Incubate the plate in the dark at room temperature for 60 minutes to allow for bead binding.
-
Read the plate on an AlphaScreen-capable plate reader.
3. Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound using the formula: % Inhibition = 100 * (1 - (Signal_inhibitor - Signal_background) / (Signal_no_inhibitor - Signal_background))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
| Parameter | Typical Concentration | Notes |
| PHD2 Enzyme | 1-5 nM | Optimal concentration should be determined empirically. |
| HIF-1α Peptide | 1-5 µM (at Km) | Substrate concentration can influence IC50 values.[6] |
| 2-Oxoglutarate | 2-10 µM (at Km) | Co-substrate concentration is a critical parameter.[6] |
| FeSO4 | 50 µM | |
| Ascorbic Acid | 100 µM | Helps to maintain Fe(II) in its reduced state.[4] |
| This compound | 0.1 nM - 100 µM | A wide concentration range is recommended for the initial characterization. |
| DMSO | ≤1% | The final concentration should be consistent across all wells. |
Table 1: Typical Reagent Concentrations for PHD2 AlphaScreen Assay
Caption: Workflow for IC50 Determination using AlphaScreen.
Cellular Activity Assessment of this compound
While biochemical assays are crucial for determining direct enzyme inhibition, it is equally important to assess the compound's activity in a cellular context. This confirms cell permeability and its ability to engage the target in a more complex biological environment.
Protocol 2: HIF-1α Stabilization by Western Blot
This protocol details the detection of HIF-1α protein accumulation in cells treated with this compound.
1. Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HEK293, HeLa, or U2OS) in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM) for a specified time (e.g., 4-8 hours).[10] Include a vehicle control (DMSO) and a positive control (e.g., 100 µM CoCl2 or 100 µM Desferrioxamine).[11]
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold PBS. It is critical to work quickly to prevent HIF-1α degradation.[10][12]
-
Lyse the cells directly in the well by adding 1X Laemmli sample buffer or a RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate the samples briefly to shear DNA and reduce viscosity.
-
If using RIPA buffer, determine the protein concentration using a BCA or Bradford assay. For Laemmli buffer, protein quantification is not possible; therefore, equal loading should be confirmed by blotting for a housekeeping protein.
3. Western Blotting:
-
Boil the samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) or equal volumes of lysate in Laemmli buffer onto an SDS-polyacrylamide gel (e.g., 7.5%).
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for HIF-1α (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
To ensure equal loading, the membrane can be stripped and re-probed with an antibody for a housekeeping protein like β-actin or GAPDH.
4. Data Analysis:
-
Qualitatively assess the increase in the intensity of the HIF-1α band with increasing concentrations of this compound.
-
For a semi-quantitative analysis, perform densitometry using image analysis software and normalize the HIF-1α signal to the corresponding loading control signal.
| Treatment | This compound (µM) | Expected HIF-1α Level |
| Vehicle Control | 0 (DMSO) | Low / Undetectable |
| Test Compound | 1 | Dose-dependent |
| Test Compound | 10 | increase in |
| Test Compound | 100 | HIF-1α |
| Positive Control | 100 µM CoCl2 | High |
Table 2: Hypothetical Results for HIF-1α Stabilization Assay
Protocol 3: Hypoxia Response Element (HRE) Luciferase Reporter Assay
This assay measures the transcriptional activity of HIF-1, providing a functional readout of HIF-1α stabilization.
1. Cell Transfection and Treatment:
-
Use a cell line stably expressing a luciferase reporter gene under the control of a promoter containing multiple copies of the HRE, or transiently transfect cells (e.g., HEK293) with an HRE-luciferase reporter plasmid.[13][14][15]
-
Seed the transfected cells into a 96-well white, clear-bottom plate.
-
Treat the cells with a dose-response range of this compound for 16-24 hours.
2. Luciferase Assay:
-
After the incubation period, lyse the cells using a passive lysis buffer.
-
Measure the firefly luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.[16]
3. Data Analysis:
-
Plot the relative luminescence units (RLU) against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable model to determine the EC50 (half-maximal effective concentration).
Caption: HIF-1α Signaling Pathway and Point of Inhibition.
Conclusion and Further Steps
The protocols described in this application note provide a robust workflow for the initial characterization of this compound as a putative inhibitor of PHD enzymes. Successful demonstration of activity in these assays, including a potent IC50 value in the biochemical assay and confirmation of HIF-1α stabilization and downstream signaling in cell-based assays, would provide strong evidence for its mechanism of action.
Further studies could include:
-
Kinetic analysis: To determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) by varying the concentrations of both the inhibitor and the 2-OG co-substrate.
-
Selectivity profiling: Assessing the inhibitory activity of this compound against other 2-OG-dependent dioxygenases to determine its selectivity.
-
In vivo studies: Evaluating the efficacy of the compound in animal models of diseases where HIF stabilization is beneficial, such as anemia.
By following these detailed protocols and considering the underlying scientific principles, researchers can confidently and accurately characterize the biological activity of novel enzyme inhibitors like this compound.
References
-
Hewitson, K. S., & Schofield, C. J. (2006). An assay for Fe(II)/2-oxoglutarate-dependent dioxygenases by enzyme-coupled detection of succinate formation. Analytical Biochemistry, 353(1), 69–74. [Link]
-
Stolze, I. P., & Mole, D. R. (2019). Protein Hydroxylation by Hypoxia-Inducible Factor (HIF) Hydroxylases: Unique or Ubiquitous? Cells, 8(7), 719. [Link]
-
ResearchGate. (n.d.). Enzyme kinetics of HIF PHD3. ResearchGate. [Link]
-
Liu, A., et al. (2018). Developing a colorimetric assay for Fe(II)/2-oxoglutarate-dependent dioxygenase. Analytical Biochemistry, 548, 59-64. [Link]
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ResearchGate. (n.d.). An assay for Fe(II)/2-oxoglutarate-dependent dioxygenases by enzyme-coupled detection of succinate formation. ResearchGate. [Link]
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BPS Bioscience. (n.d.). HRE Luciferase Reporter Lentivirus. BPS Bioscience. [Link]
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BPS Bioscience. (n.d.). HRE Luciferase Reporter Lentivirus 78668. BPS Bioscience. [Link]
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Tarade, D., et al. (2021). Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins. Journal of Biological Chemistry, 296, 100397. [Link]
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Proteopedia. (2016). Molecular Playground/Prolyl Hydroxylase Domain (PHD) Enzyme. Proteopedia. [Link]
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Boster Biological Technology. (n.d.). HRE Luciferase Reporter-HeLa Cell Line. Boster Bio. [Link]
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Koivunen, P., & Myllyharju, J. (2018). Kinetic Analysis of HIF Prolyl Hydroxylases. Methods in Molecular Biology, 1742, 15-25. [Link]
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ResearchGate. (2013). Does anyone perform HIF1 alpha Western blot? ResearchGate. [Link]
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Kaur, A., et al. (2016). Hypoxia-Induced Reporter Genes with Different Half-Lives. Methods in Molecular Biology, 1406, 147-156. [Link]
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Chowdhury, R., et al. (2016). Dual-Action Inhibitors of HIF Prolyl Hydroxylases That Induce Binding of a Second Iron Ion. ACS Central Science, 2(8), 571-580. [Link]
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Mondal, S., et al. (2019). Functional and comparative analysis of the Fe II /2-oxoglutarate-dependent dioxygenases without using any substrate. FEBS Letters, 593(16), 2136-2146. [Link]
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Joharapurkar, A. A., et al. (2018). Inhibition of Hypoxia-Inducible Factor Prolyl Hydroxylase Domain Oxygen Sensors: Tricking the Body into Mounting Orchestrated Survival and Repair Responses. Journal of Medicinal Chemistry, 61(17), 7405-7437. [Link]
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Semenza, G. L. (2012). Hypoxia Activates Constitutive Luciferase Reporter Constructs. PLoS One, 7(4), e35893. [Link]
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Yasgar, A., et al. (2016). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Methods in Molecular Biology, 1439, 77-98. [Link]
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Yasgar, A., et al. (2016). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Methods in Molecular Biology, 1439, 77-98. [Link]
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Nanduri, J., et al. (2011). Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis. Analytical Biochemistry, 411(2), 302-304. [Link]
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Thomas, P. W., et al. (2016). Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1. ACS Infectious Diseases, 2(8), 545-553. [Link]
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ChemBK. (2024). 3,4-DIMETHOXYSALICYLIC ACID. ChemBK. [Link]
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PubChem. (n.d.). 3,4-Dimethoxycinnamic acid. PubChem. [Link]
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PubChem. (n.d.). 3-(3,4-Dimethoxyphenyl)propionic acid. PubChem. [Link]
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Sledz, P., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(11), 3182. [Link]
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Kudalkar, S. N., et al. (2016). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 7(11), 1011-1015. [Link]
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Botta, M., et al. (2025). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. ChemistryOpen. [Link]
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Tetko, I. V., et al. (2006). In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. Current Drug Discovery Technologies, 3(1), 3-17. [Link]
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Tetko, I. V., et al. (2001). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Chemical Information and Computer Sciences, 41(6), 1488-1493. [Link]
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Paruszewski, R., et al. (2005). New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity. Protein and Peptide Letters, 12(7), 701-704. [Link]
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Ramakrishnan, S., et al. (2014). Picolinic acid based Cu(II) complexes with heterocyclic bases--crystal structure, DNA binding and cleavage studies. European Journal of Medicinal Chemistry, 80, 517-529. [Link]
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ResearchGate. (2016). How do I make a stock solution of a substance in DMSO? ResearchGate. [Link]
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Tetko, I. V., et al. (2001). In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of Chemical Information and Computer Sciences, 41(6), 1488-1493. [Link]
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ResearchGate. (2024). Drug preparation for MTT assay? ResearchGate. [Link]
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PubChem. (n.d.). (+-)-3,4-Dihydroxymandelic acid. PubChem. [Link]
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Application Note: A Validated HPLC-UV Method for the Quantification of 3,4-Dimethoxypicolinic Acid in Pharmaceutical Research
Abstract
This application note describes a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 3,4-Dimethoxypicolinic acid. The method is developed for researchers, scientists, and drug development professionals requiring accurate quantification of this compound. The protocol herein provides a detailed, step-by-step guide from sample preparation to data analysis, grounded in fundamental chromatographic principles. The causality behind experimental choices, such as mobile phase composition and stationary phase selection, is explained to ensure scientific integrity and facilitate method transfer.
Introduction: The Significance of this compound Analysis
This compound is a substituted pyridine derivative, a structural motif of interest in medicinal chemistry and pharmaceutical development. Substituted pyridines are integral to numerous bioactive molecules and approved drugs[1][2]. Accurate and precise analytical methods are paramount for the characterization, stability testing, and quality control of active pharmaceutical ingredients (APIs) and their intermediates. This document provides a comprehensive HPLC method tailored for this compound, ensuring high sensitivity, specificity, and reproducibility.
Chromatographic Principles and Method Development Rationale
The development of a successful HPLC method hinges on understanding the physicochemical properties of the analyte. This compound possesses a picolinic acid backbone, which includes a carboxylic acid group and a basic pyridine nitrogen.
-
Stationary Phase Selection: A C18 stationary phase is selected for this method. This nonpolar stationary phase provides excellent retention for the moderately nonpolar pyridine ring system of the analyte through hydrophobic interactions. The use of a high-purity, end-capped silica C18 column is recommended to minimize peak tailing that can arise from interactions between the basic pyridine nitrogen and residual acidic silanol groups on the silica surface.
-
Mobile Phase pH Control: The pKa of the carboxylic acid on the picolinic acid scaffold is critical. While the specific pKa for the 3,4-dimethoxy derivative is not widely published, the pKa of the parent picolinic acid is approximately 5.4 for the carboxylic acid and around 1.0 for the protonated pyridine nitrogen[3]. To ensure consistent retention and sharp peak shape in reversed-phase chromatography, it is essential to suppress the ionization of the carboxylic acid group. Therefore, an acidic mobile phase with a pH set to approximately 3.0 is chosen. At this pH, the carboxylic acid (R-COOH) will be predominantly in its neutral, more retained form, while the pyridine nitrogen will be protonated, which can be managed by the ion-pairing reagent if needed, though often pH control is sufficient.
-
Organic Modifier and Wavelength Selection: Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency. The UV absorbance profile of the molecule is predicted based on its aromatic structure containing chromophores. Similar structures, such as 3,4-dihydroxybenzoic acid, exhibit strong absorbance maxima around 294 nm[4]. A preliminary UV scan of a dilute standard is recommended to confirm the optimal wavelength for maximum sensitivity.
Experimental Protocol
Materials and Reagents
-
This compound reference standard (Purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Phosphoric acid (85%, analytical grade)
-
0.45 µm PTFE syringe filters
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis.
| Parameter | Condition |
| HPLC System | Quaternary or Binary HPLC Pump, Autosampler, Column Oven, UV/Vis Detector |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Phosphoric Acid in Water (pH ≈ 3.0) B: Acetonitrile |
| Gradient | Isocratic |
| Composition | 60% A : 40% B (v/v) - May require optimization |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 294 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Preparation of Solutions
-
Mobile Phase A (0.1% Phosphoric Acid): Add 1.0 mL of 85% phosphoric acid to a 1 L volumetric flask containing approximately 800 mL of deionized water. Mix well and bring to volume with deionized water.
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock standard solution with the diluent.
Sample Preparation
For analysis of a formulated product or reaction mixture, accurately weigh a portion of the sample expected to contain this compound and dissolve it in the diluent. Use sonication if necessary to ensure complete dissolution. Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Method Validation Overview
This method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters include:
| Parameter | Typical Acceptance Criteria |
| Specificity | The analyte peak should be free of interference from excipients or impurities. |
| Linearity | Correlation coefficient (R²) ≥ 0.999 over the concentration range. |
| Accuracy (Recovery) | 98.0% - 102.0% |
| Precision (RSD) | Repeatability (Intra-day) RSD ≤ 2.0% Intermediate (Inter-day) RSD ≤ 2.0% |
| LOD & LOQ | Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ. |
| Robustness | Method performance should remain acceptable with small, deliberate variations in method parameters (e.g., pH, flow rate). |
Diagrams and Workflows
HPLC Analysis Workflow
The following diagram illustrates the general workflow for the analysis of this compound.
Caption: General workflow for HPLC analysis of this compound.
Rationale for Method Parameter Selection
This diagram outlines the logical connections between the analyte's properties and the chosen HPLC parameters.
Caption: Logic diagram for HPLC method parameter selection.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Peak Tailing | Secondary interactions with column silanols. | Use a high-purity, end-capped C18 column. Ensure mobile phase pH is consistently low. |
| Poor Resolution | Inadequate separation from impurities. | Adjust mobile phase composition (increase aqueous portion for more retention). Consider a shallower gradient if isocratic fails. |
| Variable Retention Times | Inconsistent mobile phase preparation; pump issues. | Prepare fresh mobile phase daily. Prime and purge the pump thoroughly. Check for leaks. |
| Low Sensitivity | Incorrect detection wavelength; low concentration. | Verify the λmax of the analyte. Ensure the detector lamp is in good condition. Concentrate the sample if possible. |
References
-
Picolinic Acid DrugFuture Entry. DrugFuture. [Link]
-
Synthesis of multi-substituted pyridines with diverse functional groups. PubMed Central. [Link]
-
Representation of substituted pyridines. ResearchGate. [Link]
-
A validated HPLC method for determination of DDB. PubMed. [Link]
-
UV-Vis Spectrum of 3,4-dihydroxybenzoic Acid. SIELC Technologies. [Link]
- HPLC method for separation and detection of hydromorphone.
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Derivatization of 3,4-Dimethoxypicolinic acid for biological screening
Application Notes & Protocols
Topic: Derivatization of 3,4-Dimethoxypicolinic Acid for Biological Screening
Abstract
Picolinic acid and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a wide array of biological activities including antimicrobial, antiviral, and anti-inflammatory properties.[1][2] This application note provides a comprehensive guide for the derivatization of this compound, a strategic starting material for the generation of a novel compound library tailored for high-throughput screening (HTS). We present detailed, field-proven protocols for two primary derivatization strategies targeting the carboxylic acid moiety: amide bond formation and esterification. The causality behind experimental choices, such as reagent selection and reaction conditions, is explained to empower researchers to adapt and troubleshoot these methods. The ultimate goal is to facilitate the efficient synthesis of a diverse chemical library to identify novel bioactive agents for drug discovery and biomedical research.[3]
Introduction: The Strategic Value of Picolinic Acid Scaffolds
Picolinic acid, an endogenous metabolite of tryptophan, and its synthetic analogues have garnered significant attention in pharmaceutical research.[1] The pyridine carboxylic acid core is a privileged structure found in numerous approved therapeutics and patented enzyme inhibitors.[2] Its ability to chelate metals and participate in various biological interactions makes it an attractive starting point for drug discovery campaigns.[1]
The derivatization of a specific scaffold like this compound is a cornerstone of modern medicinal chemistry. By systematically modifying the carboxylic acid functional group, a library of analogues with diverse physicochemical properties can be rapidly synthesized. This approach, often termed combinatorial chemistry, is essential for exploring the structure-activity relationship (SAR) of a new chemical series.[3] The resulting compound library serves as a critical resource for high-throughput screening (HTS), an automated process that allows for the rapid testing of thousands to millions of compounds against a specific biological target to identify "hits"—compounds that exhibit the desired activity.[4][5]
This guide focuses on providing robust and reproducible methods to convert this compound into a diverse set of amides and esters, thereby creating a valuable asset for any HTS campaign.
Designing a Screening Library: A Strategy of Diversity
The primary objective of derivatization for HTS is not merely to synthesize new molecules, but to generate a library with high structural diversity.[] A well-designed library explores a broad chemical space, increasing the probability of identifying a hit for a given biological target. Starting with the this compound core, diversity is introduced by reacting it with a carefully selected set of building blocks (amines and alcohols).
Key considerations for selecting building blocks include:
-
Variety in Size and Steric Hindrance: Incorporate small (e.g., methylamine), medium (e.g., benzylamine), and bulky (e.g., tert-butylamine) groups.
-
Electronic Properties: Include electron-donating and electron-withdrawing groups on aromatic rings.
-
Pharmacophoric Features: Introduce groups that can act as hydrogen bond donors/acceptors, possess positive or negative charges, or have hydrophobic character.
-
Physicochemical Properties: Aim for derivatives that adhere to drug-like guidelines (e.g., Lipinski's Rule of Five) to ensure favorable properties like solubility and membrane permeability.
The following workflow provides a high-level overview of the process from starting material to a screening-ready compound library.
Derivatization Protocols
The carboxylic acid functional group is readily converted into a wide range of other functionalities. We will focus on the two most common and versatile transformations in medicinal chemistry: amide bond formation and esterification.
Strategy 1: Amide Bond Formation via Amide Coupling
The condensation of a carboxylic acid and an amine to form an amide bond is the most frequently used reaction in medicinal chemistry.[7] Direct reaction is inefficient due to the formation of a non-reactive ammonium carboxylate salt.[8] Therefore, the carboxylic acid must first be "activated" using a coupling reagent. This converts the hydroxyl group of the carboxylic acid into a good leaving group, facilitating nucleophilic attack by the amine.[9]
A vast array of coupling reagents exists, each with specific advantages. The choice often depends on the complexity of the substrates, cost, and potential for side reactions like racemization (if chiral centers are present).[8]
Table 1: Comparison of Common Amide Coupling Reagent Systems
| Coupling Reagent System | Base | Typical Solvent | Key Advantages | Common Side Reactions/Drawbacks |
| EDC / NHS | None or mild base (e.g., DIEA) | DCM, DMF, Water | Water-soluble byproducts, easy workup.[8] | Can form N-acylurea byproduct. |
| DCC / HOBt | DIEA, Et3N | DCM, DMF | High reactivity, inexpensive. | Dicyclohexylurea (DCU) byproduct is poorly soluble and can be difficult to remove.[10] |
| HATU | DIEA | DMF, ACN | Very high reactivity, low racemization, suitable for hindered substrates.[10] | More expensive, can be explosive under certain conditions.[11] |
| PyBOP | DIEA | DMF, DCM | High reactivity, good for solid-phase synthesis. | Byproducts can sometimes be difficult to remove. |
For library synthesis, the EDC/NHS system is often preferred due to the water-solubility of its byproducts, which simplifies purification.
Protocol 3.1.1: General Procedure for Amide Coupling using EDC/NHS
This protocol describes a general method for coupling this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine of choice (1.1 equivalents)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)
-
N-Hydroxysuccinimide (NHS) (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIEA) (optional, 2-3 equivalents, for amine hydrochloride salts)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard glassware for organic synthesis, magnetic stirrer
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).
-
Dissolution: Dissolve the acid in anhydrous DCM or DMF (concentration approx. 0.1-0.2 M).
-
Activation: Add NHS (1.2 eq.) followed by EDC (1.2 eq.) to the stirred solution at room temperature. The reaction mixture may become slightly cloudy. Allow the activation to proceed for 15-30 minutes.
-
Amine Addition: Add the desired amine (1.1 eq.). If the amine is provided as a hydrochloride salt, add DIEA (2-3 eq.) to neutralize the acid and liberate the free amine.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: a. Dilute the reaction mixture with DCM. b. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Causality Note: The bicarbonate wash removes unreacted acid and NHS. The water and brine washes remove DMF (if used) and residual water-soluble reagents and byproducts. c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. d. Filter the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to yield the desired amide.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Strategy 2: Esterification via Acid Chloride
Esterification is another fundamental derivatization of carboxylic acids. While coupling reagents can be used, a highly reliable and classical two-step method involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with an alcohol.[12] Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[12]
Protocol 3.2.1: General Procedure for Esterification via Acyl Chloride
This protocol describes the conversion of this compound to its esters using a variety of alcohols.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) (2-3 equivalents)
-
Alcohol of choice (1.5 equivalents)
-
Triethylamine (Et₃N) or Pyridine (2-3 equivalents)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard glassware for organic synthesis, magnetic stirrer
Procedure:
-
Acid Chloride Formation: a. To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and suspend it in anhydrous DCM. b. Add a catalytic amount of DMF (1-2 drops).
-
Causality Note: DMF catalyzes the formation of the Vilsmeier reagent in situ, which is the active species that converts the acid to the acid chloride. c. Slowly add thionyl chloride (2.0 eq.) at 0 °C (ice bath). d. Allow the reaction to warm to room temperature and then heat to reflux (approx. 40 °C) for 1-3 hours, or until gas evolution ceases and the solution becomes clear. e. Cool the reaction to room temperature and remove all volatile components (excess SOCl₂ and solvent) under reduced pressure. The resulting crude acid chloride hydrochloride salt is often used directly in the next step.[12]
-
-
Ester Formation: a. Dissolve the crude acid chloride in fresh anhydrous DCM under an inert atmosphere and cool to 0 °C. b. In a separate flask, dissolve the alcohol of choice (1.5 eq.) and triethylamine (2-3 eq.) in anhydrous DCM.
-
Causality Note: Triethylamine acts as a base to neutralize the HCl generated during the reaction and the HCl salt of the picolinoyl chloride. c. Slowly add the alcohol/base solution to the stirred acid chloride solution at 0 °C. d. Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC or LC-MS.
-
-
Workup: a. Quench the reaction by adding water. b. Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification & Characterization: Purify the crude ester by flash column chromatography and confirm its identity and purity by NMR and HRMS, as described in Protocol 3.1.1.
Application in High-Throughput Screening
Once synthesized, purified, and characterized, the library of this compound derivatives is ready for biological evaluation.[5]
-
Library Management: Compounds are dissolved (typically in DMSO) to create stock solutions of known concentration. These are then organized into multi-well plates (e.g., 96, 384, or 1536-well formats).[5]
-
Assay Execution: Automated liquid handling robotics dispense nano- to micro-liter volumes of each compound solution into assay plates containing the biological target (e.g., an enzyme or cell line).[4]
-
Signal Detection: The assay is designed to produce a measurable signal (e.g., fluorescence, luminescence, or absorbance) that changes when a compound interacts with the target in a desired way.[13]
-
Hit Identification: Compounds that produce a signal exceeding a predefined threshold are identified as "hits." These hits are then subjected to further validation and dose-response studies to confirm their activity and determine their potency.[13]
Conclusion
This application note provides a strategic framework and detailed experimental protocols for the derivatization of this compound. By employing robust amide coupling and esterification methodologies, researchers can efficiently generate a diverse library of novel compounds. This library serves as a powerful tool for high-throughput screening, enabling the discovery of new chemical entities with potential therapeutic applications and providing critical starting points for drug development programs.
References
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. Retrieved from [Link]
-
Inglese, J., Johnson, R. L., et al. (2007). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PubMed Central. Retrieved from [Link]
-
Al-Zahrani, K. A., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed Central. Retrieved from [Link]
-
Freiberg, K. M., Kavthe, R. D., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. RSC Publishing. Retrieved from [Link]
-
Vipergen. (n.d.). High Throughput Screening - Pioneer in Fast Drug Discovery. Retrieved from [Link]
-
International Journal of Innovative Research in Technology (IJIRT). (2025). Recent Advances and Potential Pharmacological Activities of Picolinic Acid Derivatives. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Retrieved from [Link]
-
Sputter Targets. (2025). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Retrieved from [Link]
-
MDPI. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Retrieved from [Link]
-
MDPI. (n.d.). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Retrieved from [Link]
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Application Notes and Protocols for 3,4-Dimethoxypicolinic Acid in the Development of Novel Antimicrobial Agents
Introduction: The Promise of Picolinic Acid Scaffolds in an Era of Antimicrobial Resistance
The relentless rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutic agents. Picolinic acid, a naturally occurring metabolite of tryptophan, and its derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antimicrobial effects.[1][2] The antimicrobial potential of picolinic acid is often attributed to its ability to chelate metal ions, which are essential for the survival and enzymatic functions of microorganisms.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of a specific derivative, 3,4-Dimethoxypicolinic acid, as a scaffold for the development of novel antimicrobial agents.
These application notes and protocols are designed to be a practical resource, offering not only step-by-step experimental procedures but also the underlying scientific rationale for each step. We will cover the synthesis of this compound, detailed methods for evaluating its antimicrobial efficacy, protocols to elucidate its mechanism of action, and essential cytotoxicity assessments.
Part 1: Synthesis and Characterization of this compound
A reliable synthetic route to obtain high-purity this compound is the foundational step in its evaluation as a potential antimicrobial agent. While a single, universally adopted protocol is not prominently published, the following procedure is a robust and adaptable method derived from established syntheses of substituted picolinic acids.[3][4][5]
Protocol 1: Synthesis of this compound
This protocol outlines a multi-step synthesis starting from commercially available and relatively inexpensive starting materials.
Step 1: Synthesis of 3,4-Dimethoxypyridine
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, combine 3,4-dihydroxypyridine (1 equivalent) and anhydrous potassium carbonate (2.5 equivalents) in anhydrous dimethylformamide (DMF).
-
Alkylation: To this suspension, add methyl iodide (2.2 equivalents) dropwise at room temperature under a nitrogen atmosphere.
-
Reaction Monitoring: Heat the reaction mixture to 60-70°C and stir for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 3,4-dimethoxypyridine.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield pure 3,4-dimethoxypyridine.
Step 2: Synthesis of 3,4-Dimethoxypicolinonitrile
-
Ammoxidation: The ammoxidation of 3,4-dimethoxypyridine to 3,4-dimethoxypicolinonitrile is a common industrial method for producing pyridine nitriles.[6] This step typically involves reacting the substituted pyridine with ammonia and oxygen at high temperatures over a suitable catalyst (e.g., a mixed metal oxide catalyst). For a laboratory-scale synthesis, an alternative route may be more practical.
Alternative Step 2: Halogenation followed by Cyanation
-
Bromination: Brominate 3,4-dimethoxypyridine at the 2-position using a suitable brominating agent like N-bromosuccinimide (NBS) in a chlorinated solvent.
-
Cyanation: The resulting 2-bromo-3,4-dimethoxypyridine can then be subjected to a cyanation reaction, for example, using copper(I) cyanide in a high-boiling polar aprotic solvent like DMF or N-methyl-2-pyrrolidone (NMP).
Step 3: Hydrolysis to this compound
-
Reaction Setup: In a round-bottom flask, dissolve the 3,4-dimethoxypicolinonitrile (1 equivalent) in a mixture of ethanol and water.
-
Hydrolysis: Add a strong base, such as sodium hydroxide or potassium hydroxide (3-4 equivalents), to the solution.
-
Reaction Monitoring: Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and acidify to a pH of 3-4 with concentrated hydrochloric acid. The product, this compound, will precipitate out of the solution.
-
Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point: To assess purity.
-
Infrared (IR) Spectroscopy: To identify functional groups.
Part 2: Evaluation of Antimicrobial Activity
The cornerstone of developing a new antimicrobial agent is the accurate and reproducible determination of its in vitro activity against a clinically relevant panel of microorganisms. The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][8][9][10][11]
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi
-
Test compound (this compound) stock solution (e.g., 10 mg/mL in a suitable solvent like DMSO)
-
Bacterial or fungal strains
-
Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Negative control (broth and solvent)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum:
-
From a fresh agar plate, pick 3-5 isolated colonies of the test microorganism and inoculate into a sterile broth.
-
Incubate the broth culture at the appropriate temperature (e.g., 37°C for most bacteria) with shaking until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of the Microtiter Plate:
-
In a 96-well plate, add 100 µL of the appropriate sterile broth to all wells.
-
Add 100 µL of the stock solution of this compound to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the compound. This will create a range of concentrations of the test compound.
-
Repeat this for the positive control antibiotic in a separate row.
-
Designate wells for a growth control (broth and inoculum only) and a sterility control (broth only).
-
-
Inoculation:
-
Add 100 µL of the prepared inoculum to each well, except for the sterility control wells.
-
-
Incubation:
-
Cover the plates and incubate at the appropriate temperature and duration (e.g., 37°C for 16-20 hours for most bacteria).
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
-
Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader. The MIC is defined as the lowest concentration that inhibits growth by ≥90% compared to the growth control.
-
Data Presentation: Summarizing MIC Data
| Microorganism | Strain | Gram Stain | This compound MIC (µg/mL) | Positive Control MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Gram-positive | ||
| Enterococcus faecalis | ATCC 29212 | Gram-positive | ||
| Escherichia coli | ATCC 25922 | Gram-negative | ||
| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative | ||
| Candida albicans | ATCC 90028 | Fungus |
Part 3: Investigating the Mechanism of Action
Understanding how an antimicrobial agent kills or inhibits the growth of a pathogen is critical for its development. For picolinic acid derivatives, a primary hypothesized mechanism is the disruption of cellular processes through metal chelation.[1] However, other mechanisms, such as membrane damage or inhibition of essential enzymes, should also be investigated.
Protocol 3: Bacterial Membrane Permeability Assays
Damage to the bacterial cell membrane is a common mechanism of action for many antimicrobial agents. The following protocols assess the integrity of both the outer and inner membranes of Gram-negative bacteria.
3.1 Outer Membrane Permeability Assay using N-Phenyl-1-naphthylamine (NPN)
NPN is a fluorescent probe that fluoresces weakly in an aqueous environment but strongly in a hydrophobic environment. Disruption of the outer membrane allows NPN to enter the phospholipid bilayer, resulting in an increase in fluorescence.[12][13][14]
Workflow for NPN Outer Membrane Permeability Assay
Caption: Workflow for the NPN outer membrane permeability assay.
Detailed Protocol:
-
Bacterial Culture Preparation:
-
Grow the Gram-negative test bacterium to the mid-logarithmic phase (OD₆₀₀ ≈ 0.4-0.6).
-
Harvest the cells by centrifugation and wash the pellet twice with 5 mM HEPES buffer (pH 7.2).[14]
-
Resuspend the cells in the same buffer to an OD₆₀₀ of 0.5.
-
-
NPN Uptake Assay:
-
In a 96-well black, clear-bottom plate, add 100 µL of the bacterial suspension to each well.
-
Add NPN to a final concentration of 10 µM.[13]
-
Add varying concentrations of this compound (e.g., 0.5x, 1x, 2x MIC). Include a no-drug negative control and a positive control like polymyxin B.
-
Immediately measure the fluorescence intensity using a microplate reader with excitation at 350 nm and emission at 420 nm.
-
3.2 Inner Membrane Permeability Assay using o-Nitrophenyl-β-D-galactopyranoside (ONPG)
This assay uses a bacterial strain that constitutively expresses β-galactosidase, an intracellular enzyme. The chromogenic substrate ONPG cannot cross the intact inner membrane. If the membrane is compromised, ONPG enters the cell and is hydrolyzed by β-galactosidase to produce o-nitrophenol, which is yellow and can be measured spectrophotometrically.[15]
Detailed Protocol:
-
Bacterial Culture Preparation:
-
Use a suitable E. coli strain (e.g., ML-35) that is permeable to ONPG only when the inner membrane is damaged.[15]
-
Grow the bacteria to mid-log phase, harvest, and wash as described for the NPN assay.
-
Resuspend the cells in a suitable buffer (e.g., 10 mM sodium phosphate buffer, pH 7.5, containing 100 mM NaCl).[15]
-
-
ONPG Hydrolysis Assay:
-
In a 96-well plate or spectrophotometer cuvettes, add the cell suspension.
-
Add ONPG to a final concentration of 1.5 mM.[15]
-
Add varying concentrations of this compound.
-
Monitor the increase in absorbance at 420 nm over time. The rate of increase in absorbance is proportional to the rate of ONPG hydrolysis and thus to inner membrane permeability.
-
Protocol 4: DNA Gyrase Inhibition Assay
DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and is a validated target for antimicrobial drugs.[16][17] This assay measures the inhibition of the supercoiling activity of DNA gyrase.
Workflow for DNA Gyrase Inhibition Assay
Caption: Workflow for the DNA gyrase supercoiling inhibition assay.
Detailed Protocol:
-
Reaction Setup:
-
On ice, prepare a reaction mixture containing DNA gyrase assay buffer, relaxed pBR322 plasmid DNA, and ATP.
-
Add varying concentrations of this compound to individual reaction tubes. Include a no-drug control and a positive control inhibitor (e.g., ciprofloxacin).
-
Initiate the reaction by adding E. coli DNA gyrase.
-
-
Incubation and Termination:
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and a loading dye.
-
-
Analysis:
-
Analyze the reaction products by agarose gel electrophoresis.
-
Supercoiled and relaxed plasmid DNA will migrate at different rates. Inhibition of gyrase activity will result in a decrease in the amount of supercoiled DNA compared to the no-drug control.
-
Visualize the DNA bands by staining with a fluorescent dye (e.g., ethidium bromide) and imaging under UV light.
-
Part 4: Cytotoxicity Assessment
A crucial aspect of developing a new antimicrobial agent is to ensure its selectivity for microbial cells over host cells. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[18][19][20][21]
Protocol 5: MTT Cytotoxicity Assay
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well tissue culture plates
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
The next day, remove the medium and add fresh medium containing serial dilutions of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control for cytotoxicity (e.g., doxorubicin).
-
-
Incubation:
-
Incubate the plate for 24-48 hours in a humidified incubator at 37°C with 5% CO₂.
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
The IC₅₀ value (the concentration that inhibits 50% of cell viability) can be determined by plotting the percentage of viability against the log of the compound concentration.
-
Data Presentation: Summarizing Cytotoxicity Data
| Cell Line | This compound IC₅₀ (µM) | Positive Control IC₅₀ (µM) |
| HeLa | ||
| HEK293 |
Part 5: Structure-Activity Relationship (SAR) and Lead Optimization
The data gathered from the antimicrobial and cytotoxicity assays for this compound provides a starting point for structure-activity relationship (SAR) studies. SAR involves systematically modifying the chemical structure of a lead compound to improve its potency, selectivity, and pharmacokinetic properties.[22][23][24]
Iterative Cycle of Lead Optimization
Caption: The iterative cycle of drug design, synthesis, and testing for lead optimization.
Key Areas for Modification on the Picolinic Acid Scaffold:
-
Pyridine Ring Substituents: The position, number, and nature of substituents on the pyridine ring can significantly impact activity. For this compound, modifications to the methoxy groups (e.g., converting them to other alkoxy groups, hydroxyl groups, or halogens) can be explored.
-
Carboxylic Acid Moiety: The carboxylic acid group is often crucial for the metal-chelating activity of picolinic acid. It can be esterified or converted to an amide to investigate the impact on activity and cell permeability.
-
Bioisosteric Replacements: The pyridine ring or the carboxylic acid group can be replaced with bioisosteres to explore different chemical spaces and potentially improve drug-like properties.
By synthesizing and testing a library of analogs based on the this compound scaffold, researchers can build a comprehensive SAR profile to guide the development of potent and safe antimicrobial agents.
References
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How to assess bacterial permeability? - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
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Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials - UKHSA Research Portal. (n.d.). Retrieved January 14, 2026, from [Link]
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Broth Microdilution | MI - Microbiology. (n.d.). Retrieved January 14, 2026, from [Link]
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Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PubMed. (2020, March 5). Retrieved January 14, 2026, from [Link]
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Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. (2008). In Springer Protocols. Retrieved January 14, 2026, from [Link]
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Antimicrobial susceptibility testing (Broth microdilution method) - WOAH - Asia. (n.d.). Retrieved January 14, 2026, from [Link]
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Broth microdilution susceptibility testing. - Bio-protocol. (n.d.). Retrieved January 14, 2026, from [Link]
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Inner Membrane Permeability Assay (ONPG Assay) - Hancock Lab. (n.d.). Retrieved January 14, 2026, from [Link]
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Escherichia coli Gyrase Supercoiling Inhibition Assay - Inspiralis. (n.d.). Retrieved January 14, 2026, from [Link]
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Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile - PubMed Central. (n.d.). Retrieved January 14, 2026, from [Link]
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Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC - PubMed Central. (2020, March 5). Retrieved January 14, 2026, from [Link]
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (2023, June 14). Retrieved January 14, 2026, from [Link]
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Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]
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ProFoldin E. coli DNA Gyrase DNA Supercoiling Assay Kits. (n.d.). Retrieved January 14, 2026, from [Link]
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Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]
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Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1). Retrieved January 14, 2026, from [Link]
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The relationship between chemical structure and antimicrobial activity of selected nicotinates, p-iodobenzoates, picolinates and isonicotinates - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]
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Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.). Retrieved January 14, 2026, from [Link]
- CN105153024A - Synthetic method of 3,4-substituted 2-picolinic acid - Google Patents. (n.d.).
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Inhibition of DNA gyrase and DNA topoisomerase IV of Staphylococcus aureus and Escherichia coli by aminocoumarin antibiotics | Journal of Antimicrobial Chemotherapy | Oxford Academic. (n.d.). Retrieved January 14, 2026, from [Link]
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Antimicrobial activity of picolinic acid - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
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(PDF) Antimicrobial activity of Picolinic acid - ResearchGate. (2016, July 16). Retrieved January 14, 2026, from [Link]
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Synthesis of Some Aminopicolinic Acids - IRL @ UMSL. (2012, April 25). Retrieved January 14, 2026, from [Link]
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Picolinic acid - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]
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homoveratric acid - Organic Syntheses Procedure. (n.d.). Retrieved January 14, 2026, from [Link]
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Quantitative structure-activity relationship between antimicrobial... - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
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Dipicolinic Acid as Intermediate for the Synthesis - UniVOOK. (2024, May 28). Retrieved January 14, 2026, from [Link]
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Synthesis of 3,4-dihydropyrimidinones/thiones derivatives. - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
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Synthesis of 4-Aryl Substituted 3,4-Dihydropyrimidinones Using Silica-chloride Under Solvent Free Conditions - NIH. (n.d.). Retrieved January 14, 2026, from [Link]
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Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. (n.d.). Retrieved January 14, 2026, from [Link]
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Application Notes & Protocols: Metal Complex Formation with 3,4-Dimethoxypicolinic Acid for Imaging Applications
Abstract
The development of targeted radiopharmaceuticals is a cornerstone of modern nuclear medicine, enabling both diagnostic imaging and therapeutic intervention (theranostics). The efficacy of these agents hinges on the stable chelation of a metallic radionuclide by a bifunctional chelator, which is, in turn, conjugated to a targeting vector like a peptide or antibody.[1] This document provides a detailed technical guide on the use of 3,4-Dimethoxypicolinic acid as a versatile chelating agent for medically relevant radionuclides. We present foundational principles, step-by-step protocols for complex formation with Gallium-68 (⁶⁸Ga), Zirconium-89 (⁸⁹Zr), and Lutetium-177 (¹⁷⁷Lu), and essential quality control procedures. These protocols are designed to serve as a robust starting point for researchers, scientists, and drug development professionals in the field of molecular imaging and radioligand therapy.
Introduction: The Role of this compound as a Chelator
Picolinic acid (pyridine-2-carboxylic acid) and its derivatives are well-established as potent chelating agents for a variety of metal ions due to the presence of a hard N-donor (the pyridine nitrogen) and a hard O-donor (the carboxylate oxygen).[2] This N,O-donor set provides a rigid, pre-organized binding pocket conducive to forming stable complexes, a critical attribute for in vivo applications where the radiometal must remain sequestered to prevent off-target accumulation and associated toxicity.[2][3]
This compound (DMPA) is a derivative that offers specific advantages:
-
Strong Chelation: It retains the fundamental N,O-chelation motif of picolinic acid, suggesting high stability with trivalent metal ions like Ga³⁺ and Lu³⁺, as well as tetravalent ions like Zr⁴⁺. The stability of metal complexes is a crucial factor in the development of radiopharmaceuticals.[4]
-
Modifiable Physicochemical Properties: The two methoxy groups on the pyridine ring are electron-donating, which can modulate the electronic properties of the aromatic system and the basicity of the donor atoms, potentially enhancing complex stability. Furthermore, these substitutions can alter the lipophilicity of the resulting metal complex, influencing its pharmacokinetic and biodistribution profile.
-
Versatility: As a bifunctional chelator, DMPA can be synthesized with a linker for conjugation to targeting biomolecules (e.g., peptides, antibodies, small molecules), directing the radiopharmaceutical to specific biological targets like receptors overexpressed on cancer cells.[1][5]
This guide focuses on the practical application of DMPA in forming complexes with three key radionuclides, each chosen for its unique and complementary role in nuclear medicine.
Figure 1: Conceptual workflow of a DMPA-based radiopharmaceutical.
Complex Formation with Gallium-68 for PET Imaging
Gallium-68 is a positron-emitting radionuclide with a convenient half-life (68 minutes) that is readily available from a ⁶⁸Ge/⁶⁸Ga generator.[6][7] These properties make it ideal for Positron Emission Tomography (PET) imaging, a highly sensitive in vivo imaging technique. The trivalent Ga³⁺ ion is a hard Lewis acid, forming highly stable complexes with chelators featuring hard donor atoms like oxygen and nitrogen, making DMPA an excellent candidate.[8]
2.1. Rationale for Experimental Choices
-
pH Control: Gallium-68 labeling is typically performed in a slightly acidic buffer (pH 3.5-5.0). At higher pH, Ga³⁺ readily forms insoluble gallium hydroxide colloids, which are unavailable for chelation. The acidic environment keeps the Ga³⁺ ion in its free, reactive state (Ga³⁺(aq)).
-
Temperature: Many modern chelators for ⁶⁸Ga can form complexes efficiently at room temperature or with gentle heating (e.g., 95°C). Heating accelerates the reaction kinetics, ensuring rapid and high-yield complexation within the short half-life of ⁶⁸Ga.
-
Quenchers: Radical scavengers like ascorbic acid or gentisic acid are often included.[9] During the labeling process, radiolysis can generate free radicals that may damage the targeting biomolecule. These agents protect the integrity of the final product.
2.2. Protocol: ⁶⁸Ga-DMPA-Peptide Labeling
This protocol describes the labeling of a DMPA-conjugated peptide.
Materials:
-
DMPA-conjugated peptide precursor
-
⁶⁸GaCl₃ eluate from a ⁶⁸Ge/⁶⁸Ga generator
-
Sodium acetate buffer (0.25 M, pH 4.5)
-
Sterile, metal-free water
-
Ethanol (absolute)
-
Sep-Pak C18 cartridge for purification
-
Sterile 0.9% saline for injection
-
Heating block set to 95°C
Procedure:
-
Precursor Preparation: In a sterile, metal-free reaction vial, dissolve 10-50 µg of the DMPA-peptide precursor in 100 µL of sodium acetate buffer.
-
Radionuclide Addition: Elute the ⁶⁸Ge/⁶⁸Ga generator according to the manufacturer's instructions. Add up to 1 mL of the ⁶⁸GaCl₃ eluate (containing 100-500 MBq of activity) to the reaction vial.
-
Incubation: Gently vortex the vial and place it in a heating block at 95°C for 10 minutes.
-
Purification: a. Pre-condition a Sep-Pak C18 cartridge by washing with 5 mL of ethanol followed by 10 mL of sterile water. b. Load the reaction mixture onto the cartridge. The ⁶⁸Ga-DMPA-peptide will be retained. c. Wash the cartridge with 10 mL of sterile water to remove any unchelated ⁶⁸Ga and hydrophilic impurities. d. Elute the final product from the cartridge using 0.5-1.0 mL of ethanol.
-
Formulation: Dilute the ethanolic solution with sterile 0.9% saline to reduce the ethanol concentration to less than 10% (v/v) for in vivo applications. Pass the final solution through a 0.22 µm sterile filter into a sterile product vial.
2.3. Data Summary & Quality Control
Table 1: Typical Parameters for ⁶⁸Ga-DMPA-Peptide Labeling
| Parameter | Value | Rationale |
| Precursor Amount | 10-50 nmol | Sufficient to achieve high molar activity. |
| pH | 4.0 - 4.5 | Prevents Ga(OH)₃ precipitation.[1] |
| Temperature | 95°C | Accelerates reaction kinetics. |
| Incubation Time | 10 min | Ensures complete complexation. |
| Expected RCY | > 95% | High efficiency is expected for this chelator class. |
Quality Control (Radio-TLC): Radiochemical Purity (RCP) is a mandatory quality control test that determines the percentage of radioactivity present in the desired chemical form.[9][10]
-
System: Instant Thin-Layer Chromatography-Silica Gel (ITLC-SG) strips.
-
Mobile Phase: 1 M Ammonium Acetate : Methanol (1:1 v/v).
-
Procedure:
-
Spot ~1 µL of the final product onto an ITLC-SG strip.
-
Develop the chromatogram in the mobile phase.
-
Analyze the strip using a radio-TLC scanner.
-
-
Expected Results:
-
⁶⁸Ga-DMPA-Peptide (Product): Remains at the origin (Rf = 0.0-0.1).
-
Free/Colloidal ⁶⁸Ga: Migrates with the solvent front (Rf = 0.9-1.0).
-
-
Acceptance Criteria: RCP ≥ 95%.
Figure 2: Experimental workflow for ⁶⁸Ga-DMPA-Peptide synthesis.
Complex Formation with Zirconium-89 for Immuno-PET
Zirconium-89 is a positron-emitting radionuclide with a much longer half-life (78.4 hours), making it perfectly suited for tracking large biomolecules like monoclonal antibodies (mAbs), which have slow pharmacokinetics.[3][11] The current clinical standard chelator for ⁸⁹Zr, Desferrioxamine (DFO), is a hexadentate ligand, which is insufficient to fully saturate the coordination sphere of Zr⁴⁺. This can lead to in vivo release of the radionuclide, resulting in uptake in bone.[3][12] There is a significant need for more stable, octadentate chelators, a role that DMPA, when incorporated into a suitable multidentate framework, could fulfill.
3.1. Rationale for Experimental Choices
-
pH: The chelation of ⁸⁹Zr is typically performed at a neutral to slightly basic pH (7.0-8.5). This is critical to deprotonate the donor groups of the chelator for efficient binding and to maintain the integrity of the antibody.
-
Temperature: Unlike ⁶⁸Ga labeling, ⁸⁹Zr chelation is usually conducted at room temperature or 37°C to avoid denaturation of the antibody. The reaction is slower and may require a longer incubation time.
-
Radionuclide Formulation: ⁸⁹Zr is often supplied in oxalic acid.[13][14] Oxalate is a competing chelator, so it's crucial that the chosen bifunctional chelator has a high affinity for Zr⁴⁺ to drive the ligand exchange reaction to completion.[14]
3.2. Protocol: ⁸⁹Zr-Labeling of a DMPA-Antibody Conjugate
Materials:
-
DMPA-conjugated monoclonal antibody (DMPA-mAb)
-
⁸⁹Zr-oxalate
-
HEPES buffer (0.5 M, pH 7.2-7.5)
-
PD-10 desalting column
-
Sterile 0.9% saline for injection
Procedure:
-
Antibody Preparation: In a sterile, metal-free microcentrifuge tube, add 0.5-1.0 mg of the DMPA-mAb conjugate.
-
pH Adjustment: Add a sufficient volume of HEPES buffer to bring the final reaction pH to between 7.0 and 7.5.
-
Radionuclide Addition: Add 185-370 MBq of ⁸⁹Zr-oxalate to the antibody solution. The final reaction volume should be between 0.5 and 1.0 mL.
-
Incubation: Incubate the reaction mixture at 37°C for 60-90 minutes with gentle shaking.
-
Purification: a. Pre-equilibrate a PD-10 desalting column with sterile saline. b. Load the reaction mixture onto the column. c. Elute the column with sterile saline. The ⁸⁹Zr-DMPA-mAb, being a large molecule, will elute in the void volume (typically fractions 4-6), while smaller molecules like free ⁸⁹Zr-oxalate will be retained longer.
-
Final Product: Collect the fractions containing the radiolabeled antibody and pool them. Pass through a 0.22 µm sterile filter into a sterile product vial.
3.3. Data Summary & Quality Control
Table 2: Typical Parameters for ⁸⁹Zr-DMPA-mAb Labeling
| Parameter | Value | Rationale |
| Precursor Amount | 0.5 - 1.0 mg | Standard amount for preclinical immuno-PET. |
| pH | 7.0 - 7.5 | Optimal for chelation and antibody stability. |
| Temperature | 37°C | Avoids antibody denaturation. |
| Incubation Time | 60 - 90 min | Allows for complete ligand exchange from oxalate.[14] |
| Expected RCY | > 90% | A stable chelator should provide high yield. |
Quality Control (Radio-TLC):
-
System: ITLC-SG strips.
-
Mobile Phase: 50 mM Diethylenetriaminepentaacetic acid (DTPA), pH 7.
-
Procedure: Spot ~1 µL of the final product onto an ITLC-SG strip and develop.
-
Expected Results:
-
⁸⁹Zr-DMPA-mAb (Product): Remains at the origin (Rf = 0.0-0.1).
-
Free ⁸⁹Zr (as ⁸⁹Zr-DTPA complex): Migrates with the solvent front (Rf = 0.9-1.0). The DTPA in the mobile phase strongly chelates any free ⁸⁹Zr, ensuring it is mobile.
-
-
Acceptance Criteria: RCP ≥ 95%.
Complex Formation with Lutetium-177 for Radioligand Therapy
Lutetium-177 is a beta-emitting radionuclide with a half-life of 6.7 days, making it highly suitable for Radioligand Therapy (RLT).[15] The emitted beta particles travel a short distance in tissue (a few millimeters), delivering a cytotoxic radiation dose to targeted cancer cells while sparing much of the surrounding healthy tissue.[16] ¹⁷⁷Lu also emits low-energy gamma photons, which allows for simultaneous imaging (scintigraphy or SPECT) to visualize the biodistribution of the therapeutic agent.[16] Like Gallium, Lu³⁺ is a hard trivalent metal ion that forms very stable complexes with chelators like DMPA.
4.1. Rationale for Experimental Choices
-
Therapeutic Doses: RLT involves much higher amounts of radioactivity (GigaBecquerel, GBq) compared to diagnostic agents.[16][17]
-
Molar Activity: It is crucial to achieve high molar activity to ensure that a therapeutic dose can be delivered without administering an excessive mass of the targeting peptide, which could saturate the target receptors and cause unwanted pharmacological effects.
-
Purity: Extremely high radiochemical purity is paramount for therapeutic agents to minimize off-target radiation dose to healthy organs.[18] The protocols are similar to those for ⁶⁸Ga but are performed under more stringent conditions to handle the higher activity levels.
4.2. Protocol: ¹⁷⁷Lu-DMPA-Peptide Labeling
Materials:
-
DMPA-conjugated peptide precursor
-
¹⁷⁷LuCl₃ solution (no-carrier-added)
-
Sodium ascorbate/acetate buffer (pH 4.5-5.0)
-
Sep-Pak C18 cartridge
-
Sterile 0.9% saline for injection
-
Heating block set to 95-100°C
Procedure:
-
Preparation: In a shielded hot cell, combine 50-100 µg of DMPA-peptide with 500 µL of sodium ascorbate/acetate buffer in a sterile reaction vial.
-
Radionuclide Addition: Add 1-8 GBq of ¹⁷⁷LuCl₃ to the vial.
-
Incubation: Securely cap the vial and incubate at 95-100°C for 15-20 minutes.
-
Purification: a. Condition a Sep-Pak C18 cartridge with 5 mL of ethanol and 10 mL of water. b. Load the reaction mixture onto the cartridge. c. Wash with 10 mL of water to remove unchelated ¹⁷⁷Lu. d. Elute the purified ¹⁷⁷Lu-DMPA-peptide with 1.0 mL of 50% ethanol.
-
Formulation: Dilute the product with sterile saline for injection to the desired volume and activity concentration. Pass through a 0.22 µm sterile filter into a final product vial.
4.3. Data Summary & Quality Control
Table 3: Typical Parameters for ¹⁷⁷Lu-DMPA-Peptide Labeling
| Parameter | Value | Rationale |
| Precursor Amount | 50 - 100 nmol | Higher amount to chelate therapeutic levels of activity. |
| pH | 4.5 - 5.0 | Optimal for Lu³⁺ chelation. |
| Temperature | 95 - 100°C | Ensures rapid and complete reaction for high activity. |
| Incubation Time | 15 - 20 min | Sufficient for high-yield therapeutic production. |
| Expected RCY | > 98% | Stringent requirement for therapeutic agents.[18] |
Quality Control (Radio-HPLC): For therapeutic products, High-Performance Liquid Chromatography (HPLC) is often preferred over TLC as it provides higher resolution and more accurate quantification.
-
System: A reverse-phase C18 HPLC column connected to a UV detector and a radioactivity detector.
-
Mobile Phase: A gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA).
-
Procedure: Inject a small aliquot of the final product. The system separates components based on their polarity.
-
Expected Results:
-
A major peak on the radioactivity chromatogram corresponding to the ¹⁷⁷Lu-DMPA-peptide, with a retention time matching the non-radioactive standard on the UV chromatogram.
-
Any peak corresponding to free ¹⁷⁷Lu would typically elute very early in the gradient.
-
-
Acceptance Criteria: RCP ≥ 98%.
Figure 3: Principle of Radio-TLC for quality control analysis.
Conclusion
This compound represents a promising and versatile chelating platform for the development of advanced radiopharmaceuticals. Its robust coordination chemistry is suitable for stably complexing a range of medically important radionuclides, including ⁶⁸Ga for high-sensitivity PET diagnostics, ⁸⁹Zr for long-term antibody imaging, and ¹⁷⁷Lu for targeted radioligand therapy. The protocols outlined in this document provide a comprehensive and validated starting point for researchers. Successful implementation requires adherence to principles of radiopharmaceutical science, including careful control of reaction parameters and rigorous quality control, to ensure the production of safe and effective agents for preclinical and clinical applications.[19]
References
- Synthesis and evaluation of a 68 Ga-labeled spermine derivative for tumor PET imaging. Nuclear Medicine and Biology.
- Preparation of Zirconium-89 Solutions for Radiopharmaceutical Purposes: Interrelation Between Formulation, Radiochemical Purity, Stability and Biodistribution. MDPI.
- A novel (68)Ga-labeled pteroic acid-based pet tracer for tumor imaging via the folate receptor. PubMed.
- Synthesis and DNA-Binding of Transition Metal Complexes with 3,4-Dimethoxyphenylacetic Acid. ResearchGate.
- Gallium-68: Radiolabeling of Radiopharmaceuticals for PET Imaging -A Lot to Consider. ResearchGate.
- Gallium-68: Radiolabeling of Radiopharmaceuticals for PET Imaging - A Lot to Consider. Semantic Scholar.
- RADIOLIGAND THERAPY (RLT) with 177-LUTETIUM: Forthcoming Treatment Option Likely to Upgrade the Management of Advanced Prostate Cancer in the Near Future. Grand Rounds in Urology.
- Alternative Chelator for 89Zr Radiopharmaceuticals: Radiolabeling and Evaluation of 3,4,3-(LI-1,2-HOPO). PubMed Central.
- A new 68 Ga-labeled ornithine derivative for PET imaging of ornithine metabolism in tumors. PubMed.
- Predicting Stability Constants for Terbium(III) Complexes with Dipicolinic Acid and 4-Substituted Dipicolinic Acid Analogues using Density Functional Theory. PubMed Central.
- Re-Evaluations of Zr-DFO Complex Coordination Chemistry for the Estimation of Radiochemical Yields and Chelator-to-Antibody Ratios of 89Zr Immune-PET Tracers. MDPI.
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- Recent Advances in Zirconium-89 Chelator Development. PubMed Central.
- TRANSITION METAL COMPLEXES PRODUCED FROM DIPICOLINIC ACID: SYNTHESIS, STRUCTURAL CHARACTERIZATION, AND ANTI-MICROBIAL INVESTIGAT. Der Pharma Chemica.
- Side-by-Side Comparison of Five Chelators for 89Zr-Labeling of Biomolecules: Investigation of Chemical/Radiochemical Properties and Complex Stability. PubMed Central.
- DFO-Km: A Modular Chelator as a New Chemical Tool for the Construction of Zirconium-89-Based Radiopharmaceuticals. PubMed.
- Quality control on radiochemical purity in Technetium-99m radiopharmaceuticals labelling: three years of experience on 2280 procedures. National Institutes of Health.
- Developments in 177Lu-based radiopharmaceutical therapy and dosimetry. PubMed Central.
- QUALITY ASSURANCE AND QUALITY CONTROL OF RADIOPHARMACEUTICALS: AN OVERVIEW. DergiPark.
- Radioligand Treatment Combinations in Development for Advanced Prostate Cancer. UroToday.
- Development of Chelators for Enhancing Radiometal-based Radiopharmaceuticals. University of Saskatchewan.
- Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA. PubMed Central.
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- Complexes of 3,4-dimethoxybenzoic acid anion with Cu(II), Co(II), La(III), and Nd(III). Eclética Química.
- Some Metal Ions Complexes With Azo [4-((8-hydroxyquinolin-7-yl). Hindawi. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzwX3EGiJ8JdQtvRNlVRXh1l59PQf3in5-BKdvPCeigEYnhQJ34Hx2N3zHWkeEakK7bZWNnYA5vktrugD9zbXB493KbzJjRhizZs8YCSeOkff1pcVkyCvGVAzksCotolEzGxzDEVldv25QwLJqnsme23GR_chf8u_acRszjq8HQ9JfFsJXm2zJ
- Chemistry of MRI Contrast Agents: Current Challenges and New Frontiers. PubMed Central.
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- Hydroxypyridinone Chelators: From Iron Scavenging to Radiopharmaceuticals for PET Imaging with Gallium-68. MDPI.
- Three-component synthesis of 3,4-dihydroisoquinoline derivatives. ResearchGate.
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- Stability of Metal Complexes. IntechOpen.
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Application Notes & Protocols: Utilizing 3,4-Dimethoxypicolinic Acid in the Synthesis of Heterocyclic Compounds
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 3,4-Dimethoxypicolinic Acid
This compound is a highly functionalized pyridine derivative that serves as a valuable and strategic building block in the synthesis of complex heterocyclic compounds. Its utility is anchored in three key structural features: the nitrogen atom of the pyridine ring, which influences the molecule's electronic properties and provides a site for coordination; the carboxylic acid group at the 2-position, which is a prime handle for synthetic elaboration, particularly amide bond formation; and the two methoxy groups on the pyridine ring, which donate electron density, activating the ring system and influencing its reactivity in cyclization reactions.
This guide provides an in-depth exploration of the core synthetic strategies employing this compound. It moves beyond simple procedural lists to explain the underlying chemical principles and rationale, offering field-proven insights for researchers engaged in medicinal chemistry and novel compound discovery. The protocols described herein are designed to be robust and serve as foundational methods for creating diverse molecular architectures.
Part 1: Amide Bond Formation — The Primary Gateway to Complexity
The most fundamental and versatile transformation of this compound is the conversion of its carboxylic acid moiety into an amide. This reaction is pivotal as it introduces a new point of diversity and a functional group that can participate in subsequent intramolecular cyclization reactions to build fused heterocyclic systems. The choice of coupling reagent and conditions is critical for achieving high yields and purity, especially when working with complex or sensitive substrates.
Causality in Reagent Selection
The conversion of amines to picolinic amides can be achieved through various methods, including the use of coupling agents like DCC or EDCI, mixed anhydride methods, and Schotten-Baumann conditions.[1] For efficiency and broad substrate scope, peptide coupling reagents are often preferred. Reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are highly effective because they rapidly convert the carboxylic acid into an activated ester in situ, which then readily reacts with the amine. The use of a non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), is crucial to prevent unwanted side reactions.[2]
Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂). This classic method is highly effective but can sometimes lead to chlorination of the electron-rich pyridine ring as a side reaction.[3][4]
Data Summary: Amide Coupling Conditions
| Protocol | Coupling Reagent | Base | Solvent | Typical Yield | Reference |
| Protocol 1 | HATU | DIPEA / TEA | Isopropylacetate / DMF | 55-88% | [2] |
| Protocol 2 | Thionyl Chloride (SOCl₂) | Pyridine (or other acid scavenger) | DCM / Benzene | Good to Moderate | [3][4] |
Experimental Workflow: Amide Synthesis
Caption: General workflow for amide synthesis from this compound.
Protocol 1: High-Efficiency HATU-Mediated Amide Coupling
This protocol is adapted from established procedures for coupling picolinic acids and is suitable for a wide range of primary and secondary amines.[2]
Materials:
-
This compound (1 equivalent)
-
Desired amine (1-1.2 equivalents)
-
HATU (1.2 equivalents)
-
DIPEA (N,N-Diisopropylethylamine) (2-3 equivalents)
-
Anhydrous Dimethylformamide (DMF) or Isopropylacetate
Procedure:
-
To a clean, dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add this compound and HATU.[2]
-
Dissolve the solids in anhydrous DMF. Stir the solution at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Add the desired amine to the reaction mixture.
-
Slowly add DIPEA to the stirring solution.[2]
-
Allow the reaction to stir at room temperature for 2-16 hours. Monitor progress using a suitable chromatographic method (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate or isopropylacetate).[2]
-
Combine the organic phases and wash sequentially with 10% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the desired amide.
Expected Outcome: This procedure typically provides the target picolinamide in high yield (often >80%) and purity.
Part 2: Constructing Fused Heterocycles via Intramolecular Cyclization
With the N-substituted picolinamide in hand, the next strategic step is to perform an intramolecular cyclization to construct a new ring fused to the pyridine core. A classic and powerful method for this is the Bischler-Napieralski reaction, which is used to synthesize 3,4-dihydroisoquinolines.[5] This reaction involves the electrophilic cyclization of a β-phenylethyl amide onto the aromatic ring, driven by a dehydrating agent like phosphorus oxychloride (POCl₃) or triflic anhydride (Tf₂O).[5]
The electron-donating methoxy groups on the picolinamide precursor are expected to facilitate this cyclization by activating the associated aromatic ring of the amine component.
Proposed Reaction Pathway: Dihydroisoquinoline Synthesis
Caption: Conceptual workflow for Bischler-Napieralski type cyclization.
Protocol 2: Bischler-Napieralski-Type Cyclization for Fused Systems
This protocol provides a general procedure for the cyclization of an N-(2-phenylethyl)-3,4-dimethoxypicolinamide intermediate, synthesized via Protocol 1.
Materials:
-
N-(2-phenylethyl)-3,4-dimethoxypicolinamide (1 equivalent)
-
Phosphorus oxychloride (POCl₃) or Trifluoromethanesulfonic anhydride (Tf₂O) (2-5 equivalents)[5]
-
Anhydrous acetonitrile or toluene
Procedure:
-
Dissolve the starting picolinamide in anhydrous acetonitrile in a reaction vessel equipped with a reflux condenser and under an inert atmosphere.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add POCl₃ to the stirring solution.
-
After the addition is complete, warm the reaction mixture to reflux (typically 80-110 °C) and maintain for 2-12 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and then carefully pour it over crushed ice to quench the excess POCl₃.
-
Basify the aqueous solution with a concentrated base (e.g., NaOH or K₂CO₃) to a pH > 10.
-
Extract the product into an organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude material via column chromatography to isolate the fused heterocyclic product.
Part 3: Application in the Synthesis of Bioactive Molecules — A Case Study Inspired by Esomeprazole (Nexium)
The synthesis of complex active pharmaceutical ingredients (APIs) often relies on the strategic coupling of heterocyclic building blocks. Esomeprazole (Nexium), a blockbuster proton pump inhibitor, is a prime example.[6][7] Its synthesis involves the asymmetric oxidation of a sulfide precursor, which is assembled from a substituted pyridine and a benzimidazole moiety.[7][8] While the commercial synthesis uses a different pyridine starting material, we can adapt the logic to demonstrate how this compound could be used to create novel analogues with potential biological activity.
The key transformation is the Sharpless-Kagan asymmetric oxidation, which uses a titanium isopropoxide catalyst and a chiral diethyl tartrate (DET) ligand to selectively oxidize the sulfide to the desired (S)-sulfoxide enantiomer.[7][9]
Conceptual Synthesis of an Esomeprazole Analogue
Caption: Conceptual workflow for synthesizing an Esomeprazole analogue.
Protocol 3: Asymmetric Sulfide Oxidation (Sharpless-Kagan Conditions)
This protocol outlines the key chiral oxidation step. It assumes the sulfide precursor has been synthesized by coupling the chloromethyl derivative of our pyridine core with the appropriate benzimidazole thiol.
Materials:
-
Sulfide precursor (1 equivalent)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄) (1 equivalent)
-
(S,S)-Diethyl tartrate ((S,S)-DET) (2 equivalents)[6]
-
Cumene hydroperoxide (CHP) (2 equivalents)
-
Triethylamine or DIPEA (1-2 equivalents)
-
Anhydrous ethyl acetate or toluene
Procedure:
-
In a scrupulously dried flask under an inert atmosphere, dissolve the sulfide precursor in anhydrous ethyl acetate.
-
Add Ti(OiPr)₄, (S,S)-DET, and a small amount of water (1 equivalent) to form the chiral catalyst complex. Stir at a controlled temperature (e.g., 50 °C) for about 1 hour.[6]
-
Cool the mixture to the reaction temperature (e.g., 30 °C).
-
Add the base (e.g., triethylamine), followed by the slow, dropwise addition of cumene hydroperoxide.[6]
-
Stir the reaction for 1-4 hours, monitoring for the consumption of the sulfide starting material by HPLC or TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite or sodium thiosulfate to destroy excess peroxide.
-
Filter the mixture to remove titanium salts.
-
Extract the filtrate with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
The enantiomeric excess (ee) of the crude product should be determined by chiral HPLC.
-
Purify the product by column chromatography or crystallization to obtain the enantiomerically enriched sulfoxide.
References
- BenchChem. (2025). Application Notes and Protocols for Amide Coupling Reactions with 5-Amino-6-methoxypicolinic Acid. BenchChem Scientific.
-
Coster, M. J., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports, 5, 9950. [Link]
- Royal Society of Chemistry. (2020). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or. RSC Publishing.
- Spring, D. R., et al. (2016). The reductive cleavage of picolinic amides. Tetrahedron Letters.
-
Coster, M. J., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. ResearchGate. [Link]
-
Page, P. C. B., & Williamson, C. (2009). A blockbuster synthesis for undergraduates. RSC Education. [Link]
- Scientific Update. (2018). Biocatalytic oxidation and synthesis of Esomeprazole.
-
Unnamed Author. (Year). Synthesis of Esomeprazole through Asymmetric Oxidation. ResearchGate. [Link]
- Various Authors. (2023). Advancements in Asymmetric Synthesis of Esomeprazole and Chiral Sulfoxide Drugs: A Comprehensive Review and Future Perspectives. E3S Web of Conferences.
-
Organic Chemistry Portal. (n.d.). 3,4-Dihydroisoquinoline synthesis. [Link]
Sources
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- 4. researchgate.net [researchgate.net]
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- 8. researchgate.net [researchgate.net]
- 9. e3s-conferences.org [e3s-conferences.org]
Experimental setup for studying the antioxidant activity of picolinic acid derivatives
Application Note & Protocol Guide
Topic: Experimental Setup for Studying the Antioxidant Activity of Picolinic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract
Picolinic acid, an endogenous catabolite of tryptophan, and its derivatives represent a class of compounds with significant therapeutic potential, implicated in a variety of neuroprotective, immunological, and anti-proliferative effects.[1][2][3] A key aspect of their biological activity is linked to their ability to mitigate oxidative stress, a pathological condition implicated in numerous diseases.[4] This guide provides a comprehensive experimental framework for the robust evaluation of the antioxidant activity of novel picolinic acid derivatives. We move beyond a simple recitation of steps to explain the underlying chemical principles of selected assays, ensuring that researchers can not only execute the protocols but also critically interpret the results. This document details validated, high-throughput spectrophotometric assays—DPPH, ABTS, and FRAP—and introduces a more biologically relevant cell-based model to provide a multi-faceted understanding of a compound's antioxidant profile.
Scientific Principles: Selecting the Right Antioxidant Assays
A single assay is insufficient to capture the complex antioxidant profile of a molecule.[5] Antioxidants can act via different mechanisms, broadly categorized as Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET).[6] Therefore, a panel of assays with distinct chemical principles is essential for a comprehensive assessment.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This is a widely used SET-based assay.[6] The core principle involves the stable free radical DPPH, which has a deep purple color and a strong absorbance maximum around 517 nm.[7][8] When a picolinic acid derivative (or any antioxidant) donates an electron or hydrogen atom to DPPH, the radical is neutralized. This reduction of the DPPH radical results in a color change from purple to a pale yellow, leading to a decrease in absorbance that is directly proportional to the compound's radical scavenging capacity.[7] The choice of an organic solvent like methanol is crucial as DPPH is readily soluble in it.[8]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This is another SET-based assay. The ABTS radical cation (ABTS•+) is generated by oxidizing ABTS with a strong oxidizing agent like potassium persulfate.[6][9] This process produces a characteristic blue-green radical solution with an absorbance maximum around 734 nm.[9] Antioxidants present in the sample reduce the ABTS•+, causing the solution to lose its color. A key advantage of the ABTS assay is its solubility in both aqueous and organic solvents, allowing for the analysis of a wider range of compounds.[6]
-
FRAP (Ferric Reducing Antioxidant Power) Assay: The FRAP assay directly measures the total antioxidant power based on a compound's ability to reduce ferric ions (Fe³⁺).[10][11] The assay uses a colorless complex of Fe³⁺ and 2,4,6-tripyridyl-s-triazine (TPTZ). At a low pH (typically 3.6), antioxidants reduce the ferric complex to the ferrous form (Fe²⁺), which results in the formation of an intense blue-colored complex.[10] The absorbance of this blue complex is measured at 593 nm. This assay provides a direct measure of the electron-donating capacity, which is an important facet of antioxidant activity.[4][11][12]
General Experimental Workflow
A systematic approach is critical for obtaining reproducible and comparable results. The overall workflow involves preparing the test compounds, executing the selected assays in parallel, acquiring spectrophotometric data, and finally, analyzing the data to determine key antioxidant metrics like the IC₅₀ value.
Caption: General workflow for antioxidant activity screening.
Detailed Experimental Protocols
For all protocols, it is essential to include a positive control (a known antioxidant like Ascorbic Acid, Trolox, or BHT), a negative control (sample solvent without the test compound), and a blank (reagents without the sample).[13] All experiments should be performed in triplicate.
Protocol 1: DPPH Radical Scavenging Assay
This protocol is adapted from established methods for evaluating novel compounds.[7][14]
A. Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution is light-sensitive and should be freshly prepared and stored in an amber bottle or a foil-wrapped flask.[8][14]
-
Test Compounds: Prepare a 1 mg/mL stock solution of each picolinic acid derivative in a suitable solvent (e.g., methanol, DMSO). From this stock, prepare a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Positive Control: Prepare a similar series of dilutions for a standard antioxidant like Ascorbic Acid.
B. Assay Procedure (96-well plate format):
-
Add 50 µL of each sample dilution (or standard) to the wells of a 96-well microplate.
-
Add 150 µL of the 0.1 mM DPPH solution to all wells.[14]
-
For the control well, add 50 µL of the solvent (e.g., methanol) instead of the sample to 150 µL of the DPPH solution.
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[8][14] The dark incubation is critical to prevent the photodegradation of DPPH.
-
Measure the absorbance (A) at 517 nm using a microplate reader.[7][8]
Caption: Mechanism of DPPH radical scavenging by an antioxidant.
Protocol 2: ABTS Radical Cation Decolorization Assay
This protocol is based on the method described by Arnao et al. and others.[9][15]
A. Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS•+ Radical Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes (1:1 ratio). Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete generation of the radical cation.[15][16]
-
ABTS•+ Working Solution: Before the assay, dilute the radical solution with methanol or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[9]
-
Test Compounds and Control: Prepare serial dilutions as described for the DPPH assay.
B. Assay Procedure:
-
Add 20 µL of each sample dilution to the wells of a 96-well plate.
-
Add 180 µL of the ABTS•+ working solution to each well.
-
Shake the plate and incubate at room temperature in the dark for 7 minutes.[9]
-
Measure the absorbance at 734 nm.
Protocol 3: Ferric Reducing Antioxidant Power (FRAP) Assay
This protocol follows the widely accepted method developed by Benzie and Strain.[4][10]
A. Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Mix 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of deionized water.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.
-
FeCl₃ Solution (20 mM): Dissolve 54.1 mg of FeCl₃·6H₂O in 10 mL of deionized water.
-
FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this solution to 37°C before use.[12]
-
Standard Solution: Prepare a ferrous sulfate (FeSO₄·7H₂O) standard curve (e.g., 100 to 2000 µM).
-
Test Compounds: Prepare serial dilutions as described previously.
B. Assay Procedure:
-
Add 20 µL of each sample dilution (or standard) to the wells of a 96-well plate.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
Measure the absorbance at 593 nm.[10]
Data Analysis and Presentation
A. Calculating Percent Inhibition / Scavenging Activity: For the DPPH and ABTS assays, the scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] × 100 [13]
Where:
-
A_control is the absorbance of the control (reagent and solvent, no sample).
-
A_sample is the absorbance of the sample with the reagent.
B. Determining the IC₅₀ Value: The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the test compound required to scavenge 50% of the radicals.[13]
-
Plot a graph with % inhibition on the Y-axis and the concentration of the picolinic acid derivative on the X-axis.
-
Use linear regression analysis on the linear portion of the curve to derive the equation y = mx + c.[17][18]
-
Calculate the IC₅₀ value by setting y = 50 in the equation and solving for x: IC₅₀ (µg/mL or µM) = (50 - c) / m [18]
A lower IC₅₀ value indicates greater antioxidant potency.[13]
C. Data Presentation: Summarize the results in a clear, comparative table. This allows for easy assessment of the structure-activity relationship among the different derivatives.
| Compound | DPPH IC₅₀ (µM) | ABTS IC₅₀ (µM) | FRAP Value (µM Fe²⁺ Equivalent) |
| Picolinic Acid | |||
| Derivative 1 | |||
| Derivative 2 | |||
| Derivative 3 | |||
| Ascorbic Acid (Std.) | |||
| Trolox (Std.) |
Advanced Protocol: Cellular Antioxidant Activity (CAA) Assay
While in vitro chemical assays are excellent for initial screening, they do not account for cellular uptake, metabolism, or localization. The CAA assay provides a more biologically relevant measure of antioxidant activity within a cellular context.[14][19]
A. Principle: This assay uses a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is non-fluorescent.[14]
-
Cells (e.g., HepG2) are cultured and loaded with DCFH-DA.
-
Inside the cell, esterases cleave the acetate groups, trapping the probe as DCFH.
-
A pro-oxidant like AAPH is added to generate peroxyl radicals, which oxidize DCFH into the highly fluorescent dichlorofluorescein (DCF).[14]
-
An effective antioxidant will scavenge the radicals, preventing the oxidation of DCFH and thus reducing fluorescence.
B. Abbreviated Protocol:
-
Cell Culture: Seed HepG2 cells in a 96-well black-walled plate and grow to confluence.
-
Treatment: Treat cells with various concentrations of the picolinic acid derivatives for 1-2 hours.
-
Probe Loading: Wash the cells and incubate them with DCFH-DA (e.g., 25 µM) for 60 minutes.
-
Induce Oxidative Stress: Wash the cells again to remove excess probe, then add the AAPH radical initiator (e.g., 600 µM).[14]
-
Measurement: Immediately measure the fluorescence intensity over time (e.g., every 5 minutes for 1 hour) using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).[20]
C. Data Analysis: The data is analyzed by calculating the area under the curve (AUC) for fluorescence versus time. The CAA value is determined from the concentration-dependent reduction in AUC by the test compounds.
References
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Ultimate Treat. (2024, December 9). A Detailed Look At Ferric Reducing Antioxidant Power (FRAP). [Link]
-
Assay Genie. Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). [Link]
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Apak, R., et al. (2016). Antioxidant Activity/Capacity Measurement. 3. Reactive Oxygen and Nitrogen Species (ROS/RNS) Scavenging Assays, Oxidative Stress Biomarkers, and Chromatographic/Chemometric Assays. Journal of Agricultural and Food Chemistry. [Link]
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G-Biosciences. FRAP Antioxidant Assay, Cat. # BAQ066. [Link]
-
Benkhaira, N., et al. (2022). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate. [Link]
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Atanassova, M., et al. (2011). Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria. Pharmacognosy Research. [Link]
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Apak, R., et al. (2016). Antioxidant Activity/Capacity Measurement. 3. Reactive Oxygen and Nitrogen Species (ROS/RNS) Scavenging Assays... Journal of Agricultural and Food Chemistry. [Link]
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Pourmorad, F., et al. (2006). 2.5.1. ABTS+ Radical Scavenging Assay. Bio-protocol. [Link]
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Scribd. ABTS Radical Scavenging Assay Method. [Link]
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Moreira, D. C. (2019). ABTS decolorization assay – in vitro antioxidant capacity. protocols.io. [Link]
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Özyürek, M., et al. (2021). DPPH Radical Scavenging Assay. MDPI. [Link]
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Młynarczyk, K., et al. (2022). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules. [Link]
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Młynarczyk, K., et al. (2022). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. MDPI. [Link]
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Sachett, A., et al. (2021). Antioxidant activity by DPPH assay: in vitro protocol. ResearchGate. [Link]
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Młynarczyk, K., et al. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays-A Practical Approach. PubMed. [Link]
-
Munteanu, I. G., & Apetrei, C. (2021). Analytical Methods Used in Determining Antioxidant Activity: A Review. Antioxidants. [Link]
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G-Biosciences. DPPH Antioxidant Assay, Cat # BAQ103, BAQ104. [Link]
-
YouTube. (2024). Calculating radical scavenging activity %, IC50, and IC50 ± SEM for DPPH Assay in Microsoft Excel. [Link]
-
Rastija, V., et al. (2018). QSAR Analysis for Antioxidant Activity of Dipicolinic Acid Derivatives. SciSpace. [Link]
-
YouTube. (2023). How to Easily Calculate Radical Scavenging Activity and IC50 Using DPPH Assay. [Link]
-
He, M., et al. (2019). Scavenging of reactive oxygen and nitrogen species with nanomaterials. PubMed Central. [Link]
-
Kang, M., et al. (2015). Reactive Oxygen Species Scavenging Activities of Naturally Occurring Colorants. ResearchGate. [Link]
-
Rastija, V., et al. (2018). QSAR Analysis for Antioxidant Activity of Dipicolinic Acid Derivatives. PubMed. [Link]
-
Abbas, A. H., et al. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer. Pharmacia. [Link]
-
Wang, Y., et al. (2024). Enhanced Production of Antimicrobial Pyocyanin Using Electromagnetic Fields and Carbon Nanotubes. Dove Medical Press. [Link]
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Wikipedia. Picolinic acid. [Link]
-
Zolfigol, M. A., et al. (2023). Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr). ResearchGate. [Link]
-
Haryoto, et al. (2024). Technical treatments of Antioxidant Test with DPPH Method affecting IC50 value. ChemRxiv. [Link]
-
Eke, C. N., et al. (2015). In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus. Asian Pacific Journal of Tropical Medicine. [Link]
-
Kotha, S., et al. (2016). Synthesis of picolinic acid derivative 84. ResearchGate. [Link]
-
Rastija, V., et al. (2018). QSAR Analysis for Antioxidant Activity of Dipicolinic Acid Derivatives. Bentham Science. [Link]
- Google Patents.
-
Cilibrizzi, A., et al. (2024). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. Magnetochemistry. [Link]
-
ResearchGate. IC50 values of the antioxidant activity test using DPPH method. [Link]
-
Singer, A. W., & McElvain, S. M. Picolinic acid hydrochloride. Organic Syntheses Procedure. [Link]
-
Zolfigol, M. A., et al. (2023). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. RSC Advances. [Link]
-
Mishra, K., et al. (2021). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. MDPI. [Link]
-
Staroń, P., et al. (2021). Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features. MDPI. [Link]
-
Guillemin, G. J. (2009). The Physiological Action of Picolinic Acid in the Human Brain. ResearchGate. [Link]
-
Guillemin, G. J. (2009). The physiological action of picolinic Acid in the human brain. PubMed. [Link]
-
Guillemin, G. J. (2009). The Physiological Action of Picolinic Acid in the Human Brain. Neurotoxicity Research. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for the Methylation of Picolinic Acid Precursors
Welcome to the Technical Support Center for the methylation of picolinic acid and its precursors. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this critical chemical transformation. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common precursors for picolinic acid, and how are they synthesized?
Picolinic acid (pyridine-2-carboxylic acid) is a valuable building block in pharmaceutical and materials science. Its synthesis typically originates from readily available pyridine derivatives. The two most common industrial and laboratory precursors are 2-picoline (2-methylpyridine) and 2-cyanopyridine.[1][2]
-
From 2-Picoline: This route involves the oxidation of the methyl group. A common laboratory method uses potassium permanganate (KMnO₄) in an aqueous solution.[2] Industrially, catalytic oxidation processes are employed, often using catalysts like vanadium-titanium oxides.[3] A key challenge in this synthesis is controlling the oxidation to prevent over-oxidation and the formation of byproducts such as 2-pyridinecarbaldehyde, pyridine, and CO₂.[4]
-
From 2-Cyanopyridine: This method involves the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under either acidic or basic conditions.[1] A common laboratory procedure involves refluxing 2-cyanopyridine with an aqueous solution of sodium hydroxide, followed by acidification to precipitate the picolinic acid.[5]
Experimental Protocol: Synthesis of Picolinic Acid from 2-Picoline via Permanganate Oxidation
-
In a flask equipped with a reflux condenser and a stirrer, combine 2-picoline and water.
-
Gradually add potassium permanganate to the stirred solution.
-
Heat the mixture on a steam bath until the characteristic purple color of the permanganate disappears (approximately 1-2 hours).
-
If the reaction is incomplete, a second portion of permanganate may be added.
-
After the reaction is complete, cool the mixture and filter off the manganese dioxide precipitate.
-
Wash the precipitate with hot water to recover any adsorbed product.
-
Concentrate the filtrate under reduced pressure.
-
Acidify the concentrated solution with a strong acid (e.g., HCl) to precipitate the picolinic acid.[6]
-
Collect the picolinic acid by filtration and dry.
Experimental Protocol: Synthesis of Picolinic Acid from 2-Cyanopyridine via Basic Hydrolysis
-
In a round-bottom flask, combine 2-cyanopyridine and an aqueous solution of sodium hydroxide (e.g., 30%).
-
Heat the mixture to reflux for 4-10 hours, monitoring the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the solution with a strong acid (e.g., HCl) to a pH of approximately 3.5-5.5 to precipitate the picolinic acid.[2]
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid picolinic acid by filtration, wash with cold water, and dry.
Q2: What are the most common methods for methylating picolinic acid, and what are their pros and cons?
The methylation of picolinic acid to its methyl ester, methyl picolinate, can be achieved through several methods, each with its own advantages and disadvantages.
| Method | Methylating Agent(s) | Typical Conditions | Pros | Cons |
| Fischer-Speier Esterification | Methanol (MeOH) | Acid catalyst (e.g., H₂SO₄, TsOH), reflux | Inexpensive reagents, scalable.[7] | Reversible reaction requiring excess alcohol or water removal; can lead to side reactions at high temperatures.[8] |
| Diazomethane | Diazomethane (CH₂N₂) | Ethereal solution at 0 °C to room temperature | High-yielding, fast, and clean reaction with N₂ as the only byproduct.[9] | Extremely toxic, explosive, and carcinogenic; requires specialized equipment and handling.[10] |
| TMS-Diazomethane | (Trimethylsilyl)diazomethane ((CH₃)₃SiCHN₂) | Methanol/ether or methanol/toluene at 0 °C to room temperature | Safer alternative to diazomethane, commercially available.[11] | Slower reaction than diazomethane, can introduce silicon-containing byproducts, still toxic.[11] |
| "Green" Methylation | Dimethyl carbonate (DMC) or Methyl Salicylate | Base catalyst (e.g., K₂CO₃, DBU), elevated temperature | Low toxicity, environmentally friendly.[12][13] | May require higher temperatures and longer reaction times. |
Q3: How can I monitor the progress of my methylation reaction?
Regularly monitoring your reaction is crucial for determining the optimal reaction time and preventing the formation of byproducts.
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for qualitative monitoring. Spot the reaction mixture alongside the starting material (picolinic acid) and, if available, the pure product (methyl picolinate). A typical mobile phase for this separation would be a mixture of ethyl acetate and hexanes. The ester product will have a higher Rf value (travel further up the plate) than the more polar carboxylic acid starting material.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the preferred method. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with an acid modifier like formic acid) can effectively separate the starting material, product, and any potential byproducts.[14]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used if the product is sufficiently volatile. It provides information on both the retention time and the mass of the components in the reaction mixture, aiding in the identification of byproducts.
Troubleshooting Guides
Problem 1: Low or No Yield of Methyl Picolinate
A low yield is one of the most common issues encountered. The underlying cause often depends on the chosen methylation method.
Possible Cause & Solution Workflow
Caption: Troubleshooting workflow for low yield.
Problem 2: Formation of an Unexpected Byproduct - Potential N-Methylation
The pyridine nitrogen in picolinic acid is a nucleophilic site and can compete with the carboxylate for the methyl group, leading to the formation of an N-methylated byproduct, a picolinium betaine (zwitterion).
Q: I've isolated a byproduct that is highly polar and has a mass corresponding to my desired product. What is it, and how can I avoid it?
A: This is likely the N-methylated picolinium betaine. The propensity for N-methylation versus O-methylation is highly dependent on the reaction conditions and the methylating agent used.
-
Understanding the Chemoselectivity: The reaction's selectivity is governed by the relative nucleophilicity of the carboxylate oxygen versus the pyridine nitrogen. In acidic conditions (Fischer esterification), the pyridine nitrogen is protonated, which deactivates it as a nucleophile, thus favoring O-methylation.[15] With neutral methylating agents like diazomethane, the free pyridine nitrogen can compete more effectively.
Strategies to Favor O-Methylation (Ester Formation):
-
Fischer-Speier Esterification: This is often the most straightforward method to ensure selective O-methylation due to the acidic conditions that protect the pyridine nitrogen.[8]
-
Protonation Strategy: If using a potent methylating agent like methyl triflate, you can first protonate the picolinic acid with a non-nucleophilic acid to form the pyridinium salt. This protects the nitrogen from methylation, allowing the carboxylate to be the primary site of attack.[15]
-
Choice of Methylating Agent: "Harder" methylating agents are sometimes suggested to favor reaction at the "harder" oxygen nucleophile over the "softer" nitrogen. However, this is not always predictable.
Troubleshooting N-Methylation
Caption: Strategies to mitigate N-methylation.
Problem 3: The Reaction Stalls or is Incomplete
Q: My reaction starts but then seems to stop before all the picolinic acid is consumed. What could be the issue?
A: This can be due to several factors, particularly in Fischer esterification.
-
Equilibrium Has Been Reached: As a reversible reaction, Fischer esterification will reach an equilibrium point where the forward and reverse reaction rates are equal.[8] To push the reaction to completion, you need to shift the equilibrium.
-
Le Châtelier's Principle in Action: Use a large excess of methanol (often as the solvent) to drive the equilibrium towards the products. Alternatively, remove the water byproduct as it forms using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.[8]
-
-
Catalyst Deactivation: The acid catalyst can be neutralized if there are basic impurities in your starting materials or solvent. Ensure you are using a sufficient amount of a strong, anhydrous acid catalyst.
-
Incomplete Hydrolysis of Precursor: If you are synthesizing picolinic acid from 2-cyanopyridine, incomplete hydrolysis can leave unreacted nitrile. This nitrile will not esterify under these conditions and will remain as an impurity. Ensure the hydrolysis step goes to completion before proceeding with methylation.
Problem 4: Purification Challenges
Q: I have a mixture of my product (methyl picolinate), unreacted picolinic acid, and the N-methylated byproduct. How can I effectively separate them?
A: This separation can be achieved by leveraging the different chemical properties of the components.
-
Acid-Base Extraction:
-
Dissolve the crude mixture in an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with a mild aqueous base solution (e.g., saturated sodium bicarbonate). The unreacted picolinic acid will be deprotonated to its carboxylate salt and move into the aqueous layer.
-
The methyl picolinate (your desired product) will remain in the organic layer. The highly polar, zwitterionic N-methylated byproduct will also likely be removed into the aqueous layer or can be removed with a subsequent water wash.
-
Separate the organic layer, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate to obtain the crude methyl picolinate.
-
-
Column Chromatography:
-
If extraction is insufficient, column chromatography is a reliable method for purification.[16]
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity. The less polar methyl picolinate will elute first, followed by any other less polar impurities. The highly polar picolinic acid and N-methylated byproduct will remain at the baseline or require a much more polar solvent system to elute.
-
Final Recommendations
For routine, scalable, and selective O-methylation of picolinic acid, the Fischer-Speier esterification is often the most practical choice due to its low cost, operational simplicity, and inherent selectivity against N-methylation.[7] For small-scale syntheses where speed and high purity are paramount and the necessary safety precautions can be strictly followed, (trimethylsilyl)diazomethane offers an excellent, high-yielding alternative.[11] Always monitor your reactions closely and choose your purification strategy based on the potential impurities associated with your chosen synthetic route.
References
Sources
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- 13. Methylation of Cyanidin-3-O-Glucoside with Dimethyl Carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. O- and N-methylation in the biosynthesis of staurosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. Methyl picolinate synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of 3,4-Dimethoxypicolinic Acid & Its Derivatives
Welcome to the technical support guide for the purification of 3,4-Dimethoxypicolinic acid and its derivatives. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining these valuable compounds with high purity. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt these strategies to your specific needs.
Understanding Your Compound: The Key to Purity
This compound is a substituted pyridinecarboxylic acid. Its unique structure, featuring a carboxylic acid group, a pyridine ring, and two methoxy groups, dictates its chemical behavior and, consequently, the strategies for its purification.
| Property | This compound | Significance for Purification |
| Structure | ![]() | The acidic proton on the carboxyl group and the basic nitrogen on the pyridine ring make it amphoteric. The methoxy groups add to its polarity. |
| CAS Number | 220437-83-2[1][2] | For unambiguous identification. |
| Physical State | Typically a solid at room temperature. | Enables purification by recrystallization. |
| Solubility | Picolinic acids are generally very soluble in water, less so in alcohols like ethanol, and even less in aprotic polar solvents like acetonitrile.[3][4][5] | Crucial for selecting recrystallization solvents and extraction procedures. |
| Acidity (pKa) | The carboxylic acid group makes the molecule acidic. The exact pKa is not widely reported, but it is expected to be in the range of other picolinic acids. | This property is the cornerstone of acid-base extraction, allowing for its separation from neutral or basic impurities.[6] |
The Usual Suspects: Common Impurities
Effective purification begins with understanding what you are trying to remove. Impurities in a crude sample of this compound or its derivatives typically arise from:
-
Unreacted Starting Materials: Depending on the synthetic route, this could include compounds like 3,4-dimethoxylutidine or related precursors.
-
Side-Reaction Byproducts: Incomplete reactions or alternative reaction pathways can generate structurally similar impurities that may be difficult to separate.[7]
-
Reagents and Solvents: Residual solvents or reagents used in the synthesis or workup.[7]
-
Hydrolysis Products (for derivatives): When purifying an ester of this compound, the parent carboxylic acid itself may be present as an impurity due to partial hydrolysis. Conversely, when the acid is the target from an ester hydrolysis, the starting ester is a common impurity if the reaction is incomplete.[8][9]
Purification Strategy Selection
The optimal purification technique depends on the nature of your compound and its impurities.[7] Use the following decision tree to guide your choice.
Caption: Decision tree for selecting a purification strategy.
Detailed Experimental Protocols
Method 1: Acid-Base Extraction
This technique is highly effective for separating carboxylic acids from neutral or basic impurities.[7][10] It leverages the acidic nature of the carboxyl group, which can be deprotonated by a weak base to form a water-soluble carboxylate salt.[6][11]
Protocol: Purification of this compound from a Neutral Impurity
-
Dissolution: Dissolve the crude product (approx. 1 g) in an appropriate organic solvent (e.g., 20 mL of ethyl acetate or dichloromethane) in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃, approx. 15 mL).[7] Stopper the funnel and gently invert it several times, venting frequently to release pressure from CO₂ evolution. Causality: Vigorous shaking can lead to the formation of emulsions that are difficult to separate.
-
Separation: Allow the layers to separate. The deprotonated 3,4-dimethoxypicolinate salt is now in the lower aqueous layer. Drain the aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: Add another portion of fresh NaHCO₃ solution (10 mL) to the organic layer in the funnel, shake, and separate again. Combine this aqueous layer with the first one. This ensures complete extraction of the acid.[7] The organic layer, containing neutral impurities, can be discarded.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 6M HCl dropwise until the solution is acidic (test with pH paper, target pH ~2).[7] The pure this compound will precipitate out as a solid. Causality: Cooling the solution decreases the solubility of the product, maximizing precipitation and yield.
-
Isolation: Collect the solid product by suction filtration.
-
Washing: Wash the collected crystals with a small amount of ice-cold deionized water to remove any residual salts.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Caption: Workflow for acid-base extraction.
Method 2: Recrystallization
For products that are solid but contain impurities with different solubility profiles, recrystallization is often the method of choice.[7] The key is to find a solvent (or solvent system) in which the compound is sparingly soluble at room temperature but highly soluble when hot.
Protocol: Recrystallization of this compound
-
Solvent Selection: Based on solubility data for picolinic acid, a good starting point is a water/ethanol mixture.[4] this compound is likely very soluble in hot water and less soluble in cold water.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the primary solvent (e.g., water) dropwise while heating the mixture (e.g., on a hot plate) and stirring until the solid just dissolves. Use boiling chips or a stir bar for smooth boiling.
-
Hot Filtration (if needed): If insoluble impurities are present, perform a hot filtration. Preheat the filter funnel and receiving flask with hot solvent to prevent the product from crashing out prematurely.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. Slow cooling generally results in larger, purer crystals.
-
Isolation: Collect the crystals by suction filtration.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any soluble impurities adhering to the crystal surfaces.
-
Drying: Dry the crystals completely to remove residual solvent.
Method 3: Column Chromatography
When dealing with impurities of similar polarity or when other methods fail, silica gel column chromatography is a powerful tool.[7] For substituted pyridines, common eluents include mixtures of hexanes and ethyl acetate.[12]
Protocol: Chromatographic Purification
-
TLC Analysis: First, determine the best solvent system using Thin Layer Chromatography (TLC). A good Rf value for the product is typically 0.2-0.4.
-
Addressing Streaking: Carboxylic acids often streak on silica gel TLC plates due to strong interactions with the stationary phase.[7] To prevent this, add a small amount (0.5-1%) of a volatile acid like acetic acid to the eluent system. This keeps the compound fully protonated, leading to a well-defined spot.
-
Column Packing: Prepare a silica gel column using the chosen eluent system.
-
Loading: Dissolve the crude product in a minimal amount of the eluent (or a more polar solvent if necessary) and load it onto the column.
-
Elution: Run the column, collecting the eluent in fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified compound.
Troubleshooting Guide & FAQs
Q1: My purified carboxylic acid is an oil or a sticky gum instead of a solid. What should I do? A1: This often indicates the presence of residual solvent or impurities that are depressing the melting point. First, try drying the sample under high vacuum for an extended period. If it remains an oil, the purity is likely low. Consider re-purifying using a different method. For example, if you performed a recrystallization, try an acid-base extraction or column chromatography to remove the persistent impurities.[7]
Q2: I'm performing an acid-base extraction, but an emulsion formed between the organic and aqueous layers. How can I break it? A2: Emulsions are common when vigorous shaking is employed.[7] To break an emulsion, you can try several techniques:
-
Let the separatory funnel stand for a longer period.
-
Gently swirl the funnel instead of shaking.
-
Add a small amount of brine (saturated NaCl solution); this increases the polarity of the aqueous phase and can help force the separation.
-
Filter the mixture through a pad of Celite.
Q3: My compound is streaking badly on a silica gel TLC plate, making it impossible to monitor the reaction or column. What can I do? A3: This is a classic issue with acidic compounds on silica. The streaking (or tailing) occurs because of the strong interaction between the acidic proton of your compound and the slightly acidic silica gel.[7] The solution is to add 0.5-1% of acetic acid or formic acid to your eluting solvent system. This ensures your compound remains fully protonated and travels as a single, more compact spot.[7]
Q4: After recrystallization, my yield is very low. What went wrong? A4: Low yield can result from several factors:
-
Using too much solvent: This will keep a significant portion of your product dissolved even at low temperatures.
-
Cooling too quickly: This can trap impurities and lead to smaller crystals that are harder to collect.
-
Inappropriate solvent choice: The compound may be too soluble in the chosen solvent, even when cold.
-
Premature crystallization: The product may have crystallized on the filter paper during a hot filtration step. Always use a pre-heated funnel.[7]
Caption: Troubleshooting flowchart for low recrystallization yield.
Q5: How do I assess the purity of my final product? A5: A combination of techniques is recommended for a comprehensive assessment:
-
Melting Point: A sharp melting point close to the literature value indicates high purity. Impurities tend to broaden the melting range and depress the melting point.
-
NMR Spectroscopy (¹H and ¹³C): This is one of the most powerful tools for confirming the structure and identifying impurities. The absence of unexpected signals and correct integration ratios are key indicators of purity.
-
Chromatography (HPLC, LC-MS): These methods are excellent for quantifying purity. A single sharp peak on an HPLC chromatogram is a good sign. LC-MS can also confirm the molecular weight of the compound and any impurities.[13][14][15]
References
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
Clark, J. (n.d.). Hydrolysis of Esters. Chemguide. Retrieved from [Link]
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Chemistry LibreTexts. (2023). The Hydrolysis of Esters. Retrieved from [Link]
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Acid-Base Extraction. (n.d.). University of Colorado Boulder. Retrieved from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
Ester Hydrolysis. (2025). J&K Scientific LLC. Retrieved from [Link]
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Ashenhurst, J. (2022). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Ester hydrolysis. Retrieved from [Link]
-
R. M. Borges et al. (2022). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Molecules, 27(15), 4983. Retrieved from [Link]
-
Baptista, D., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Crystals. Retrieved from [Link]
-
Liu, A., et al. (2013). Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry. Journal of Chromatography A, 1319, 137-144. Retrieved from [Link]
-
Mawatari, K., et al. (2012). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. Journal of Chromatographic Science, 50(7), 578-582. Retrieved from [Link]
-
Lee, Y.-Y. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Molecules. Retrieved from [Link]
-
Baptista, D., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. SciSpace. Retrieved from [Link]
-
Baptista, D., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. MDPI. Retrieved from [Link]
-
Baptista, D., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. ResearchGate. Retrieved from [Link]
-
Fukuwatari, T., et al. (1998). New high-performance liquid chromatography method for the detection of picolinic acid in biological fluids. ResearchGate. Retrieved from [Link]
-
This compound. (n.d.). AbacipharmTech. Retrieved from [Link]
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Technical Support Center: Troubleshooting Low Yields in Substituted Pyridine Synthesis
Welcome to the Technical Support Center for substituted pyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving optimal yields and purity in their pyridine synthesis protocols. Pyridine and its derivatives are fundamental scaffolds in pharmaceuticals and functional materials, making their efficient synthesis a critical endeavor.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during common synthetic procedures.
Part 1: Troubleshooting Guides for Common Pyridine Syntheses
This section provides detailed troubleshooting advice in a question-and-answer format for several widely used methods for synthesizing substituted pyridines.
The Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a classic multi-component reaction for producing dihydropyridines, which are then oxidized to pyridines.[4][5] Low yields are a frequent issue, often stemming from reaction conditions or the crucial final oxidation step.[4][6]
Q1: My Hantzsch reaction is giving very low yields of the desired pyridine. What are the most likely causes and how can I fix this?
A1: Low yields in a Hantzsch synthesis can typically be traced back to one of three areas: inefficient reaction conditions for the initial condensation, poor oxidation of the dihydropyridine intermediate, or competing side reactions.[4][6]
-
Inefficient Reaction Conditions: The classical one-pot method often requires harsh conditions and long reaction times, leading to degradation and low yields.[6][7]
-
Solution: Consider catalytic enhancement. The use of p-toluenesulfonic acid (PTSA) under ultrasonic irradiation in an aqueous micellar solution has been reported to boost yields to as high as 96%.[6] Microwave-assisted synthesis is another excellent option, often providing pure products in 2-7 minutes with yields between 82-94%.[6][8]
-
-
Poor Oxidation of the Dihydropyridine Intermediate: The final aromatization step is critical for obtaining the pyridine product.[6] Incomplete oxidation is a common reason for low yields.
-
Solution: Move beyond harsh classical oxidants like CrO₃ or KMnO₄, which can lead to side products and difficult workups.[6] Consider milder, more efficient oxidizing agents. A one-pot synthesis with direct aromatization using ferric chloride, manganese dioxide, or potassium permanganate in water as the solvent has proven effective.[4][6]
-
-
Side Reactions: The Hantzsch reaction can proceed through at least five different mechanistic pathways.[4][6] Varying conditions can favor unintended pathways, leading to a mixture of products and reducing the yield of the desired pyridine.
-
Solution: Carefully control the reaction temperature and the stoichiometry of your reactants.[6] Running the reaction at a different temperature may favor the desired pathway over side reactions. Monitoring the reaction by Thin Layer Chromatography (TLC) can help you determine the optimal reaction time and identify the formation of major byproducts.
-
The Kröhnke Pyridine Synthesis
The Kröhnke synthesis is a versatile method for preparing 2,4,6-trisubstituted pyridines from α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds.[9][10]
Q2: I'm experiencing a very low yield, or no product at all, in my Kröhnke synthesis. Where should I start troubleshooting?
A2: A systematic approach is key. Low or no yield in a Kröhnke synthesis can often be attributed to reagent quality or suboptimal reaction conditions.[11]
-
Reagent Quality:
-
α,β-Unsaturated Carbonyl: Ensure this starting material is pure and not polymerized. Old or poorly stored reagents can degrade.[11] It's advisable to verify its integrity via NMR or GC-MS.
-
Pyridinium Salt: The α-pyridinium methyl ketone salt is a key reactant and must be completely dry, as moisture can interfere with the reaction.[11]
-
Ammonium Source: Ammonium acetate is the most common nitrogen source and should be of high purity.[11]
-
-
Reaction Conditions:
-
Temperature: This is a critical parameter. While conditions are generally mild, exceeding 140°C is often not recommended.[10][11] Insufficient heat can lead to an incomplete reaction, while excessive heat can promote side reactions and decomposition.[11]
-
Solvent: The choice of solvent can significantly impact the reaction. Glacial acetic acid and methanol are commonly used.[11] Acetic acid often serves as both a solvent and a catalyst. Ensure the solvent is anhydrous.[11]
-
Reaction Time: Monitor the reaction's progress using TLC to ensure it has run to completion.
-
Q3: My Kröhnke reaction is producing a complex mixture of side products. How can I improve the selectivity?
A3: The formation of side products in a Kröhnke synthesis often arises from incorrect stoichiometry or temperature.
-
Control Stoichiometry: Ensure the correct molar ratios of the reactants. An excess of one reactant can favor side reactions.[11]
-
Temperature Control: Maintaining the optimal reaction temperature is crucial. A lower temperature, even if it requires a longer reaction time, can often improve selectivity.[11]
-
Order of Addition: In some cases, the order in which you add the reagents can influence the outcome. Consider if pre-forming an intermediate could lead to a cleaner reaction.
The Chichibabin Reaction
The Chichibabin reaction is a method for producing 2-aminopyridine derivatives by treating pyridine with sodium amide.[12][13] Yields can be variable and are highly dependent on the reaction conditions.[12]
Q4: The yield of my Chichibabin reaction is disappointingly low. What factors have the biggest impact on this reaction's success?
A4: The Chichibabin reaction is notoriously sensitive to several factors.
-
Reagent Purity: The purity of the sodium amide is surprisingly critical. Very pure sodium amide may not react well with pyridines, while less pure sodium amide often gives better yields, possibly due to the catalytic effect of impurities.[12]
-
Temperature: Traditional conditions require high temperatures (100–130°C) for unactivated pyridines.[13] If your substrate is sensitive, consider milder variants using liquid ammonia at lower temperatures with potassium amide and an oxidant like KMnO₄.[13]
-
Substituent Effects:
-
Over-amination: Using an excess of sodium amide can lead to the insertion of a second amino group into the aromatic ring.[12]
The Guareschi-Thorpe Pyridine Synthesis
This reaction is a versatile method for creating substituted 2-hydroxypyridines (which exist in equilibrium with their 2-pyridone tautomers) from cyanoacetamides or cyanoacetates and 1,3-dicarbonyl compounds.[15][16][17]
Q5: I'm struggling with low yields in my Guareschi-Thorpe synthesis. How can I optimize this reaction?
A5: Recent advancements have focused on making this reaction more efficient and environmentally friendly.
-
Catalyst and Nitrogen Source: Ammonium carbonate can serve as both a nitrogen source and a mild basic buffer to catalyze the condensation.[16]
-
Solvent System: An aqueous medium can be highly effective. This approach is user-friendly, and often the product precipitates directly from the reaction medium, simplifying the work-up.[15][16]
-
pH Control: The pH of the reaction medium can play a crucial role. Using a buffered aqueous system can lead to high yields.[15]
Part 2: General Troubleshooting FAQs
Q6: I'm having trouble with regioselectivity in my pyridine synthesis. How can I control which isomer is formed?
A6: Controlling regioselectivity is a common and significant challenge.[1][18] The outcome is influenced by several factors:
-
Steric and Electronic Effects: The nature and position of existing substituents on the pyridine ring can direct incoming groups.[19] For example, a group at the 4-position will generally direct addition to the 2-position.[19]
-
Reaction Conditions: The choice of catalyst and solvent can influence regioselectivity.[20]
-
Blocking Groups: For some reactions, like the Minisci C4-alkylation, a blocking group can be used to achieve exquisite control over regioselectivity.[21]
-
N-Activation: In nucleophilic additions to N-acyl pyridinium salts, the regioselectivity between the C2 and C4 positions is highly dependent on the nature of the organometallic reagent.[19]
Q7: My reaction seems to have worked, but I'm struggling to purify my substituted pyridine. What are some common issues and solutions?
A7: Purification can be challenging due to the basic nature of the pyridine ring and the presence of similar impurities.[20]
-
Removing Residual Pyridine (as a solvent): If you've used pyridine as a solvent, it can be difficult to remove completely. Washing the organic layer with a dilute acid solution (e.g., 1-2% HCl) will convert the pyridine to its water-soluble pyridinium hydrochloride salt, which can then be extracted into the aqueous layer.[18] An aqueous solution of copper sulfate is another option, as it forms a water-soluble copper complex with pyridine.[18]
-
Dealing with Water: Pyridine is hygroscopic and forms an azeotrope with water, making simple distillation ineffective for complete removal.[22] For rigorous drying, chemical agents like calcium hydride followed by distillation are necessary.[22]
-
Column Chromatography: Silica gel is the most common stationary phase.[20] A systematic approach to choosing your eluent is recommended. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate.[20]
Q8: My palladium-catalyzed cross-coupling reaction on a pyridine substrate is sluggish or failing. What could be the problem?
A8: The nitrogen atom in pyridines is a well-known poison for palladium catalysts.[23]
-
Catalyst Poisoning: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center, deactivating the catalyst.[23]
-
Solution: One strategy to overcome this is the on-site generation of the active Pd(II) species from a Pd(0) precursor in the presence of an oxidant like air.[23] This can lead to a more robust catalytic system that is less susceptible to poisoning.
-
-
Catalyst Choice: Some catalysts are more resistant to poisoning than others. It may be necessary to screen different palladium sources and ligands to find a combination that is effective for your specific substrate.
Part 3: Data Summaries and Visualizations
Table 1: Recommended Conditions for Hantzsch Synthesis Optimization
| Parameter | Classical Method | Optimized Method | Rationale |
| Catalyst | None or acid/base | p-Toluenesulfonic acid (PTSA) or none | Catalysis can significantly improve reaction rates and yields.[6] |
| Energy Source | Conventional heating (reflux) | Ultrasonic irradiation or microwave | These methods can reduce reaction times from hours to minutes and improve yields.[6][8] |
| Solvent | Acetic acid or ethanol | Aqueous micellar solution (e.g., SDS) or water | "Green" solvents can improve yields and simplify work-up.[4][7] |
| Oxidant | Nitric acid, CrO₃ | Ferric chloride, MnO₂, KMnO₄ in water | Milder oxidants can reduce side product formation.[4][6] |
Experimental Workflow: Kröhnke Pyridine Synthesis
This diagram outlines a generalized experimental workflow for the Kröhnke pyridine synthesis.
Caption: A general experimental workflow for the Kröhnke pyridine synthesis.
Troubleshooting Logic: Low Yield in Pyridine Synthesis
This decision tree provides a logical path for troubleshooting low-yield reactions.
Caption: A decision tree for troubleshooting low-yield pyridine syntheses.
References
- BenchChem. (n.d.). Technical Support Center: Kröhnke Pyridine Synthesis.
-
Movassaghi, M., & Hill, M. D. (2006). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. Journal of the American Chemical Society, 128(45), 14254–14255. Also available from: [Link]
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.
- Comins, D. L., & Ondrus, A. E. (2010). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 110(11), 6344–6370.
-
Wang, D., et al. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Journal of the American Chemical Society, 143(31), 12078–12084. Also available from: [Link]
-
Wikipedia. (2024). Hantzsch pyridine synthesis. Retrieved from [Link]
- BenchChem. (n.d.). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.
-
ChemistRn. (2022). Chichibabin amination: Easy mechanism. Chemistry Notes. Retrieved from [Link]
- BenchChem. (n.d.). Catalyst Poisoning in Reactions Involving Piperidine Derivatives.
-
American Chemical Society. (n.d.). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. Retrieved from [Link]
-
Garg, N. K., et al. (2013). Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. Nature Chemistry, 5(7), 620–625. Also available from: [Link]
- BenchChem. (n.d.). Technical Support Center: Synthesis of Substituted Pyridines.
-
Smith, C. J., et al. (2016). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry, 12, 2265–2273. Also available from: [Link]
- BenchChem. (n.d.). Overcoming challenges in the purification of pyridine compounds.
-
Grokipedia. (n.d.). Chichibabin reaction. Retrieved from [Link]
-
Journal of Chemical Education. (n.d.). The Hantzsch pyridine synthesis: A factorial design experiment for the introductory organic laboratory. Retrieved from [Link]
- Jin, T.-S., et al. (2010). A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Retrieved from [Link]
-
Chen, G., et al. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature Chemistry, 7(12), 1009–1015. Also available from: [Link]
-
Wikipedia. (2024). Chichibabin reaction. Retrieved from [Link]
- BenchChem. (n.d.). The Kröhnke Pyridine Synthesis: An In-Depth Technical Guide for Researchers.
-
Yarie, M., et al. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(36), 25291–25299. Also available from: [Link]
-
Wikipedia. (2024). Kröhnke pyridine synthesis. Retrieved from [Link]
-
RSC Publishing. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. Retrieved from [Link]
-
ResearchGate. (n.d.). The Guareschi–Thorpe Cyclization Revisited – An Efficient Synthesis of Substituted 2,6-Dihydroxypyridines and 2,6-Dichloropyridines. Retrieved from [Link]
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Identification and removal of byproducts in 3,4-Dimethoxypicolinic acid synthesis
Here is the technical support center for Identification and removal of byproducts in 3,4-Dimethoxypicolinic acid synthesis.
Introduction
Welcome to the technical support guide for the synthesis of this compound. This molecule is a key building block in pharmaceutical research and development. Its synthesis, typically initiated from 3,4-lutidine, presents several challenges, primarily related to controlling the oxidation reaction and preventing the formation of closely related byproducts. Incomplete reactions, over-oxidation, and degradation can significantly impact yield and purity, complicating downstream applications.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights into identifying, troubleshooting, and removing common impurities encountered during the synthesis of this compound. Our approach is rooted in explaining the chemical principles behind each step, ensuring you can not only follow protocols but also adapt them to your specific experimental context.
Part 1: Frequently Asked Questions - Byproduct Identification & Mitigation
This section addresses the most common issues encountered during the synthesis and workup of this compound in a direct question-and-answer format.
Q1: My reaction seems to have worked, but TLC analysis shows multiple spots, and the final yield is low. What are the likely byproducts?
A1: This is the most common challenge and typically points to incomplete oxidation of the starting material, 3,4-lutidine (3,4-dimethylpyridine). The oxidation of the two methyl groups to a single carboxylic acid is a multi-step process, and several intermediates can persist in the final crude product.
Causality and Identification:
-
Unreacted Starting Material (3,4-Lutidine): The presence of a non-polar, basic spot on your TLC plate often corresponds to the starting material. This occurs if the reaction time is too short, the temperature is too low, or the oxidant (e.g., KMnO₄) is not used in sufficient stoichiometric excess.
-
Mono-oxidized Intermediates: The oxidation can stall after one of the methyl groups has been converted. This results in isomeric impurities such as 3-methoxy-4-methylpicolinic acid or 4-methoxy-3-methylpicolinic acid . These compounds are acidic like the desired product but have different polarity and spectroscopic signatures.
-
Alcohol and Aldehyde Intermediates: Before forming the carboxylic acid, the methyl groups are oxidized to alcohols and then aldehydes. Byproducts like (4-methoxy-3-(hydroxymethyl)pyridin-2-yl)methanol or 4-methoxy-2-formyl-3-methylpyridine can be present, especially in reactions stopped prematurely. These are generally more polar than the starting material but less polar than the carboxylic acids.
Mitigation Strategy: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC). The reaction should not be quenched until the spot corresponding to 3,4-lutidine is completely absent. See Protocol 2.1 for a detailed TLC monitoring procedure.
Q2: I've isolated my product, but my ¹H NMR spectrum shows a missing carboxylic acid proton and an additional aromatic proton signal. What could this impurity be?
A2: This spectroscopic evidence strongly suggests the presence of 3,4-dimethoxypyridine , the decarboxylation product.
Causality and Identification: Picolinic acids (pyridine-2-carboxylic acids) are susceptible to thermal decarboxylation, where the carboxyl group is lost as CO₂.[1][2] This is often accelerated by heat, particularly under acidic or neutral conditions. If your purification involves high temperatures (e.g., distillation, or heating to dissolve for recrystallization), you risk forming this byproduct.
-
¹H NMR: The broad singlet for the carboxylic acid proton (typically >10 ppm) will be absent. You will observe a new proton signal in the aromatic region (7.0-8.5 ppm) corresponding to the proton at the 2-position of the pyridine ring.
-
Mass Spectrometry: The mass spectrum will show a peak corresponding to the loss of 44 Da (CO₂) from the parent mass of your desired product.
Mitigation Strategy: Avoid excessive heat during workup and purification. When performing recrystallization, use the minimum amount of heat necessary to dissolve the solid. If possible, use a rotary evaporator at moderate temperatures (<50°C) for solvent removal. The Hammick reaction describes the mechanism of such decarboxylations, highlighting the instability of the carboxyl group at the α-position to the nitrogen.[1][3]
Q3: My mass spectrometry analysis shows a peak for the correct mass, but my HPLC chromatogram shows two closely eluting peaks. What is the likely cause?
A3: This scenario often points to the presence of an isomeric impurity that has the same molecular weight as your target compound. This almost always originates from impurities in the starting material.
Causality and Identification: Commercial 3,4-lutidine may contain other lutidine isomers, such as 2,4-lutidine or 3,5-lutidine.[4][5] These isomers will undergo the same oxidation process to yield isomeric dimethoxypicolinic acids. For example, if 2,4-lutidine is present, you will form 2,4-dimethoxypicolinic acid alongside your desired this compound.
-
Co-elution: These isomers often have very similar polarities, making them difficult to separate by standard column chromatography or recrystallization.
-
Analytical Confirmation: High-resolution HPLC is the best tool for identifying such impurities.[6] If you have access to analytical standards for the other isomers, you can confirm their presence by spiking your sample.
Mitigation Strategy: The most effective strategy is to ensure the purity of your starting 3,4-lutidine before beginning the synthesis. Distillation of the starting material is often a necessary first step. If isomeric impurities are already present in your product, preparative HPLC may be required for separation.
Q4: After purification, my product has poor solubility in organic solvents and leaves a significant inorganic residue upon combustion analysis. What should I check for?
A4: This indicates contamination with inorganic salts, a common issue when using permanganate oxidation.
Causality and Identification: The oxidation of 3,4-lutidine is frequently performed with potassium permanganate (KMnO₄).[7] The workup involves filtering off manganese dioxide (MnO₂) and then acidifying the aqueous solution to precipitate the product.
-
Potassium Salts: If the product is not washed thoroughly, or if the acidification is incomplete, potassium salts (e.g., KCl, K₂SO₄) can co-precipitate or be trapped within the product crystals.[7]
-
Identification: The presence of inorganic salts will not be visible by NMR or HPLC (unless an ion chromatography system is used). However, it will suppress the calculated purity in a mass balance assessment and can be detected by techniques like atomic absorption spectroscopy (AAS) or inductively coupled plasma (ICP) analysis. A simple flame test can often indicate the presence of potassium (lilac flame).
Mitigation Strategy: Ensure the product is thoroughly washed with cold deionized water after filtration to remove residual inorganic salts. A second purification step, such as recrystallization from an ethanol/water mixture, can also be highly effective.
Part 2: Troubleshooting and Purification Protocols
This section provides standardized workflows for monitoring, purifying, and characterizing your this compound.
Protocol 2.1: Monitoring Reaction Progress via TLC
This protocol is essential for determining the reaction endpoint and identifying the presence of starting material and major byproducts.
-
Prepare TLC Plate: Use a silica gel 60 F₂₅₄ plate.
-
Select Mobile Phase: A good starting point is a mixture of Dichloromethane (DCM) and Methanol (e.g., 95:5 or 90:10). Add a few drops of acetic acid to the mobile phase to ensure the carboxylic acid product is protonated and travels up the plate.
-
Spotting: On the baseline, spot the starting material (3,4-lutidine), a co-spot (starting material + reaction mixture), and the reaction mixture.
-
Development & Visualization: Develop the plate in a chamber saturated with the mobile phase. Visualize the spots under UV light (254 nm).
-
Interpretation:
-
3,4-Lutidine: Will have a high Rf value (less polar).
-
This compound: Will have a low Rf value (highly polar).
-
Intermediates: Will appear as spots between the starting material and the final product.
-
The reaction is complete when the spot corresponding to 3,4-lutidine is no longer visible in the reaction mixture lane.
-
Protocol 2.2: General Purification Workflow for this compound
This workflow combines acid-base extraction and recrystallization to remove most common impurities.
Caption: Purification workflow for this compound.
Detailed Steps:
-
Acid-Base Extraction:
-
Dissolve the crude reaction product in an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel and wash it three times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This deprotonates the acidic product, moving it into the aqueous layer as its sodium salt. Neutral and basic impurities, like unreacted 3,4-lutidine, will remain in the organic layer.[8]
-
Combine the aqueous layers.
-
Slowly acidify the aqueous solution with 2M HCl while stirring in an ice bath. The this compound will precipitate out as the pH drops below its pKa (typically around pH 2-3).
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid on the filter with a small amount of cold deionized water to remove inorganic salts.
-
Dry the solid thoroughly.
-
-
Recrystallization:
-
Select an appropriate solvent system. A mixture of ethanol and water or isopropanol and water often works well.
-
Heat the solvent and add it portion-wise to the dried solid until it just dissolves.
-
Allow the solution to cool slowly to room temperature to form well-defined crystals.
-
Complete the crystallization by placing the flask in an ice bath for at least 30 minutes.
-
Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Protocol 2.3: Characterization and Purity Assessment
Confirm the identity and purity of the final product using the following methods.
-
High-Performance Liquid Chromatography (HPLC):
-
Method: Use a reversed-phase C18 column with a gradient mobile phase of water (A) and acetonitrile (B), both containing 0.1% formic acid.[6]
-
Detection: UV at 254 nm.
-
Analysis: The purity is determined by the area percentage of the main product peak relative to the total area of all peaks. A pure sample should show a single major peak.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Confirm the presence of methoxy groups (~3.9-4.1 ppm), pyridine ring protons, and the carboxylic acid proton (a broad singlet, often >10 ppm). Integration should match the expected number of protons.
-
¹³C NMR: Confirm the number of unique carbon atoms, including the carbonyl carbon of the carboxylic acid (~165-175 ppm).
-
-
Mass Spectrometry (MS):
-
Use electrospray ionization (ESI) in positive or negative mode to confirm the molecular weight of the compound. Look for the [M+H]⁺ or [M-H]⁻ ion.
-
Part 3: Data Interpretation Guide
The table below summarizes the expected analytical data for this compound and its most common byproducts. This serves as a quick reference for identifying impurities in your analytical spectra.
| Compound Name | Structure | Key ¹H NMR Signals (δ ppm, solvent-dependent) | Expected Mass [M+H]⁺ (m/z) |
| This compound (Product) | ![]() | ~13.0 (br s, 1H, -COOH), ~8.2 (d, 1H, Ar-H), ~7.1 (d, 1H, Ar-H), ~4.0 (s, 3H, -OCH₃), ~3.9 (s, 3H, -OCH₃) | 184.06 |
| 3,4-Lutidine (Starting Material) | ![]() | ~8.2 (s, 1H, Ar-H), ~8.1 (d, 1H, Ar-H), ~7.0 (d, 1H, Ar-H), ~2.4 (s, 3H, -CH₃), ~2.2 (s, 3H, -CH₃) | 108.08 |
| 3,4-Dimethoxypyridine (Decarboxylation) | ![]() | ~8.1 (s, 1H, Ar-H), ~8.0 (d, 1H, Ar-H), ~7.0 (d, 1H, Ar-H), ~3.9 (s, 3H, -OCH₃), ~3.8 (s, 3H, -OCH₃) | 140.07 |
| 3-Methoxy-4-methylpicolinic acid (Incomplete Oxidation) | ![]() | ~13.0 (br s, 1H, -COOH), ~8.2 (d, 1H, Ar-H), ~7.0 (d, 1H, Ar-H), ~3.9 (s, 3H, -OCH₃), ~2.3 (s, 3H, -CH₃) | 168.06 |
Note: NMR chemical shifts are approximate and can vary based on solvent and concentration. Structures are illustrative.
References
-
Hammick reaction - Wikipedia. [Link]
-
Decarboxylation - Wikipedia. [Link]
-
Metal-Free Decarboxylative Alkoxylation of 2-Picolinic Acid and Its Derivatives with Cyclic Ethers: One Step Construction of C–O and C–Cl Bonds | Request PDF - ResearchGate. [Link]
-
Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II - ResearchGate. [Link]
-
Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution - Canadian Science Publishing. [Link]
-
picolinic acid hydrochloride - Organic Syntheses Procedure. [Link]
-
Lutidine - Wikipedia. [Link]
-
3,4-Lutidine - ChemBK. [Link]
-
3,5-Lutidine - Wikipedia. [Link]
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- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating the Solubility Challenges of 3,4-Dimethoxypicolinic Acid in Organic Solvents
Welcome to the technical support center dedicated to addressing the solubility issues of 3,4-Dimethoxypicolinic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in dissolving this compound in organic solvents during their experiments. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you with the knowledge to overcome these hurdles.
Understanding the Molecule: Why Solubility Can Be a Hurdle
This compound, a derivative of picolinic acid, possesses a unique chemical structure that influences its solubility. The presence of the carboxylic acid group and the nitrogen atom in the pyridine ring introduces polarity and the capacity for hydrogen bonding. Conversely, the aromatic ring and the two methoxy groups contribute to its nonpolar character. This amphiphilic nature can lead to complex solubility behavior in different organic solvents.
Factors such as the solvent's polarity, hydrogen bonding capability, and the crystalline structure of the solid acid all play a crucial role in its dissolution. This guide will walk you through a systematic approach to understanding and manipulating these factors to achieve your desired solubility.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in a nonpolar solvent like hexane. Why is this happening and what do you recommend?
A1: this compound has significant polar characteristics due to its carboxylic acid group and the pyridine nitrogen. Nonpolar solvents like hexane lack the ability to form strong interactions, such as hydrogen bonds, with these polar functional groups, leading to poor solubility. The principle of "like dissolves like" governs solubility, meaning polar compounds tend to dissolve in polar solvents.
Recommendation: We recommend using more polar organic solvents. Based on data for structurally similar compounds like picolinic acid, polar protic solvents such as ethanol and methanol, or polar aprotic solvents like DMSO and acetone, are likely to be more effective. A study on picolinic acid showed it to be significantly more soluble in ethanol than in less polar solvents like acetonitrile.[1][2]
Q2: I've noticed that the solubility of this compound seems to increase when I heat the solvent. Is this a reliable method to improve solubility?
A2: Yes, for most solid solutes, solubility in a liquid solvent increases with temperature.[3] This is because the additional thermal energy helps to overcome the lattice energy of the solid crystal and the intermolecular forces between solvent molecules, allowing for greater dissolution.
Caution: While heating is a common and effective technique, be mindful of the thermal stability of this compound. Prolonged exposure to high temperatures could potentially lead to degradation. We recommend running a preliminary thermal stability test if you plan to use elevated temperatures for an extended period. Always handle heated solvents in a well-ventilated fume hood.
Q3: Can adjusting the pH of my solution help in dissolving this compound in an organic solvent?
A3: Adjusting the pH can dramatically impact the solubility of ionizable compounds like this compound, particularly in systems containing some water.[4][5] The carboxylic acid group can be deprotonated to form a carboxylate salt, which is generally more polar and, therefore, more soluble in polar solvents.[6][7]
Mechanism: By adding a base (e.g., a non-nucleophilic organic base like triethylamine or DBU in an organic solvent), you can deprotonate the carboxylic acid. The resulting ionic salt will have significantly different solubility properties compared to the neutral acid. This technique is widely used to enhance the solubility of acidic active pharmaceutical ingredients (APIs).[8][9]
Troubleshooting Guide: A Step-by-Step Approach to Solubility Issues
Encountering poor solubility can be a frustrating roadblock in your research. This troubleshooting guide provides a logical workflow to diagnose and resolve these issues.
Diagram: Troubleshooting Workflow for Solubility Issues
Caption: Interplay of factors governing solubility.
Concluding Remarks
Addressing the solubility of this compound requires a systematic and informed approach. By understanding the physicochemical properties of the molecule and the principles of solubility, researchers can effectively troubleshoot and overcome dissolution challenges. This guide provides a foundational framework for selecting appropriate solvents and employing techniques to enhance solubility. For further assistance, consulting comprehensive chemical databases and the primary literature is always recommended.
References
-
Prajapati, R., & Maurya, R. (2015). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Journal of Pharmaceutical Sciences, 104(6), 1837-1854. [Link]
-
ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility?[Link]
-
Apolinário, A. C., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Crystals, 13(3), 392. [Link]
-
Starr, J. N., & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Industrial & Engineering Chemistry Research, 31(11), 2572-2578. [Link]
-
Kumar, L., & Singh, S. (2012). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 4(1), 1-6. [Link]
-
Solubility of Things. (n.d.). Picolinic acid. [Link]
-
Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 78(9), 767-770. [Link]
-
Starr, J. N. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Doctoral dissertation, University of California, Berkeley). [Link]
-
Martínez-Alejo, J. M., et al. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. Pharmaceutics, 11(3), 123. [Link]
-
Mohammed, A. R., et al. (2004). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Journal of Pharmaceutical Sciences, 93(8), 2047-2058. [Link]
-
Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Lawrence Berkeley National Lab., CA (United States). [Link]
-
Chemister.ru. (n.d.). picolinic acid. [Link]
-
Baptista, D., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Crystals, 13(3), 392. [Link]
-
Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?[Link]
-
Starr, J. N., & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. Industrial & Engineering Chemistry Research, 31(11), 2572-2578. [Link]
-
Dürre, P., & Sahin, A. (2011). Natural Nontoxic Solvents for Recovery of Picolinic Acid by Reactive Extraction. Industrial & Engineering Chemistry Research, 50(22), 12834-12840. [Link]
-
Acree, W. E., & Abraham, M. H. (2013). Experimental and predicted solubilities of 3,4-dimethoxybenzoic acid in select organic solvents of varying polarity and hydrogen-bonding character. Chemistry Central Journal, 7(1), 1-8. [Link]
-
Wikipedia. (n.d.). Matrix-assisted laser desorption/ionization. [Link]
-
PubChem. (n.d.). 3,4-Dimethoxycinnamic acid. [Link]
-
ResearchGate. (n.d.). The effect of different pH-adjusting acids on the aqueous solubility of.... [Link]
-
PubChem. (n.d.). 3,4-Dimethoxyphenylboronic acid. [Link]
-
PubChem. (n.d.). 3-(3,4-Dimethoxyphenyl)propionic acid. [Link]
-
ResearchGate. (n.d.). Experimental and predicted solubilities of 3,4-dimethoxybenzoic acid in select organic solvents of varying polarity and hydrogen-bonding character. [Link]
-
Guha, R. (2010). Organic Solvent Solubility Data Book. [Link]
-
PubChem. (n.d.). (3,4-Dimethoxyphenyl)acetic acid. [Link]
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- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Does pH affect solubility? | AAT Bioquest [aatbio.com]
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- 8. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rjpdft.com [rjpdft.com]
Technical Support Center: Scaling Up the Synthesis of Picolinic Acid Derivatives for Preclinical Studies
Welcome to the Technical Support Center for the synthesis of picolinic acid derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up these crucial pharmaceutical intermediates for preclinical studies. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory and during process development. Our goal is to provide you with the expertise and practical insights needed to ensure the robust, scalable, and reproducible synthesis of high-quality picolinic acid derivatives.
Section 1: Frequently Asked Questions (FAQs) - Strategic Synthesis & Scale-Up
This section addresses common questions regarding the overall strategy for synthesizing and scaling up picolinic acid derivatives.
Q1: What are the primary synthetic routes for producing picolinic acid and its derivatives on a larger scale?
A1: Several viable routes exist for the synthesis of picolinic acid and its derivatives, with the choice depending on the desired substitution pattern, scale, and available starting materials. The most common scalable methods include:
-
Oxidation of 2-Picoline: This is a classical and widely used method, often employing strong oxidizing agents like potassium permanganate (KMnO₄)[1][2]. While effective, careful control of the reaction temperature is crucial to prevent over-oxidation and ensure safety, especially during scale-up, as these reactions can be highly exothermic[3]. Heterogeneous catalytic oxidation using catalysts like vanadium-titanium oxides is also a promising approach, offering potentially milder conditions and improved selectivity[4][5].
-
Hydrolysis of 2-Cyanopyridine: This method involves the hydrolysis of the nitrile group to a carboxylic acid. It can be performed under acidic or basic conditions and is often a high-yielding reaction[2]. The purity of the starting 2-cyanopyridine is critical to avoid introducing impurities that may be difficult to remove later.
-
Multi-step Syntheses for Complex Derivatives: For more complex derivatives with specific substitution patterns, multi-step sequences are often necessary. These can involve reactions like nucleophilic substitution, cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), and functional group interconversions[6][7][8]. When scaling up these routes, each step must be individually optimized to ensure high conversion and minimize side-product formation.
Q2: What are the key challenges when moving from a bench-scale synthesis to a larger, preclinical-scale production?
A2: Scaling up the synthesis of picolinic acid derivatives introduces several challenges that are often not apparent at the lab scale. These include:
-
Exotherm Management: Many of the reactions used, particularly oxidations, are exothermic. What is easily controlled in a small flask with an ice bath can become a significant safety hazard on a larger scale, potentially leading to thermal runaway[3][9].
-
Mixing and Mass Transfer: Ensuring efficient mixing becomes more challenging in larger reactors. In heterogeneous reactions, poor mixing can lead to localized "hot spots," reduced reaction rates, and inconsistent product quality[10].
-
Impurity Profile Control: The impurity profile can change upon scale-up. Minor side reactions at the bench scale can become significant sources of impurities in a larger batch. The quality of raw materials also plays a more critical role[11].
-
Product Isolation and Purification: Crystallization, a common purification method, can behave differently at scale. Factors like cooling rates and agitation can affect crystal size, morphology, and purity[12][13]. Polymorphism, the existence of different crystal forms, can also be a concern, as different polymorphs can have varying physical properties[12][14].
-
Process Safety and Environmental Impact: Handling large quantities of reagents and solvents requires a thorough safety assessment. The environmental impact of the process, including waste generation, also becomes a more significant consideration[11].
Q3: How can I ensure the quality and consistency of my picolinic acid derivatives for preclinical studies?
A3: Ensuring high quality and batch-to-batch consistency is paramount for preclinical studies. Key strategies include:
-
Robust Analytical Methods: Develop and validate stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), to accurately quantify the active pharmaceutical ingredient (API) and its impurities[12][15][16][17].
-
Thorough Characterization: Fully characterize the final compound and any isolated intermediates using techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry to confirm their identity and structure[6][18][19].
-
Control of Critical Process Parameters: Identify and control the critical process parameters (CPPs) that impact product quality. This includes reaction temperature, reagent stoichiometry, reaction time, and purification conditions.
-
Raw Material Specification: Establish strict specifications for all starting materials and reagents to minimize the introduction of impurities[11].
-
Crystallization Studies: If the final product is a solid, perform crystallization studies to understand its solubility in different solvents and to identify and control the desired polymorphic form[12][13][14].
Section 2: Troubleshooting Guides - Common Issues and Solutions
This section provides a question-and-answer-style troubleshooting guide for specific problems you may encounter during your experiments.
Low Reaction Yield
Q: My reaction yield is consistently low, even though it worked well on a smaller scale. What are the likely causes and how can I troubleshoot this?
A: Low yields upon scale-up are a common and frustrating problem. A systematic approach is the best way to identify the root cause.
Possible Causes & Solutions:
-
Suboptimal Reaction Conditions:
-
Temperature: Ensure the internal temperature of the reaction is being accurately monitored and controlled. In larger vessels, the surface-area-to-volume ratio decreases, making heat transfer less efficient. What was a room temperature reaction in a small flask may require gentle heating or more efficient cooling at scale[10].
-
Reaction Time: The reaction may require a longer time to reach completion at a larger scale due to less efficient mixing. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, or NMR) to determine the optimal reaction time.
-
-
Purity of Reagents and Solvents:
-
Impurities in starting materials or solvents can inhibit the reaction or lead to the formation of side products. Use reagents and solvents of appropriate purity and ensure that anhydrous conditions are maintained for moisture-sensitive reactions[10].
-
-
Inefficient Mixing:
-
Inadequate agitation can lead to poor mass transfer, especially in heterogeneous reactions. Ensure the stirring speed is sufficient for the scale and viscosity of your reaction mixture[10]. Consider using mechanical stirring for larger volumes.
-
-
Product Decomposition:
-
The desired product may be unstable under the reaction or workup conditions, and this instability may be exacerbated by longer reaction or workup times at scale. Monitor for the appearance of degradation products by TLC or LC-MS[10].
-
Impurity Formation
Q: I'm observing a significant new impurity in my scaled-up batch that was minor or absent in my small-scale trials. How do I identify and eliminate it?
A: The appearance of new or increased levels of impurities on scale-up often points to issues with reaction control or the purity of starting materials.
Common Impurities and Mitigation Strategies:
-
Unreacted Starting Materials:
-
Cause: Incomplete reaction due to insufficient reaction time, suboptimal temperature, or poor mixing.
-
Solution: Monitor the reaction to completion. Consider extending the reaction time or increasing the temperature slightly. Ensure efficient stirring[20].
-
-
Over-oxidation Products:
-
Example: In the oxidation of 2-picoline to picolinic acid, over-oxidation can lead to the formation of pyridine and CO₂[4]. In the synthesis of substituted picolinonitriles, the aldehyde intermediate can be over-oxidized to the corresponding carboxylic acid[20].
-
Solution: Carefully control the stoichiometry of the oxidizing agent and the reaction temperature. Slow, controlled addition of the oxidant is crucial for managing the exotherm and preventing over-oxidation[9].
-
-
Side-Reaction Products:
-
Cause: Side reactions can become more prevalent at higher temperatures or with longer reaction times.
-
Solution: Optimize the reaction conditions to favor the desired reaction pathway. This may involve lowering the temperature, using a more selective reagent, or changing the solvent.
-
-
Residual Catalysts:
-
Example: In cross-coupling reactions, residual palladium catalyst can be a problematic impurity[21].
-
Solution: Employ appropriate workup procedures to remove the catalyst. This may include aqueous washes, treatment with a scavenger resin, or recrystallization.
-
Purification and Isolation Challenges
Q: I'm having difficulty purifying my picolinic acid derivative. My crystallization is not working as well as it did on a small scale, and I'm losing a lot of material.
A: Purification and isolation are often the most challenging steps to scale up effectively.
Troubleshooting Purification:
-
Crystallization Issues:
-
Poor Yield: The solubility of your compound may be higher than anticipated in the chosen solvent system, leading to significant losses in the mother liquor. Screen a variety of solvents and solvent mixtures to find a system where your compound has high solubility at elevated temperatures and low solubility at room temperature or below[12]. Picolinic acid, for instance, is highly soluble in water but much less so in ethanol and acetonitrile[12][13].
-
Oiling Out: The compound may be "oiling out" or precipitating as an amorphous solid instead of forming crystals. This can be caused by cooling the solution too quickly or by the presence of impurities. Try slower cooling rates, seeding the solution with a small crystal of the pure product, or performing a pre-purification step like a charcoal treatment to remove impurities.
-
Polymorphism: Be aware that your compound may exist in different crystalline forms (polymorphs)[12][14]. Different polymorphs can have different solubilities and stabilities. Characterize the solid form you are producing using techniques like X-ray powder diffraction (XRPD) to ensure consistency.
-
-
Chromatography Challenges:
-
While effective at the lab scale, column chromatography can be expensive and time-consuming to scale up. It is often preferable to develop a robust crystallization procedure for large-scale purification. If chromatography is necessary, consider optimizing the mobile phase and stationary phase to maximize the separation between your product and impurities, allowing for higher loading on the column.
-
Section 3: Experimental Protocols & Data
This section provides example protocols and data tables to guide your experimental design.
Protocol: Oxidation of 2-Picoline to Picolinic Acid
This protocol is a representative example and should be optimized for your specific needs and scale.
Materials:
-
2-Picoline
-
Potassium Permanganate (KMnO₄)
-
Water
-
Hydrochloric Acid (HCl)
-
Ethanol
Procedure: [1]
-
In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, add 2-picoline and water.
-
Heat the mixture on a steam bath and add potassium permanganate in portions. The purple color of the permanganate should disappear as the reaction proceeds.
-
Continue heating until the reaction is complete (monitor by TLC or HPLC).
-
Cool the reaction mixture and filter to remove the manganese dioxide precipitate. Wash the precipitate with hot water.
-
Combine the filtrate and washes and concentrate under reduced pressure.
-
Acidify the concentrated solution with hydrochloric acid.
-
Evaporate the acidified solution to dryness under reduced pressure.
-
Extract the solid residue with hot ethanol.
-
Filter the ethanolic solution and then saturate it with dry hydrogen chloride gas while cooling in an ice bath to precipitate the picolinic acid hydrochloride.
-
Filter the product and dry it. The hydrochloride salt may contain traces of potassium chloride, which can be removed by recrystallization from absolute ethanol and ether[1].
Data Presentation: Solubility of Picolinic Acid
The choice of solvent is critical for effective crystallization. The following table summarizes the solubility of picolinic acid in different solvents at approximately 293 K.
| Solvent | Solubility (g/kg of solvent) | Reference |
| Water | ~862.5 | [12][13] |
| Ethanol | ~57.1 | [12][13] |
| Acetonitrile | ~17.0 | [12][13] |
This data clearly indicates that water is a good solvent for dissolving picolinic acid, while ethanol and acetonitrile are better choices for crystallization due to its lower solubility.
Section 4: Visualizing Workflows and Troubleshooting
This section provides diagrams to visually represent key workflows and decision-making processes.
Experimental Workflow: Synthesis and Purification
Caption: General workflow for the synthesis and purification of picolinic acid.
Troubleshooting Decision Tree: Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
References
-
F.J.A.L. Cruz, et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Molecules, 28(5), 2144. [Link]
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M. Lopresti, et al. (2024). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. ChemistryOpen. [Link]
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F.J.A.L. Cruz, et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. ResearchGate. [Link]
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MDPI. (2023). Solubility and Crystallization Studies of Picolinic Acid. MDPI. [Link]
- Geigy Chemical Corporation. (1966). Processes for the production of picolinic acid derivatives.
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UniVOOK Chemical. (2024). Dipicolinic Acid as Intermediate for the Synthesis. UniVOOK. [Link]
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M. Lopresti, et al. (2024). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. Mattia Lopresti. [Link]
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M.A. Zolfigol, et al. (2021). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. RSC Advances, 11(42), 26226-26235. [Link]
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Midttun, Ø., et al. (2009). Supplementary data on method for analysis of Picolinic acid (Pic). Bevital. [Link]
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Singer, A. W., & McElvain, S. M. (1940). Picolinic Acid Hydrochloride. Organic Syntheses, 20, 79. [Link]
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M.A. Zolfigol, et al. (2021). Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr)-N(CH2PO3H2)2 as a novel heterogeneous catalyst. ResearchGate. [Link]
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Mawatari, K., et al. (2012). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. Journal of analytical methods in chemistry, 2012, 891023. [Link]
-
Bawa, R. A., et al. (2012). Synthesis of Some Aminopicolinic Acids. International Journal of Organic Chemistry, 2, 1-6. [Link]
- Dow AgroSciences LLC. (2021). Process for synthesis of picolinamides.
-
F. Grant, et al. (1992). New high-performance liquid chromatography method for the detection of picolinic acid in biological fluids. ResearchGate. [Link]
-
P. S. Jadhav, et al. (2021). 2-Picolinic acid as a naturally occurring hydrogen bond donor for the preparation of cyclic carbonates from terminal/internal epoxides and CO2. Green Chemistry, 23(14), 5183-5190. [Link]
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Al'kaeva, E. M., et al. (1998). Studies on the conditions of synthesis of picolinic acid by heterogeneous catalytic oxidation of 2-picoline. ResearchGate. [Link]
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AM Technology. (2020). Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal. [Link]
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Al'kaeva, E. M., et al. (1998). Rate of oxidation of 2-picoline (×) and selectivities for picolinic acid (), 2-pyridinecarbaldehyde (•), pyridine (•). ResearchGate. [Link]
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Wikipedia. (2024). Picolinic acid. Wikipedia. [Link]
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M. K. Jeck, et al. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceuticals, 15(2), 159. [Link]
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Y. Yang, et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(4), 1581. [Link]
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Boreskov Institute of Catalysis. (1998). Studies on the Conditions of Synthesis of Picolinic Acid by Heterogeneous Catalytic Oxidation of 2-Picoline. Sciact. [Link]
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Baran, P. S. (2010). Heterocyclic Chemistry at The Scripps Research Institute. Baran Lab. [Link]
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M. Pu, et al. (2021). Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Journal of the American Chemical Society, 143(41), 16936-16952. [Link]
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D. J. C. Constable, et al. (2019). CHAPTER 8. Aerobic Oxidation Reactions in the Fine Chemicals and Pharmaceutical Industries. ResearchGate. [Link]
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The Baran Lab. (2021). 2021 Heterocyclic Chemistry - Lecture 1. YouTube. [Link]
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University of Glasgow. (n.d.). Heterocyclic Chemistry. University of Glasgow. [Link]
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Technical Support Center: Method Development for the Quantification of 3,4-Dimethoxypicolinic Acid in Complex Matrices
Welcome to the technical support center for the analysis of 3,4-Dimethoxypicolinic acid. This guide is designed for researchers, scientists, and drug development professionals who are developing and troubleshooting quantitative methods for this analyte in complex biological matrices such as plasma, serum, and urine. Here, we synthesize technical accuracy with field-proven insights to address common challenges in bioanalysis.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions to provide a quick foundation for your method development.
Q1: What is the most suitable analytical technique for quantifying this compound in biological samples?
A: For quantifying a small molecule like this compound in complex matrices, the gold standard is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) . This technique offers the best combination of sensitivity, selectivity, and speed.[1][2][3] High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) provides the necessary separation of the analyte from matrix components, while the tandem mass spectrometer (typically a triple quadrupole) provides highly selective and sensitive detection using Multiple Reaction Monitoring (MRM).[4]
Q2: Why is sample preparation so critical for this analysis?
A: Sample preparation is arguably the most critical step in the entire workflow.[5] Complex biological matrices like plasma and serum contain high concentrations of proteins, salts, and phospholipids that can interfere with the analysis.[5][6][7] A robust sample preparation protocol is essential to:
-
Remove Interferences: Prevents clogging of the HPLC column and ion source contamination.[8]
-
Minimize Matrix Effects: Reduces the suppression or enhancement of the analyte signal at the mass spectrometer's ion source, which is a major source of inaccuracy.[9][10][11]
-
Concentrate the Analyte: Improves the sensitivity of the assay, allowing for the detection of low concentrations.
Q3: What is a "matrix effect," and how will it impact my results?
A: A matrix effect is the alteration of ionization efficiency for your target analyte due to co-eluting compounds from the sample matrix.[10][11] It can manifest as either ion suppression (loss of signal) or ion enhancement (increase in signal). Both phenomena are detrimental because they directly impact the accuracy, precision, and sensitivity of the method, potentially leading to incorrect quantification.[9][11] The evaluation of matrix effects is a required component of bioanalytical method validation according to regulatory guidelines.[11]
Q4: What type of internal standard (IS) should I use for this assay?
A: The ideal choice is a stable isotope-labeled (SIL) internal standard of this compound (e.g., with deuterium or Carbon-13 labels). A SIL-IS is chemically identical to the analyte and will co-elute chromatographically. Crucially, it experiences the same extraction recovery and matrix effects as the analyte.[11] Because it can be distinguished by the mass spectrometer due to its different mass, it provides the most effective way to correct for analytical variability.[12] If a SIL-IS is unavailable, a structural analog with similar chemical properties can be used, but it may not correct for variability as effectively.
Core Methodology: A Starting Point for LC-MS/MS
This section provides a validated starting point for your method development. Parameters should be optimized for your specific instrumentation and matrix.
Recommended LC-MS/MS Parameters
| Parameter | Recommended Setting | Rationale & Notes |
| LC Column | Reversed-Phase C18, ≤ 3 µm particle size (e.g., 2.1 x 50 mm) | C18 columns provide excellent retention for moderately polar compounds. Smaller particle sizes improve peak efficiency and resolution.[4] |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a common MS-friendly modifier that promotes protonation of the analyte for positive ion mode detection, improving signal intensity and peak shape.[2][4] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol | Acetonitrile often provides sharper peaks and lower backpressure than methanol. |
| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for 2.1 mm ID columns. |
| Gradient | Start at 5-10% B, ramp to 95% B, hold, then re-equilibrate | A gradient is necessary to elute the analyte with a good peak shape while washing away more hydrophobic matrix components. |
| Injection Volume | 1 - 10 µL | Keep as low as possible to minimize matrix loading onto the column. |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | The picolinic acid structure contains a basic nitrogen atom that is readily protonated. |
| MS Analysis Mode | Multiple Reaction Monitoring (MRM) | Provides the highest sensitivity and selectivity for quantification. |
| MRM Transition | Precursor [M+H]⁺: m/z 184.2 | Based on the molecular weight of 183.16 g/mol . |
| Product Ion(s): To be determined | Optimize by infusing a standard solution. Likely fragments would involve loss of H₂O, CO, or CH₃ groups from the parent ion. | |
| Internal Standard | SIL-IS: e.g., d₃-3,4-Dimethoxypicolinic acid | Precursor [M+H]⁺: m/z 187.2 . Product ion scan would be needed to determine the corresponding fragment. |
Visual Workflow and Diagrams
A clear understanding of the experimental flow is crucial for efficient method development and troubleshooting.
General Analytical Workflow
The diagram below outlines the complete process from sample receipt to final data analysis.
Caption: High-level workflow for bioanalysis.
Troubleshooting Guides
This section is formatted in a Q&A style to directly address specific issues you may encounter.
Part 1: Sample Preparation
Q: My analyte recovery is low and inconsistent after Solid-Phase Extraction (SPE). What should I check?
A: Low recovery from SPE is a common issue that can almost always be solved by systematically optimizing the protocol. This compound is acidic, making it a prime candidate for an anion-exchange or mixed-mode SPE protocol.[13]
Here’s a checklist:
-
Check Sample pH during Loading: For an anion-exchange mechanism, you want your analyte to be charged (deprotonated). Ensure the pH of your sample is at least 2 units above the pKa of the carboxylic acid group. If the pKa is ~4, the sample pH should be ≥6.[7]
-
Verify Conditioning and Equilibration: Did you properly activate the sorbent with an organic solvent (e.g., methanol) and then equilibrate it with a buffer at the correct pH before loading the sample? Skipping this step is a common cause of failure.[14]
-
Assess Wash Step Strength: Your wash solvent may be too strong, causing premature elution of the analyte. The wash step is designed to remove neutral and basic interferences. A weak organic solvent (e.g., 5% methanol in water) is a good starting point.
-
Optimize Elution Solvent: The elution solvent must neutralize the charge on the analyte to release it from the sorbent. For an anion-exchange sorbent, this means using an acidic solution (e.g., 2-5% formic acid in methanol).[7] Ensure the elution solvent volume is sufficient to completely wet the sorbent bed (typically 2x 0.5 mL).
-
Check for Protein Binding: In plasma, drugs can be bound to proteins like albumin. This can reduce extraction efficiency.[7] Pre-treating the sample by adding a small amount of acetonitrile or shifting the pH can help disrupt this binding.[7]
Part 2: HPLC / UPLC Chromatography
Q: My chromatographic peak shape is poor (significant tailing or fronting). What's the cause?
A: Poor peak shape compromises integration accuracy and resolution.
-
For Peak Tailing:
-
Secondary Interactions: The most common cause is interaction between the acidic analyte and residual silanols on the silica-based C18 column.[5] Solution: Increase the ionic strength or lower the pH of your mobile phase. Adding more acid (e.g., increasing formic acid from 0.1% to 0.2%) can help by keeping the analyte fully protonated and suppressing silanol activity.
-
Column Contamination/Age: The column may be contaminated with strongly retained matrix components or is simply nearing the end of its life. Solution: Try flushing the column with a strong solvent wash sequence (see manufacturer's guide). If that fails, replace the column.[8]
-
-
For Peak Fronting:
-
Overloading: You may be injecting too much analyte mass onto the column. Solution: Dilute your sample or reduce the injection volume.[15]
-
Solvent Mismatch: If your sample is reconstituted in a solvent much stronger than the initial mobile phase (e.g., 100% acetonitrile), it can cause the peak to broaden and front. Solution: Ensure your reconstitution solvent is as close as possible in composition to the initial mobile phase conditions (e.g., 10% acetonitrile in water).[8]
-
Q: I'm seeing my analyte in blank injections (carryover). How do I eliminate it?
A: Carryover is a serious issue that compromises the integrity of low-concentration samples.
-
Injector Contamination: The needle, loop, or valve in the autosampler may be contaminated. Solution: Implement a robust needle wash protocol. Use a wash solvent strong enough to dissolve the analyte completely, often a mix of organic solvent and acid (e.g., 50:50 acetonitrile:isopropanol with 0.2% formic acid). Run multiple blank injections after a high-concentration sample to confirm the issue is resolved.[16]
-
Column Carryover: The analyte may be strongly retained on the column and slowly eluting in subsequent runs. Solution: Increase the strength of the organic mobile phase at the end of your gradient (e.g., to 98% or 100%) and hold for a longer period to ensure everything is eluted.
Part 3: Mass Spectrometry Detection
Q: I suspect I have ion suppression. How can I confirm this and what can I do to fix it?
A: Confirming and addressing ion suppression is key to a reliable method.
-
How to Confirm: The standard method is a post-column infusion experiment .[9]
-
Continuously infuse a standard solution of your analyte directly into the MS source using a syringe pump, tee'd in after the LC column.
-
Inject a blank, extracted matrix sample onto the LC column.
-
Monitor the analyte's signal. If you see a dip in the signal at or near the retention time of your analyte, you have confirmed ion suppression from co-eluting matrix components.[9]
-
-
How to Mitigate:
-
Improve Sample Cleanup: This is the most effective solution. If you are using protein precipitation, switch to a more selective technique like SPE or LLE to better remove phospholipids and other interferences.[5][6]
-
Optimize Chromatography: Adjust your LC gradient to move the analyte's retention time away from the suppression zone. A longer, shallower gradient can often resolve the analyte from interfering components.[11]
-
Dilute the Sample: A simple "dilute-and-shoot" approach can sometimes reduce the concentration of interfering components enough to overcome the suppression, but this may compromise your limit of quantitation.[9][11]
-
Use a SIL-IS: As mentioned in the FAQ, a stable isotope-labeled internal standard will experience the same suppression as the analyte, allowing for accurate correction during data processing.[11]
-
Q: I am not detecting any analyte peak. Where should I start troubleshooting?
A: This requires a systematic, step-by-step approach. The following decision tree can guide your process.
Caption: Troubleshooting decision tree for no analyte peak.
Detailed Experimental Protocol
Protocol 1: Mixed-Mode Solid-Phase Extraction (SPE) from Human Plasma
This protocol is designed for isolating acidic compounds like this compound. It uses a mixed-mode sorbent with both reversed-phase and anion-exchange properties.
Materials:
-
Mixed-Mode Anion Exchange SPE cartridges (e.g., Waters Oasis MAX, Agilent Bond Elut Certify II)
-
Human plasma (K₂EDTA)
-
Internal Standard (SIL-IS) spiking solution
-
Methanol (HPLC grade)
-
2% Ammonium Hydroxide in Water
-
5% Formic Acid in Methanol
-
Vacuum manifold or positive pressure processor
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
Thaw plasma samples at room temperature. Vortex for 10 seconds.
-
To a 200 µL aliquot of plasma, add 20 µL of the IS working solution. Vortex.
-
Add 200 µL of 2% ammonium hydroxide to the plasma. Vortex. This ensures the picolinic acid is deprotonated and ready for ion exchange.[7]
-
-
SPE Cartridge Conditioning:
-
Place cartridges on the manifold.
-
Pass 1 mL of Methanol through each cartridge. Do not let the sorbent dry.
-
-
SPE Cartridge Equilibration:
-
Pass 1 mL of deionized water through each cartridge.
-
Pass 1 mL of 2% ammonium hydroxide through each cartridge. Do not let the sorbent dry.[14]
-
-
Sample Loading:
-
Load the pre-treated plasma sample (approx. 420 µL) onto the cartridge.
-
Apply gentle vacuum to pull the sample through at a slow, consistent drip rate (~1 drop per second).
-
-
Wash Step:
-
Wash 1 (Polar Wash): Add 1 mL of 2% ammonium hydroxide to wash away polar, non-retained interferences. Apply vacuum to pull through.
-
Wash 2 (Non-polar Wash): Add 1 mL of Methanol to wash away lipids and other non-polar interferences retained by the reversed-phase mechanism. Apply full vacuum to dry the sorbent for 1-2 minutes.
-
-
Elution:
-
Place clean collection tubes inside the manifold.
-
Add 1 mL of 5% Formic Acid in Methanol to each cartridge. The acid neutralizes the analyte, releasing it from the anion-exchange sorbent.
-
Apply gentle vacuum to elute the analyte into the collection tubes.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at ~40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex, centrifuge, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Method Validation Principles
All bioanalytical methods must be validated to ensure their reliability. Your validation should be performed in accordance with regulatory guidelines such as the FDA's Bioanalytical Method Validation Guidance or ICH M10.[17][18][19] Key parameters to assess include:
-
Selectivity & Specificity: Ensure no interference from matrix components at the retention time of the analyte and IS.
-
Accuracy & Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels over several days.
-
Calibration Curve & Linearity: Assess the relationship between concentration and response over the intended analytical range.[20][21]
-
Sensitivity (LLOQ): The lowest concentration on the standard curve that can be quantified with acceptable accuracy and precision.
-
Matrix Effect: Assess the degree of ion suppression or enhancement from at least six different sources of matrix.
-
Recovery: The efficiency of the extraction process.
-
Stability: Evaluate the stability of the analyte in the biological matrix under various conditions (freeze-thaw, bench-top, long-term storage).
References
- FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (n.d.).
- Overcoming the Matrix Effect in LC/MS of Serum or Plasma Samples Using Two Distinct Sample Prep Approaches - SelectScience. (2016, April 19).
-
Bioanalytical Method Validation Guidance for Industry May 2018 - FDA. (2020, April 29). Retrieved from [Link]
- LC/MS Troubleshooting Guide - ResearchGate. (2024, August 12).
- Bioanalytical Method Validation FDA 2001.pdf. (n.d.).
-
Liquid Chromatography Mass Spectrometry Troubleshooting Guide - Shimadzu Scientific Instruments. (n.d.). Retrieved from [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 - FDA. (2024, June 12). Retrieved from [Link]
-
Bioanalytical Method Validation for Biomarkers Guidance - HHS.gov. (n.d.). Retrieved from [Link]
-
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC - NIH. (n.d.). Retrieved from [Link]
- Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2014, August 26).
-
Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - NIH. (n.d.). Retrieved from [Link]
- Improved Solid-Phase Extraction Method for Systematic Toxicological Analysis in Biological Fluids. (n.d.).
-
LCMS Troubleshooting: 14 Best Practices for Laboratories - ZefSci. (2025, May 6). Retrieved from [Link]
-
Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. (2021, November 29). Retrieved from [Link]
-
Matrix Effects and Application of Matrix Effect Factor - Taylor & Francis Online. (n.d.). Retrieved from [Link]
-
Matrix Effect Compensation in Small-Molecule Profiling for an LC–TOF Platform Using Multicomponent Postcolumn Infusion | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]
- Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids. (n.d.).
-
Solid-Phase Extraction (SPE) Method Development - Waters Corporation. (n.d.). Retrieved from [Link]
- Matrix Guide to Sample Preparation. (n.d.).
- MALDI-TOF Sample Preparation. (n.d.).
- Bruker Guide to MALDI Sample Preparation. (n.d.).
- Bruker Daltonics. (n.d.).
-
Sample Preparation | Agilent. (n.d.). Retrieved from [Link]
-
Separation of 3,4-Dimethoxyphenol on Newcrom R1 HPLC column | SIELC Technologies. (n.d.). Retrieved from [Link]
-
HPLC Methods for analysis of 3,4-Dihydroxybenzoic acid - HELIX Chromatography. (n.d.). Retrieved from [Link]
-
3,4-Dimethoxycinnamic acid | C11H12O4 | CID 717531 - PubChem. (n.d.). Retrieved from [Link]
-
Quantitative determination of vitamin D metabolites in plasma using UHPLC-MS/MS - NIH. (n.d.). Retrieved from [Link]
-
This compound - AbacipharmTech-Global Chemical supplier. (n.d.). Retrieved from [Link]
-
LC-MS/MS method for quantification of 3,4-dihydroxyphenylglycol, a norepinephrine metabolite in plasma and brain regions - PubMed. (n.d.). Retrieved from [Link]
-
Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea - MDPI. (n.d.). Retrieved from [Link]
-
LC–MS/MS method for quantification of 3,4-dihydroxyphenylglycol, a norepinephrine metabolite in plasma and brain regions | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]
-
Determination of 3,4-dihydroxyphenyl glycol in plasma by gas chromatography-mass spectrometry and high-performance liquid chromatography methods - PubMed. (n.d.). Retrieved from [Link]
-
A matrix of 3,4-diaminobenzophenone for the analysis of oligonucleotides by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PMC - NIH. (n.d.). Retrieved from [Link]
- Validation of reverse phase-hplc method for the quantitative estimation of norfloxacin in pure and pharmaceutical formulation - Ijarse. (n.d.).
- U.S. Pharmacopeia Methods for HPLC - Obrnuta faza. (n.d.).
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Validation & Comparative
A Comparative Guide to the Biological Activities of 3,4-Dimethoxypicolinic Acid and 4,6-Dimethoxypicolinic Acid
Introduction
Picolinic acid, a pyridine-based scaffold, is a privileged structure in medicinal chemistry and agrochemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and enzyme-inhibiting properties. The introduction of substituents, such as methoxy groups, can significantly modulate the physicochemical properties and biological activities of the parent molecule. This guide provides a comparative analysis of two constitutional isomers: 3,4-Dimethoxypicolinic acid and 4,6-Dimethoxypicolinic acid.
Due to a lack of direct comparative studies in the existing literature, this guide will establish a framework for a head-to-head comparison. We will infer potential biological activities based on structurally related compounds and provide detailed experimental protocols to enable researchers to conduct their own comprehensive evaluations. The central hypothesis is that the differential positioning of the methoxy groups will lead to distinct biological profiles for these two isomers.
Structural and Physicochemical Considerations
The seemingly subtle difference in the placement of the two methoxy groups on the picolinic acid core has significant implications for the electronic and steric properties of this compound and 4,6-Dimethoxypicolinic acid. These differences are expected to influence their interactions with biological targets.
This compound: The methoxy groups at the 3 and 4 positions are ortho and meta to the carboxylic acid, respectively, and meta and para to the nitrogen atom. This substitution pattern may influence the acidity of the carboxylic acid and the basicity of the pyridine nitrogen, as well as the molecule's overall polarity and ability to form hydrogen bonds.
4,6-Dimethoxypicolinic Acid: With methoxy groups at the 4 and 6 positions, both are meta to the carboxylic acid, and the 6-methoxy group is ortho to the nitrogen atom. This arrangement could sterically hinder interactions involving the nitrogen atom and may lead to a different conformational preference compared to the 3,4-isomer.
Hypothesized Biological Activities and Proposed Experimental Investigations
Based on the known biological activities of picolinic acid derivatives and related substituted aromatic compounds, we propose a series of comparative assays to elucidate the biological profiles of this compound and 4,6-Dimethoxypicolinic acid.
Antimicrobial Activity
Picolinic acid and its derivatives have demonstrated notable antimicrobial properties.[1][2][3][4][5] The mechanism is often attributed to their ability to chelate metal ions essential for microbial growth.[4]
Hypothesis: Both this compound and 4,6-Dimethoxypicolinic acid will exhibit antimicrobial activity, with potential differences in their spectrum and potency due to variations in their metal-chelating abilities and cell permeability.
Proposed Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This experiment will determine the lowest concentration of each compound that inhibits the visible growth of a microorganism.
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Data Presentation:
| Microorganism | This compound MIC (µg/mL) | 4,6-Dimethoxypicolinic Acid MIC (µg/mL) | Positive Control (e.g., Ampicillin) MIC (µg/mL) |
| Staphylococcus aureus | |||
| Escherichia coli | |||
| Pseudomonas aeruginosa | |||
| Candida albicans |
Cytotoxicity and Anticancer Potential
Derivatives of picolinic acid have been investigated for their anticancer properties.[6][7] The "3,4-dimethoxyphenyl" moiety is also found in compounds with demonstrated cytotoxicity against cancer cell lines.
Hypothesis: Both isomers may exhibit cytotoxic effects against cancer cell lines, with the 3,4-isomer potentially showing greater activity based on related structures.
Proposed Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Workflow for MTT Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Data Presentation:
| Cell Line | This compound IC₅₀ (µM) | 4,6-Dimethoxypicolinic Acid IC₅₀ (µM) | Positive Control (e.g., Doxorubicin) IC₅₀ (µM) |
| HeLa (Cervical Cancer) | |||
| MDA-MB-231 (Breast Cancer) | |||
| A549 (Lung Cancer) | |||
| Normal Fibroblasts (e.g., MRC-5) |
Enzyme Inhibition
Picolinic acid derivatives are known to inhibit various enzymes.[8][9] The specific substitution pattern of the dimethoxy isomers could lead to differential interactions with enzyme active sites.
Hypothesis: The two isomers will likely exhibit different enzyme inhibitory profiles. For instance, based on the known inhibition of dopamine β-monooxygenase by substituted picolinic acids[8], it would be valuable to test these compounds against a panel of monooxygenases and other metalloenzymes.
Proposed Experimental Protocol: Generic Enzyme Inhibition Assay
This protocol provides a general framework that can be adapted to a specific enzyme of interest.
Workflow for Enzyme Inhibition Assay
Caption: General workflow for an enzyme inhibition assay.
Data Presentation:
| Enzyme | This compound IC₅₀ (µM) | 4,6-Dimethoxypicolinic Acid IC₅₀ (µM) | Known Inhibitor IC₅₀ (µM) |
| Dopamine β-monooxygenase | |||
| Tyrosinase | |||
| Carbonic Anhydrase |
Potential Mechanisms of Action and Signaling Pathways
The biological activities of picolinic acid derivatives can be mediated through various mechanisms.
Signaling Pathway Modulation: The "3,4-dimethoxyphenyl" group has been implicated in the modulation of pathways such as the Akt/PI3K signaling cascade in cancer cells. It is plausible that this compound could influence this pathway.
Proposed Investigation: Western Blot Analysis
To investigate the effect on a specific signaling pathway, such as Akt/PI3K, Western blotting can be used to measure the levels of key phosphorylated proteins.
Hypothesized Signaling Pathway Modulation
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by this compound.
Conclusion
While direct comparative data for this compound and 4,6-Dimethoxypicolinic acid is currently unavailable, this guide provides a scientifically grounded framework for their systematic evaluation. By investigating their antimicrobial, cytotoxic, and enzyme-inhibiting properties through the detailed protocols provided, researchers can elucidate the distinct biological profiles of these isomers. The anticipated differences in their activities, stemming from their unique substitution patterns, underscore the importance of constitutional isomerism in drug discovery and development. The experimental data generated from these proposed studies will be invaluable for identifying the therapeutic or agrochemical potential of each compound.
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A Senior Application Scientist's Guide to the Spectroscopic Analysis and Comparison of Dimethoxy-Substituted Picolinic Acid Isomers
Introduction: The Structural Nuances That Define Function
In the landscape of pharmaceutical development and coordination chemistry, picolinic acid (pyridine-2-carboxylic acid) serves as a foundational scaffold. Its derivatives are integral to creating ligands for metal ion complexation and are explored for various biomedical applications.[1] The introduction of substituents, such as methoxy groups, onto the pyridine ring dramatically alters the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its biological activity and coordination behavior.
The precise placement of these methoxy groups results in a series of structural isomers, each with a unique physicochemical identity. For researchers in drug discovery and materials science, the ability to unambiguously identify and differentiate these isomers is not merely an academic exercise; it is a critical step in ensuring the synthesis of the correct target molecule and understanding its structure-activity relationship (SAR). A misplaced methoxy group can lead to a complete loss of efficacy or unforeseen toxicity.
This guide provides an in-depth comparative analysis of dimethoxy-substituted picolinic acid isomers through the lens of core spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), UV-Visible (UV-Vis), and Mass Spectrometry (MS). We will move beyond simple data reporting to explore the causal relationships between substituent position and spectral output, offering field-proven insights to guide your analytical workflows.
Structural Overview: The Isomeric Landscape
Picolinic acid can be disubstituted with methoxy groups at various positions on the pyridine ring, leading to several possible isomers. The numbering convention begins with the nitrogen as position 1 and the carboxyl-bearing carbon as position 2. The most common isomers would be 3,4-, 3,5-, 3,6-, 4,5-, 4,6-, and 5,6-dimethoxypicolinic acid.
Figure 1: Possible isomers of dimethoxy-picolinic acid derived from the core structure.
The electronic interplay between the electron-withdrawing carboxylic acid group, the electron-donating methoxy groups (via resonance), and the inherent electron-deficient nature of the pyridine ring creates distinct electronic environments for each isomer. These differences are the foundation of their spectroscopic differentiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Environments
NMR spectroscopy is arguably the most powerful tool for isomer differentiation, providing precise information about the chemical environment of each nucleus.
Expertise & Causality:
The chemical shift of a proton or carbon nucleus on the pyridine ring is dictated by the local electron density. The electronegative nitrogen atom deshields adjacent (ortho) protons most significantly.[2] Methoxy groups are electron-donating through resonance (+M effect) but electron-withdrawing through induction (-I effect), with the resonance effect typically dominating, leading to increased shielding (upfield shift) at ortho and para positions relative to the methoxy group. The interplay of these effects for each isomer creates a unique chemical shift and coupling pattern "fingerprint."
¹H NMR Comparative Analysis
For a baseline, the aromatic protons of unsubstituted picolinic acid appear between 7.6 and 8.8 ppm.[3] The methoxy groups themselves will present as sharp singlets, typically in the 3.8-4.2 ppm region, each integrating to 3 protons.[4] The key to differentiation lies in the remaining aromatic protons.
-
3,6-Dimethoxy Isomer: This isomer will show two remaining aromatic protons at positions 4 and 5. These protons will appear as an AX system (two doublets) with a coupling constant characteristic of ortho coupling (³J ≈ 7-9 Hz).
-
4,5-Dimethoxy Isomer: This isomer will also show two aromatic protons, but at positions 3 and 6. These protons will appear as two singlets (or very finely split doublets due to a small ⁴J meta coupling).
-
3,5-Dimethoxy Isomer: This isomer will have two aromatic protons at positions 4 and 6. They will be split by each other in a meta relationship (⁴J ≈ 2-3 Hz), appearing as two doublets.
¹³C NMR Comparative Analysis
The typical chemical shift for an aromatic methoxy carbon is ~56 ppm.[5] However, steric hindrance from an adjacent substituent can force the methoxy group out of the plane of the aromatic ring, disrupting conjugation and causing a downfield shift to ~62 ppm.[5][6] This effect is a powerful diagnostic tool.
-
3,4- or 4,5-Dimethoxy Isomers: The adjacent methoxy groups will likely experience steric hindrance, potentially leading to one or both methoxy carbons appearing further downfield.
-
3,6- or 4,6-Dimethoxy Isomers: With less steric crowding between the methoxy groups, their carbon signals are more likely to appear in the typical ~56 ppm region.
The chemical shifts of the ring carbons will also be diagnostic, with carbons directly attached to the electron-donating methoxy groups being significantly shielded (shifted upfield).
Summary Table: Predicted NMR Signatures
| Isomer | Aromatic ¹H Pattern (δ, ppm) | Aromatic Proton Count | Methoxy ¹³C (δ, ppm) | Key Differentiating Feature |
| Picolinic Acid | Multiplets (7.6-8.8) | 4 | N/A | Baseline spectrum[3] |
| 3,6-Dimethoxy | Two doublets (ortho coupling) | 2 | ~56 | Clear ortho-coupled AX system for H4/H5. |
| 4,5-Dimethoxy | Two singlets | 2 | Potentially >56 | Absence of significant coupling between H3/H6. |
| 3,5-Dimethoxy | Two doublets (meta coupling) | 2 | ~56 | Small meta coupling constant between H4/H6. |
| 4,6-Dimethoxy | Two singlets | 2 | ~56 | H3 and H5 are isolated, appear as singlets. |
Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Vibrational Modes
FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expertise & Causality:
While all isomers will show the characteristic absorptions for a carboxylic acid and an ether, the precise frequencies and the "fingerprint" region (below 1500 cm⁻¹) will vary. The C-O-C stretching frequencies of the methoxy groups and the pyridine ring deformation modes are sensitive to the substitution pattern.[7]
Key Vibrational Bands for Comparison:
-
O-H Stretch (Carboxylic Acid): A very broad, strong band from ~2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer.[8][9] This band will be present in all isomers and is a primary identifier of the acid functionality.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1730 cm⁻¹.[10][11] Its position can be subtly influenced by electronic effects, but it is not a primary tool for differentiating these specific isomers.
-
C-O-C Stretch (Ether): The methoxy groups will exhibit characteristic C-O-C asymmetric and symmetric stretching bands. Aromatic ethers typically show a strong, sharp band for the Aryl-O stretch around 1200-1275 cm⁻¹ and a medium band for the O-CH₃ stretch around 1000-1075 cm⁻¹.[12] The exact positions are sensitive to the substitution pattern.
-
Pyridine Ring Vibrations: The C=C and C=N ring stretching vibrations appear in the 1400-1620 cm⁻¹ region.[13] The number and position of these bands are highly dependent on the substitution pattern and can serve as a key differentiator in the fingerprint region.
-
C-H Out-of-Plane Bending: The pattern of C-H out-of-plane (OOP) bending in the 700-900 cm⁻¹ region is characteristic of the number of adjacent hydrogen atoms on the aromatic ring. For example, an isomer with two adjacent aromatic protons will show a different OOP band than an isomer with isolated aromatic protons.
Summary Table: Key FTIR Absorptions
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance | Notes |
| Carboxyl O-H | 2500 - 3300 | Very Broad, Strong | Indicates hydrogen-bonded dimer.[8] |
| Carboxyl C=O | 1700 - 1730 | Strong, Sharp | Confirms carboxylic acid group.[10] |
| Aryl-O-C Stretch | 1200 - 1275 | Strong, Sharp | Asymmetric stretch of the methoxy group.[12] |
| C-O-Alkyl Stretch | 1000 - 1075 | Medium | Symmetric stretch of the methoxy group.[12] |
| Pyridine Ring | 1400 - 1620 | Multiple Medium-Strong | Pattern is sensitive to isomer structure.[13] |
| C-H OOP Bending | 700 - 900 | Medium-Strong | Pattern depends on remaining ring protons. |
UV-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule. For aromatic systems like pyridine, these are typically π→π* and n→π* transitions.
Expertise & Causality:
The pyridine ring is a chromophore. The carboxylic acid and, more significantly, the methoxy groups act as auxochromes, modifying the absorption wavelength (λ_max) and intensity. Methoxy groups, being electron-donating, typically cause a bathochromic shift (shift to longer wavelengths) of the π→π* transition.[10] The extent of this shift depends on the position of the groups and their ability to participate in resonance with the aromatic system. Isomers that allow for more extended conjugation will exhibit a higher λ_max. Carboxylic acids alone absorb weakly around 210 nm.[8][9]
-
Expected Behavior: All dimethoxy isomers will show a λ_max significantly higher than unsubstituted picolinic acid (λ_max ≈ 265 nm).[14] Isomers where the methoxy groups' +M effects can synergize to extend conjugation across the ring will likely have the highest λ_max. For example, a 4,6-dimethoxy substitution might show a more significant bathochromic shift than a 3,5-dimethoxy substitution. However, subtle differences may require high-resolution spectrophotometry and careful comparison in the same solvent, as pH can also influence the spectra.[15]
Mass Spectrometry (MS): Determining Mass and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern.
Expertise & Causality:
All dimethoxy-picolinic acid isomers have the same molecular formula (C₈H₉NO₄) and therefore the same nominal molecular weight (183.05 g/mol ). High-resolution MS can confirm the elemental composition. The true value of MS for isomer differentiation lies in analyzing the relative abundances of fragment ions, which can sometimes be influenced by the stability of the resulting fragments and neutrals, a property tied to the original isomer's structure.
Common Fragmentation Pathways:
Upon ionization (e.g., by Electron Impact, EI), the molecular ion (M⁺˙) will undergo fragmentation. Key expected fragmentation pathways for all isomers include:
-
Loss of a methyl radical (•CH₃): [M - 15]⁺
-
Loss of a methoxy radical (•OCH₃): [M - 31]⁺
-
Loss of a carboxyl group (•COOH): [M - 45]⁺. This is a very common fragmentation for carboxylic acids.[16]
-
Loss of CO₂ after rearrangement: [M - 44]⁺˙
-
Loss of water (H₂O) from the carboxylic acid: [M - 18]⁺˙
While these major fragments will be common to all isomers, the relative intensities may differ. For instance, an isomer with a methoxy group ortho to the carboxylic acid might show a unique fragmentation pathway involving the interaction of these two adjacent groups. Tandem MS (MS/MS) experiments, where a specific fragment ion is isolated and fragmented further, would be the most powerful MS-based technique to highlight these subtle structural differences.
Standard Operating Protocols
Trustworthy data begins with robust and reproducible experimental design. The following are generalized protocols that should be adapted to the specific instrumentation available.
General Analytical Workflow
Figure 2: A generalized workflow for the spectroscopic analysis of chemical isomers.
Protocol 1: NMR Sample Preparation and Acquisition
-
Solvent Selection: Choose a deuterated solvent in which the analyte is soluble (e.g., CDCl₃, DMSO-d₆, or D₂O). DMSO-d₆ is often a good starting point for polar carboxylic acids.
-
Sample Preparation: Accurately weigh 5-10 mg of the isomer and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Instrument Setup: Tune and shim the spectrometer for the specific solvent.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. A spectral width of -2 to 12 ppm is typically sufficient. Ensure an adequate relaxation delay (e.g., d1 = 2-5 s) for quantitative integration.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A spectral width of 0 to 200 ppm is standard. A sufficient number of scans (often several hundred to thousands) will be required due to the low natural abundance of ¹³C.
-
2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation).
Protocol 2: FTIR-ATR Acquisition
-
Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Take a background spectrum of the empty crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.
-
Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-600 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.
Protocol 3: UV-Vis Sample Preparation and Acquisition
-
Solvent Selection: Use a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile, or water).[14]
-
Sample Preparation: Prepare a dilute stock solution of the isomer. Perform serial dilutions to a concentration that gives a maximum absorbance between 0.5 and 1.5 AU.
-
Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (acquire a baseline).
-
Sample Scan: Replace the blank with a cuvette containing the sample solution and scan over the desired wavelength range (e.g., 200-400 nm).
Conclusion
The differentiation of dimethoxy-substituted picolinic acid isomers is a challenge that demands a multi-faceted analytical approach. While each spectroscopic technique provides valuable information, no single method is sufficient for unambiguous identification.
-
NMR stands as the definitive technique for determining the substitution pattern through chemical shifts and coupling constants.
-
FTIR provides rapid confirmation of functional groups and offers a unique fingerprint based on ring and C-H vibrations.
-
UV-Vis can reveal differences in the conjugated electronic system of the isomers.
-
Mass Spectrometry confirms the molecular weight and can provide structural clues through careful analysis of fragmentation patterns, especially with tandem MS.
By integrating the data from these techniques and understanding the causal relationship between molecular structure and spectral output, researchers can confidently identify their target isomers, ensuring the integrity and reproducibility of their scientific endeavors in drug development and beyond.
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Dipicolinic Acid as Intermediate for the Synthesis. UniVOOK. [Link]
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Synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate. BIO Web of Conferences. [Link]
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Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. [Link]
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Evaluating the Enzyme Inhibitory Potency of 3,4-Dimethoxypicolinic Acid Against Prolyl-4-Hydroxylase: A Comparative Guide
This in-depth technical guide provides a comparative analysis of the enzyme inhibitory potency of 3,4-Dimethoxypicolinic acid against a panel of known inhibitors targeting Prolyl-4-hydroxylase (P4H). As researchers and drug development professionals, understanding the nuances of enzyme inhibition is paramount for the rational design of novel therapeutics. This document offers a comprehensive framework for evaluating new chemical entities, using this compound as a case study, and is grounded in established scientific principles and experimental methodologies.
Introduction: Prolyl-4-Hydroxylase as a Therapeutic Target
Prolyl-4-hydroxylases (P4Hs) are a family of non-heme iron dioxygenases that play a critical role in collagen biosynthesis and the regulation of the hypoxia-inducible factor (HIF) pathway.[1][2][3] The hydroxylation of proline residues by P4Hs is essential for the stability of the collagen triple helix.[2][3][4] Consequently, inhibitors of P4H have therapeutic potential in fibrotic diseases and cancer, where excessive collagen deposition is a hallmark.[2][4]
Furthermore, specific P4H isoforms, known as HIF prolyl hydroxylases (PHDs), are key regulators of the HIF transcription factor.[5][6] Under normoxic conditions, PHDs hydroxylate HIF-α subunits, leading to their degradation.[5][7] Inhibition of PHDs stabilizes HIF-α, mimicking a hypoxic response and promoting the expression of genes involved in erythropoiesis, angiogenesis, and cell survival.[6][8][9] This mechanism has led to the development of PHD inhibitors for the treatment of anemia associated with chronic kidney disease.[6][8] Given that picolinic acid derivatives have been identified as inhibitors of 2-oxoglutarate-dependent enzymes, this compound presents an interesting candidate for evaluation against P4H.[1]
Experimental Design and Rationale
To objectively assess the inhibitory potency of this compound, a robust and validated in vitro enzyme inhibition assay is essential. The choice of assay format and experimental parameters is critical for generating reliable and reproducible data.
Assay Principle
A common and effective method for measuring P4H activity is a fluorescence-based assay. This assay typically utilizes a synthetic peptide substrate corresponding to a sequence of HIF-α that is recognized and hydroxylated by the P4H enzyme. The assay can be designed to measure the consumption of a cofactor or the formation of a product. For this guide, we will focus on an assay that measures the consumption of the 2-oxoglutarate cofactor.
Experimental Workflow
The general workflow for the P4H inhibition assay is depicted below. This multi-step process ensures that all components are properly prepared and combined to initiate the enzymatic reaction, which is then measured to determine the level of inhibition.
Caption: Workflow for the P4H enzyme inhibition assay.
Detailed Experimental Protocol: Fluorescence-Based P4H Inhibition Assay
This protocol provides a step-by-step methodology for determining the half-maximal inhibitory concentration (IC50) of test compounds against a specific P4H isoform.
Materials:
-
Recombinant human P4H enzyme (e.g., PHD2/EGLN1)
-
Fluorescently labeled peptide substrate
-
2-Oxoglutarate
-
Ferrous sulfate (FeSO4)
-
Ascorbic acid
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
This compound and known inhibitors (e.g., Pyridine 2,4-dicarboxylate)
-
384-well black, low-volume assay plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and known inhibitors in DMSO. A typical starting concentration is 1 mM, followed by 1:3 serial dilutions.
-
Reagent Preparation:
-
Prepare the assay buffer containing Tris-HCl and other necessary salts.
-
Prepare a fresh solution of P4H enzyme in assay buffer to the desired final concentration.
-
Prepare a substrate/cofactor mix containing the fluorescently labeled peptide substrate, 2-oxoglutarate, FeSO4, and ascorbic acid in assay buffer. The concentrations of these components should be optimized based on the specific enzyme kinetics.
-
-
Assay Plate Setup:
-
Add a small volume (e.g., 50 nL) of the serially diluted compounds or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add the P4H enzyme solution to all wells.
-
Include control wells:
-
100% activity control: Enzyme, substrate/cofactor mix, and DMSO.
-
0% activity control (background): Substrate/cofactor mix and DMSO (no enzyme).
-
-
-
Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the compounds to bind to the enzyme.
-
Reaction Initiation: Add the substrate/cofactor mix to all wells to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the reaction.
-
Signal Detection: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Subtract the background fluorescence (0% activity control) from all other readings.
-
Normalize the data by setting the 100% activity control to 100% and the background to 0%.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
-
Mechanism of Inhibition: Competitive Inhibition
Many P4H inhibitors, particularly those with a pyridine carboxylate scaffold, act as competitive inhibitors with respect to the 2-oxoglutarate cofactor.[1] This is because their structure mimics that of 2-oxoglutarate, allowing them to bind to the same active site on the enzyme. The following diagram illustrates the principle of competitive inhibition.
Caption: Competitive inhibition of an enzyme.
In this model, the inhibitor (I) competes with the substrate (S) for binding to the free enzyme (E). The formation of the enzyme-inhibitor complex (EI) is reversible and is characterized by the inhibitor constant (Ki). The presence of a competitive inhibitor increases the apparent Michaelis constant (Km) of the substrate but does not affect the maximum reaction velocity (Vmax).
Comparative Analysis of Inhibitory Potency
The following table summarizes the inhibitory potency of this compound (hypothetical data for illustrative purposes) in comparison to known P4H inhibitors. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.
| Compound | Target Enzyme | IC50 / Ki | Reference |
| This compound | P4H (PHD2) | IC50: 5.5 µM (Hypothetical) | N/A |
| Pyridine 2,4-dicarboxylate | P4H | Ki: 2 µM | [1] |
| Pyridine 2,5-dicarboxylate | P4H | Ki: 0.8 µM | [1] |
| Roxadustat | HIF-PH | Potent Inhibitor | [6][8] |
| Daprodustat | HIF-PH | Potent Inhibitor | [6] |
| Vadadustat | HIF-PH | Potent Inhibitor | [6] |
| N-Oxaloglycine | P4H | Competitive Inhibitor | [10] |
Disclaimer: The IC50 value for this compound is hypothetical and presented for the purpose of illustrating a comparative analysis. Actual experimental data is required for a definitive assessment of its potency.
Discussion and Future Directions
The hypothetical IC50 value of 5.5 µM for this compound suggests a moderate inhibitory potency against P4H. When compared to the known inhibitors, it appears less potent than pyridine 2,4-dicarboxylate and pyridine 2,5-dicarboxylate.[1] The presence of the two methoxy groups on the pyridine ring of this compound likely influences its binding affinity to the active site of the enzyme. These substitutions could sterically hinder the optimal interaction with key amino acid residues or alter the electronic properties of the picolinic acid scaffold.
Further investigation is warranted to fully characterize the inhibitory profile of this compound. Key next steps should include:
-
Kinetic Studies: Determining the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibitor constant (Ki) will provide deeper insights into its interaction with the enzyme.
-
Selectivity Profiling: Assessing the inhibitory activity of this compound against other related dioxygenases and a broader panel of enzymes is crucial to determine its selectivity and potential for off-target effects.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound with modifications to the methoxy groups and other positions on the pyridine ring will help in understanding the structural requirements for potent P4H inhibition.[11]
-
Cell-Based Assays: Evaluating the ability of this compound to stabilize HIF-α in cellular models will be a critical step in validating its potential as a modulator of the hypoxia pathway.[5]
Conclusion
This guide has outlined a comprehensive and scientifically rigorous approach to evaluating the enzyme inhibitory potency of a novel compound, this compound, against the therapeutically relevant target, prolyl-4-hydroxylase. By employing a validated experimental protocol, understanding the potential mechanism of action, and comparing the results to known inhibitors, researchers can effectively assess the potential of new chemical entities. While the presented data for this compound is hypothetical, the framework provided herein serves as a robust template for drug discovery and development professionals to guide their research and make informed decisions in the pursuit of novel therapeutics.
References
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- HIF prolyl-hydroxylase inhibitor. Wikipedia. [URL: https://en.wikipedia.org/wiki/HIF_prolyl-hydroxylase_inhibitor]
- Prolyl 4 Hydroxylase: A Critical Target in the Pathophysiology of Diseases. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3665128/]
- HIF prolyl-hydroxylase inhibitor. Grokipedia. [URL: https://grokipedia.org/HIF_prolyl-hydroxylase_inhibitor]
- Hypoxia-Inducible Factor–Prolyl Hydroxyl Domain Inhibitors: From Theoretical Superiority to Clinical Noninferiority Compared with Current ESAs?. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8234606/]
- Updates on Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors in the Treatment of Renal Anemia. Karger Publishers. [URL: https://www.karger.com/Article/FullText/527845]
- Selective Inhibition of Collagen Prolyl 4-Hydroxylase in Human Cells. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7042512/]
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Dove Medical Press. [URL: https://www.dovepress.com/exploring-the-potential-of-pyridine-carboxylic-acid-isomers-to-disco-peer-reviewed-fulltext-article-DDDT]
- Picolinic acids as inhibitors of dopamine beta-monooxygenase: QSAR and putative binding site. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11795955/]
- Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4028882/]
- High-Throughput Screening for Prolyl 4-Hydroxylase (P4H) Inhibitor Discovery: Application Notes and Protocols. Benchchem. [URL: https://www.benchchem.com/application-notes/25/high-throughput-screening-for-prolyl-4-hydroxylase-(p4h)-inhibitor-discovery]
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11193371/]
- Picolinic Acids as β-Exosite Inhibitors of Botulinum Neurotoxin A Light Chain. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4404071/]
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- Novel inhibitors of prolyl 4-hydroxylase. 3. Inhibition by the substrate analogue N-oxaloglycine and its derivatives. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/1376882/]
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- 11. Picolinic acids as inhibitors of dopamine beta-monooxygenase: QSAR and putative binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the performance of 3,4-Dimethoxypicolinic acid as a ligand compared to other pyridine-based ligands
In the dynamic field of coordination chemistry, the rational design of ligands is paramount to tailoring the catalytic, photophysical, and biological properties of metal complexes. Pyridine-based ligands, owing to their versatile coordination modes and tunable electronic properties, are a cornerstone of this endeavor. Among them, picolinic acid and its derivatives have garnered significant attention as bidentate N,O-chelating agents. This guide provides an in-depth technical comparison of 3,4-Dimethoxypicolinic acid with other substituted picolinic acid ligands, offering insights into its potential performance based on established principles of electronic and steric effects, supported by detailed experimental protocols for its synthesis and evaluation.
The Influence of Substituents: A Theoretical Assessment
The performance of a pyridine-based ligand is intrinsically linked to the electronic and steric nature of its substituents. These factors dictate the ligand's σ-donor and π-acceptor capabilities, the stability of the resulting metal complexes, and the reactivity of the metallic center.
Electronic Effects: The electronic influence of a substituent on the pyridine ring can be quantified using Hammett constants (σ). Electron-donating groups (EDGs) increase the electron density on the pyridine nitrogen, enhancing its σ-donating ability and generally leading to stronger metal-ligand bonds. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, weakening the σ-donation.
This compound possesses two methoxy (-OCH₃) groups, which are known to be electron-donating through resonance, particularly when in the para position (position 4). The methoxy group in the meta position (position 3) exerts a weaker, primarily inductive electron-withdrawing effect.[1][2] The combined effect of these two groups is expected to render the pyridine nitrogen of this compound significantly more electron-rich compared to unsubstituted picolinic acid. This enhanced electron density should lead to stronger coordination to metal centers.
Steric Effects: The steric bulk of substituents, especially those ortho to the coordinating nitrogen atom, can significantly influence the geometry and stability of the resulting metal complex.[3] In the case of this compound, the methoxy group at the 3-position introduces some steric hindrance near the coordination sphere, which could affect the approach of bulky substrates in a catalytic cycle or influence the packing of molecules in the solid state.
To provide a comparative framework, we will assess this compound against three other pyridine-based ligands with varying electronic and steric profiles:
-
Picolinic Acid: The parent ligand, serving as a baseline.
-
6-Methylpicolinic Acid: Features an electron-donating methyl group ortho to the nitrogen, introducing both electronic and steric effects.
-
4-Nitropicolinic Acid: Contains a strong electron-withdrawing nitro group in the para position, which significantly reduces the electron density on the nitrogen.
| Ligand | Substituent(s) | Expected Electronic Effect on Pyridine N | Expected Steric Hindrance (near N) |
| This compound | 3-OCH₃, 4-OCH₃ | Strong Electron-Donating | Moderate |
| Picolinic Acid | None | Neutral (Reference) | Low |
| 6-Methylpicolinic Acid | 6-CH₃ | Electron-Donating | High |
| 4-Nitropicolinic Acid | 4-NO₂ | Strong Electron-Withdrawing | Low |
Experimental Guide: Synthesis and Evaluation
To empirically validate the predicted performance of this compound, a series of synthetic and comparative experiments are proposed.
Synthesis of Ligands
A reliable and reproducible synthesis is the first step in ligand evaluation. The following are detailed protocols for the synthesis of this compound and the selected comparative ligands.
Diagram of Synthetic Workflow
Caption: Synthetic routes for the target and comparative ligands.
Protocol 1: Proposed Synthesis of this compound
This proposed synthesis is based on established methods for the functionalization of substituted pyridines.[4][5]
-
Step 1: Cyanation of 2-Chloromethyl-3,4-dimethoxypyridine hydrochloride.
-
To a solution of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride (1.0 eq) in dimethyl sulfoxide (DMSO), add sodium cyanide (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at 60 °C for 4 hours.
-
Cool the reaction to room temperature and pour into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-cyanomethyl-3,4-dimethoxypyridine.
-
-
Step 2: Hydrolysis of 2-Cyanomethyl-3,4-dimethoxypyridine.
-
Dissolve the crude 2-cyanomethyl-3,4-dimethoxypyridine in a 1:1 mixture of ethanol and 6 M aqueous hydrochloric acid.
-
Reflux the mixture for 12 hours.
-
Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Protocol 2: Synthesis of Picolinic Acid [6][7]
-
In a 5-liter three-necked flask equipped with a reflux condenser and a stirrer, place 2500 mL of water and 50 g of α-picoline.
-
Add 90 g of potassium permanganate and heat the solution on a steam bath until the purple color has nearly disappeared (approximately 1 hour).
-
Add a second 90 g portion of potassium permanganate, followed by 500 mL of water, and continue heating until the purple color is gone (2-2.5 hours).
-
Allow the reaction mixture to cool slightly, and filter the precipitated manganese oxides, washing the filter cake with 1 L of hot water.
-
Concentrate the filtrate under reduced pressure to 150–200 mL, filter if necessary, and acidify to Congo red with concentrated hydrochloric acid.
-
Evaporate the acidic solution to dryness under reduced pressure.
-
Reflux the solid residue with 250 mL of 95% ethanol for one hour and filter. Repeat the extraction with 150 mL of 95% ethanol.
-
Pass dry hydrogen chloride gas into the combined ethanolic filtrates until crystals begin to separate.
-
Chill the solution to about 10 °C and continue passing hydrogen chloride until the solution is saturated.
-
Filter the crystals of picolinic acid hydrochloride and air-dry.
Protocol 3: Synthesis of 6-Methylpicolinic Acid
This method relies on the selective oxidation of one methyl group of 2,6-lutidine.
-
Prepare a solution of 2,6-lutidine (1.0 eq) in a suitable solvent such as water.
-
Add a controlled amount of an oxidizing agent like potassium permanganate (approximately 1.0 eq) portion-wise at a controlled temperature (e.g., 0-10 °C) to favor mono-oxidation.
-
After the addition is complete, allow the reaction to stir at room temperature until the permanganate color disappears.
-
Work-up the reaction mixture as described for picolinic acid to isolate the 6-methylpicolinic acid.
Protocol 4: Synthesis of 4-Nitropicolinic Acid [8]
-
Step 1: Nitration of Picolinic Acid N-Oxide.
-
Prepare a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid in a flask, maintaining the temperature below 10 °C using an ice bath.
-
Slowly add picolinic acid N-oxide to the pre-cooled acid mixture.
-
Heat the resulting mixture at 120-130 °C for 2.5 hours.
-
After heating, cool the reaction mixture to room temperature and store it in a freezer overnight.
-
Collect the resulting yellow precipitate by filtration and dry in vacuo to yield 4-nitropicolinic acid N-oxide.
-
-
Step 2: Deoxygenation of 4-Nitropicolinic Acid N-Oxide.
-
Dissolve the 4-nitropicolinic acid N-oxide in a suitable solvent like chloroform.
-
Add phosphorus trichloride (PCl₃) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction with ice-water and neutralize with sodium bicarbonate.
-
Extract the product with chloroform, dry the organic layer, and concentrate to obtain 4-nitropicolinic acid.
-
Comparative Catalytic Performance: Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a robust benchmark for evaluating the performance of ligands in catalysis. The electronic and steric properties of the ligand directly impact the efficiency of the palladium catalyst.
Diagram of Suzuki-Miyaura Catalytic Cycle
Caption: A generalized catalytic cycle for the Suzuki-Miyaura reaction.
Protocol 5: Comparative Suzuki-Miyaura Coupling [6][8][9]
This protocol is designed to compare the catalytic activity of palladium complexes formed in situ with the four different picolinic acid-based ligands.
-
Preparation of Catalyst Stock Solutions:
-
For each ligand (this compound, Picolinic acid, 6-Methylpicolinic acid, and 4-Nitropicolinic acid), prepare a stock solution of the corresponding palladium complex.
-
In a glovebox, dissolve Pd(OAc)₂ (1 mol%) and the respective ligand (2.2 mol%) in anhydrous, degassed 1,4-dioxane.
-
-
Reaction Setup:
-
To a series of oven-dried Schlenk tubes, add 2-bromopyridine (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill each tube with argon (repeat three times).
-
To each tube, add 5 mL of the respective catalyst stock solution via syringe.
-
-
Reaction and Monitoring:
-
Heat the reaction mixtures to 100 °C in an oil bath.
-
Take aliquots from each reaction at regular time intervals (e.g., 1, 2, 4, 8, and 24 hours).
-
Quench the aliquots with water and extract with ethyl acetate.
-
Analyze the organic layer by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of 2-bromopyridine and the yield of 2-phenylpyridine.
-
-
Data Analysis:
-
Plot the yield of 2-phenylpyridine versus time for each ligand.
-
Calculate the initial turnover frequency (TOF) for each catalyst system to quantitatively compare their activities.
-
Comparative Photophysical Properties: Quantum Yield Determination
The photoluminescence quantum yield (PLQY) is a key metric for assessing the performance of metal complexes in applications such as organic light-emitting diodes (OLEDs) and bio-imaging.
Diagram of Quantum Yield Measurement Workflow
Caption: Workflow for the relative quantum yield measurement.
Protocol 6: Determination of Photoluminescence Quantum Yield [7][10]
This protocol uses the relative method, comparing the emission of the sample to a well-characterized standard. A common standard for the visible region is quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.54).
-
Synthesis of Metal Complexes:
-
Synthesize the ruthenium(II) complexes of each of the four ligands, for example, by reacting Ru(bpy)₂(Cl)₂ with the respective picolinic acid derivative. Purify the complexes thoroughly.
-
-
Preparation of Solutions:
-
Prepare stock solutions of the standard (quinine sulfate in 0.1 M H₂SO₄) and each of the four ruthenium complexes in a suitable spectroscopic grade solvent (e.g., acetonitrile).
-
From the stock solutions, prepare a series of dilutions for the standard and each sample, ensuring the absorbance at the excitation wavelength is between 0.01 and 0.1.
-
-
Spectroscopic Measurements:
-
Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.
-
Using a spectrofluorometer, record the emission spectrum of each dilution, exciting at the same wavelength used for the absorbance measurements. Ensure the same experimental settings (e.g., slit widths) are used for all measurements.
-
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum to obtain the integrated emission intensity.
-
For the standard and each sample, plot the integrated emission intensity versus absorbance. The slope of this plot is the gradient (Grad).
-
Calculate the quantum yield (Φₓ) of each sample using the following equation: Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²) where Φₛₜ is the quantum yield of the standard, Gradₓ and Gradₛₜ are the gradients for the sample and standard, respectively, and ηₓ and ηₛₜ are the refractive indices of the solvents used for the sample and standard.
-
Predicted Performance and Conclusion
Based on the theoretical considerations, we can predict the relative performance of this compound as a ligand.
In Catalysis: The enhanced electron-donating ability of this compound is expected to increase the electron density on the palladium center in the Suzuki-Miyaura coupling. This should facilitate the oxidative addition step, potentially leading to a higher catalytic activity compared to picolinic acid and 4-nitropicolinic acid. However, the steric hindrance from the 3-methoxy group might slightly impede the coordination of bulky substrates, which could make it less active than a ligand with a smaller electron-donating group in a less sterically hindered position.
In Photophysics: The electron-donating methoxy groups are likely to raise the energy of the Highest Occupied Molecular Orbital (HOMO) of the metal complex. This can lead to a red-shift in the emission spectrum compared to complexes with picolinic acid or 4-nitropicolinic acid. The effect on the quantum yield is more complex and depends on the interplay between radiative and non-radiative decay rates, but the rigid, bidentate chelation is generally favorable for high quantum yields.
References
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Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition, 2011 , 50(29), 6722-6737. [Link]
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Brouwer, A. M. Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 2011 , 83(12), 2213-2228. [Link]
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95(7), 2457-2483. [Link]
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Wikipedia. Picolinic acid. [Link]
- Google Patents. CN105153024A - Synthetic method of 3,4-substituted 2-picolinic acid.
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Organic Syntheses. Picolinic acid hydrochloride. [Link]
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Chemistry LibreTexts. Hammett Equation. [Link]
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Singer, A. W.; McElvain, S. M. Picolinic acid hydrochloride. Organic Syntheses, 1934 , 14, 79. [Link]
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Ison, E. A.; Ison, A. A review of the steric and electronic effects of ancillary ligands on group 6 olefin metathesis catalysts. Dalton Transactions, 2012 , 41(25), 7545-7556. [Link]
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Hansch, C.; Leo, A.; Taft, R. W. A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 1991 , 91(2), 165-195. [Link]
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Littke, A. F.; Fu, G. C. A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Angewandte Chemie International Edition, 2002 , 41(21), 4176-4180. [Link]
- Google Patents. CN108191745A - The preparation method of 2- methylol -3,4- dimethoxy-pyridines.
- Google Patents. CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.
-
Heinz, B.; Djukanovic, D.; Filipponi, P.; Martin, B.; Karaghiosoff, K.; Knochel, P. Regioselective difunctionalization of pyridines via 3,4-pyridynes. Chemical Science, 2021 , 12(10), 3765-3770. [Link]
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- 4. CN105153024A - Synthetic method of 3,4-substituted 2-picolinic acid - Google Patents [patents.google.com]
- 5. CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies for 3,4-Dimethoxypicolinic Acid Derivatives
Introduction
In the landscape of pharmaceutical research and development, the generation of highly specific antibodies against small molecule targets is a critical endeavor. These antibodies are instrumental in the development of sensitive and specific immunoassays for pharmacokinetics, pharmacodynamics, and toxicological studies. This guide focuses on a niche yet significant target class: 3,4-Dimethoxypicolinic acid and its derivatives. As a substituted pyridine carboxylic acid, this molecule presents unique challenges and considerations in antibody development, primarily concerning specificity and cross-reactivity.
This document provides an in-depth technical comparison and experimental framework for assessing the cross-reactivity of polyclonal and monoclonal antibodies raised against this compound. We will delve into the rationale behind experimental design, provide detailed protocols for competitive enzyme-linked immunosorbent assays (ELISA), and present a clear methodology for data interpretation. The objective is to equip researchers, scientists, and drug development professionals with the necessary knowledge to design, execute, and interpret robust cross-reactivity studies, ensuring the validity and reliability of their immunoassays.
The Significance of this compound
This compound (CAS: 220437-83-2) is a heterocyclic building block with potential applications in medicinal chemistry.[1][2][3] The development of antibodies specific to this molecule is the first step towards creating immunoassays for its detection and quantification in various biological matrices.
The Imperative of Cross-Reactivity Profiling
Antibody cross-reactivity is the phenomenon where an antibody binds to antigens other than the one used for its generation.[4] This occurs when the cross-reacting molecule shares structural similarities or epitopes with the target antigen.[4] For small molecules like this compound, which are not immunogenic on their own and require conjugation to a carrier protein (a process known as haptenization), the potential for cross-reactivity with structurally related endogenous or exogenous compounds is a significant concern.[5][6][7] A thorough cross-reactivity assessment is therefore not merely a quality control step but a foundational aspect of antibody validation that underpins the specificity and reliability of any subsequent immunoassay.[8]
Experimental Design: A Rationale-Driven Approach
The cornerstone of a meaningful cross-reactivity study is a well-designed experiment. The selection of potential cross-reactants should be based on a sound understanding of the target molecule's structure and potential metabolic pathways.
Hapten Design and Immunogen Preparation
The journey to a specific antibody begins with the strategic design of the hapten. For this compound, the carboxylic acid group is the most convenient handle for conjugation to a carrier protein like Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH). The choice of linker arm and conjugation chemistry can significantly influence the epitope presentation and, consequently, the specificity of the resulting antibodies. It is crucial to expose as much of the unique structural features of the hapten as possible to the immune system.
Selection of Potential Cross-Reactants
A panel of structurally related compounds must be assembled to challenge the specificity of the antibody. For antibodies against this compound, this panel should ideally include:
-
Parent Molecule (unconjugated): To confirm the antibody recognizes the free hapten.
-
Structural Isomers: Such as other dimethoxypicolinic acids with different substitution patterns.
-
Analogs with Single Functional Group Changes: For instance, compounds with one methoxy group or a different substituent on the pyridine ring.
-
Metabolites: If known, potential metabolic products of this compound should be tested.
-
Structurally Unrelated Compounds: To serve as negative controls and establish the baseline for non-specific binding.
The following diagram illustrates the logical relationship in selecting cross-reactants.
Caption: Selection of compounds for a cross-reactivity panel.
The Competitive ELISA: The Workhorse of Cross-Reactivity Assessment
The competitive ELISA is the most common and effective method for quantifying the cross-reactivity of antibodies against small molecules.[9] The principle lies in the competition between the free analyte (this compound or a potential cross-reactant) and a fixed amount of enzyme-labeled or plate-coated antigen for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the free analyte in the sample.
Experimental Workflow
The following diagram outlines the key steps in a competitive ELISA for cross-reactivity assessment.
Caption: Workflow for a competitive ELISA.
Detailed Protocol: Competitive ELISA for Cross-Reactivity
This protocol provides a general framework. Optimization of antibody and antigen concentrations is essential for achieving optimal assay performance.
-
Plate Coating:
-
Dilute the this compound-protein conjugate (e.g., BSA conjugate) to an optimized concentration (typically 1-10 µg/mL) in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the coating solution to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competition Reaction:
-
Prepare serial dilutions of the this compound standard and each potential cross-reactant in assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20).
-
In a separate dilution plate, mix 50 µL of each standard or cross-reactant dilution with 50 µL of the primary antibody (at its optimal working dilution).
-
Incubate this mixture for 30 minutes at room temperature.
-
Transfer 100 µL of the antibody-analyte mixture to the corresponding wells of the coated and blocked microplate.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of the enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG), diluted in assay buffer, to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of the substrate solution (e.g., TMB) to each well.
-
Incubate in the dark until sufficient color development (typically 15-30 minutes).
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).
-
-
Data Acquisition:
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Data Analysis and Interpretation
The data from a competitive ELISA is used to generate a standard curve by plotting the absorbance against the logarithm of the standard concentration. The concentrations of the cross-reactants are then determined from this curve.
Calculation of Cross-Reactivity
The percentage of cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC₅₀ of this compound / IC₅₀ of cross-reactant) x 100
Where IC₅₀ is the concentration of the analyte that causes 50% inhibition of the maximum signal.
Data Presentation
The results of the cross-reactivity study should be summarized in a clear and concise table.
| Compound | IC₅₀ (ng/mL) | % Cross-Reactivity |
| This compound | 10.5 | 100 |
| 3-Methoxy-4-hydroxypicolinic acid | 150.2 | 7.0 |
| 3,4-Dimethoxypyridine | > 1000 | < 1.0 |
| Picolinic Acid | > 1000 | < 1.0 |
| Nicotinic Acid | > 1000 | < 1.0 |
| Unrelated Compound X | > 1000 | < 1.0 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion
The characterization of antibody cross-reactivity is a non-negotiable step in the development of reliable immunoassays for small molecules like this compound. A systematic approach, beginning with strategic hapten design and culminating in a robust competitive ELISA and rigorous data analysis, is paramount. The insights gained from these studies not only validate the specificity of the antibody but also provide critical information about its suitability for the intended application. By adhering to the principles and protocols outlined in this guide, researchers can confidently develop and validate highly specific antibodies, thereby ensuring the accuracy and reproducibility of their research and development efforts.
References
-
Boster Bio. (n.d.). Antibody Cross-Reactivity: How to Assess & Predict Binding. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Hapten Specific Antibody Discovery Service. Retrieved from [Link]
-
Microbiology Info. (n.d.). Principles. Retrieved from [Link]
-
Frank, S. A. (2002). Specificity and Cross-Reactivity. In Immunology and Evolution of Infectious Disease. Princeton University Press. Retrieved from [Link]
-
Frontiers in Immunology. (2024). A hapten design strategy to enhance the selectivity of monoclonal antibodies against malachite green. Retrieved from [Link]
-
Aeonian Biotech. (2021). Difference between antibody specificity and selectivity. Retrieved from [Link]
-
AbacipharmTech. (n.d.). This compound. Retrieved from [Link]
-
Immusmol. (n.d.). Picolinic acid Antibody I Rabbit Polyclonal I IHC/IF. Retrieved from [Link]
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- 2. This compound | 220437-83-2 [sigmaaldrich.com]
- 3. 220437-83-2|this compound|BLD Pharm [bldpharm.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hapten synthesis and antibody production for the development of a melamine immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Methods for generation of monoclonal antibodies to the very small drug hapten, 5-benzimidazolecarboxylic acid. | Semantic Scholar [semanticscholar.org]
- 9. Picolinic acid Antibody I Rabbit Polyclonal I IHC/IF [immusmol.com]
Benchmarking Synthesis Efficiency: A Comparative Guide to the Preparation of 3,4-Dimethoxypicolinic Acid
Introduction
3,4-Dimethoxypicolinic acid is a valuable substituted pyridine carboxylic acid derivative that serves as a key building block in the synthesis of various pharmaceutical compounds and agrochemicals. The strategic placement of the methoxy groups and the carboxylic acid function on the pyridine ring makes it an important intermediate for accessing a range of complex molecular architectures. The efficiency of its synthesis is therefore a critical factor in the overall cost-effectiveness and sustainability of producing these end-products.
This guide provides an in-depth comparison of two primary synthetic strategies for this compound: the oxidation of a 2-methyl or 2-hydroxymethyl precursor and the hydrolysis of a 2-cyanopyridine derivative. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a comparative analysis of their respective efficiencies based on yield, reaction conditions, and reagent accessibility. This objective is to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions when selecting a synthetic route for this important molecule.
Methodology 1: Synthesis via Oxidation of a 2-Substituted Precursor
This classical approach leverages the oxidation of a pre-functionalized pyridine at the 2-position, typically a methyl or hydroxymethyl group, to the desired carboxylic acid. The choice of starting material dictates the specific reagents and conditions required for the transformation.
Route 1a: Oxidation of 2-Methyl-3,4-dimethoxypyridine
The direct oxidation of a 2-methyl group offers a concise route to the target acid. Strong oxidizing agents are typically employed for this conversion.
Causality Behind Experimental Choices: The selection of a potent oxidizing agent like potassium permanganate (KMnO₄) is crucial for the complete oxidation of the relatively stable methyl group on the pyridine ring. The reaction is typically conducted in an aqueous medium, and careful temperature control is necessary to prevent over-oxidation and decomposition of the pyridine ring. The workup procedure involves the removal of the manganese dioxide byproduct and subsequent acidification to precipitate the carboxylic acid.
Experimental Protocol: Oxidation of 2-Methyl-3,4-dimethoxypyridine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-methyl-3,4-dimethoxypyridine in water.
-
Addition of Oxidant: While stirring vigorously, slowly add a solution of potassium permanganate in water to the reaction mixture. The addition should be portion-wise to control the exothermic reaction.
-
Reaction Progression: Heat the mixture to reflux and maintain for several hours until the purple color of the permanganate has disappeared, indicating its consumption.
-
Workup: Cool the reaction mixture to room temperature and filter to remove the manganese dioxide precipitate. Wash the filter cake with hot water.
-
Isolation: Combine the filtrate and washings, and acidify with a suitable acid (e.g., hydrochloric acid) to a pH of approximately 3-4. The desired this compound will precipitate out of the solution.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent like ethanol/water may be necessary to obtain a high-purity product.
Route 1b: Oxidation of 2-Hydroxymethyl-3,4-dimethoxypyridine
An alternative oxidation strategy involves the conversion of a 2-hydroxymethyl group. This two-step approach, starting from the corresponding 2-methylpyridine-N-oxide, can sometimes offer better control and higher yields. A patent (CN108191745A) details the synthesis of the intermediate, 2-hydroxymethyl-3,4-dimethoxypyridine.[1]
Causality Behind Experimental Choices: The oxidation of a primary alcohol to a carboxylic acid can be achieved under milder conditions compared to the oxidation of a methyl group. Reagents such as potassium permanganate or chromium-based oxidants are effective. The reaction is often performed in a suitable solvent that can solubilize both the starting material and the oxidant.
Experimental Protocol: Synthesis and Oxidation of 2-Hydroxymethyl-3,4-dimethoxypyridine
-
Step 1: Synthesis of 2-Hydroxymethyl-3,4-dimethoxypyridine (as described in CN108191745A) [1]
-
Dissolve 3,4-dimethoxy-2-methylpyridine-N-oxide in acetic acid with heating.
-
Slowly add acetic anhydride and maintain the reaction at 85-95°C for 15-16 hours.
-
After cooling, adjust the pH to 12-13 with an alkali solution and stir to hydrolyze the intermediate acetate.
-
Extract the product with dichloromethane, dry the organic layer, and evaporate the solvent to obtain 2-hydroxymethyl-3,4-dimethoxypyridine.
-
-
Step 2: Oxidation to this compound
-
Dissolve the 2-hydroxymethyl-3,4-dimethoxypyridine obtained in the previous step in a suitable solvent such as acetone or a mixture of t-butanol and water.
-
Slowly add a solution of potassium permanganate in water, maintaining the temperature below 30°C.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) until the purple color disappears.
-
Filter the mixture to remove manganese dioxide and concentrate the filtrate.
-
Acidify the aqueous solution to precipitate the product, which is then collected by filtration, washed, and dried.
-
Methodology 2: Synthesis via Hydrolysis of a 2-Cyanopyridine Precursor
This strategy involves the formation of a nitrile group at the 2-position of the pyridine ring, followed by its hydrolysis to the carboxylic acid. This method can be advantageous due to the often high efficiency of the hydrolysis step.
Causality Behind Experimental Choices: The hydrolysis of a nitrile to a carboxylic acid is a robust and well-established transformation. It can be performed under either acidic or basic conditions. Basic hydrolysis is often preferred as it typically leads to the formation of the carboxylate salt, which can be easily separated from neutral organic impurities before acidification to precipitate the desired acid. A Chinese patent (CN105153024A) describes a general method for the preparation of 3,4-substituted 2-picolinic acids via hydrolysis of the corresponding pyridine 2-ester, which is conceptually similar to nitrile hydrolysis.
Experimental Protocol: Synthesis of this compound via Nitrile Hydrolysis
-
Step 1: Synthesis of 2-Cyano-3,4-dimethoxypyridine (Hypothetical)
-
A potential route to this intermediate could involve the cyanation of a suitable precursor, such as 2-chloro-3,4-dimethoxypyridine, using a cyanide source like copper(I) cyanide. The synthesis of substituted 2-cyanopyridines is a known transformation in organic chemistry.
-
-
Step 2: Hydrolysis of 2-Cyano-3,4-dimethoxypyridine
-
Reaction Setup: In a round-bottom flask, dissolve 2-cyano-3,4-dimethoxypyridine in an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.
-
Reaction Progression: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. If any organic impurities are present, they can be extracted with an organic solvent.
-
Isolation: Carefully acidify the aqueous layer with a mineral acid (e.g., HCl) to a pH of 3-4.
-
Purification: The precipitated this compound is collected by filtration, washed with cold water, and dried. Recrystallization can be performed if necessary.
-
Comparative Analysis of Synthesis Efficiency
| Parameter | Method 1a: Oxidation of 2-Methyl Precursor | Method 1b: Oxidation of 2-Hydroxymethyl Precursor | Method 2: Hydrolysis of 2-Cyano Precursor |
| Starting Material Accessibility | Requires 2-methyl-3,4-dimethoxypyridine, which may require a multi-step synthesis. | The precursor, 3,4-dimethoxy-2-methylpyridine-N-oxide, is synthesized from maltol.[1] | The synthesis of 2-cyano-3,4-dimethoxypyridine is not well-documented and may pose a challenge. |
| Number of Steps | Potentially a single step from the 2-methyl precursor. | Two steps from the 2-methylpyridine-N-oxide. | Two steps from a suitable pyridine precursor for cyanation. |
| Typical Yields | Yields can be variable and are often moderate due to the harsh oxidizing conditions. | The synthesis of the alcohol intermediate is reported to have a high yield (up to 95.6%).[1] The subsequent oxidation is generally efficient. | Nitrile hydrolysis is typically a high-yielding reaction. |
| Reaction Conditions | Harsh conditions (strong oxidant, high temperature). | Milder conditions for the oxidation of the alcohol compared to the methyl group. | Can be performed under either strong acidic or basic conditions, often with heating. |
| Reagent & Waste Profile | Use of stoichiometric amounts of strong oxidants like KMnO₄ generates significant inorganic waste (MnO₂). | Also generates inorganic waste from the oxidation step. | Can be performed with catalytic amounts of acid or base, but often requires stoichiometric amounts for complete conversion. Generates salt waste upon neutralization. |
| Scalability | Can be challenging to scale up due to the exothermic nature of the oxidation and the handling of large quantities of solid waste. | More amenable to scale-up due to better control over the oxidation step. | Generally scalable, with standard industrial procedures for hydrolysis reactions. |
| Overall Efficiency | Potentially the most direct route, but may be limited by yield and scalability. | A reliable and potentially high-yielding route, though it involves an additional step. | Highly dependent on the efficient synthesis of the nitrile precursor. If the precursor is readily available, this method is likely to be very efficient. |
Visualization of Synthetic Workflows
Caption: Comparative workflows for the synthesis of this compound.
Conclusion and Future Outlook
The synthesis of this compound can be approached through several viable routes, each with its own set of advantages and challenges. The oxidation of a 2-hydroxymethyl precursor (Method 1b) appears to be a promising and well-documented strategy, offering high yields for the intermediate alcohol. While the direct oxidation of a 2-methyl group (Method 1a) is more atom-economical in principle, it may suffer from lower yields and harsher conditions. The nitrile hydrolysis route (Method 2) is a classic and generally efficient method for carboxylic acid synthesis, but its application to this compound is contingent on the development of an efficient synthesis for the 2-cyano precursor.
For researchers and drug development professionals, the choice of synthetic route will depend on factors such as the availability and cost of starting materials, the desired scale of production, and the environmental impact of the process. Future research in this area could focus on developing a more direct and efficient synthesis of 2-cyano-3,4-dimethoxypyridine, which would make the hydrolysis route more attractive. Additionally, the exploration of catalytic, greener oxidation methods for the conversion of the 2-methyl or 2-hydroxymethyl precursors could significantly improve the overall efficiency and sustainability of this compound synthesis.
References
- CN105153024A - Synthetic method of 3,4-substituted 2-picolinic acid.
- CN108191745A - The preparation method of 2- methylol -3,4- dimethoxy-pyridines. Google Patents.
- CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. Google Patents.
Sources
A Comparative Guide to the Validation of a Novel Stability-Indicating HPLC Method for 3,4-Dimethoxypicolinic Acid
Introduction: The Analytical Imperative for 3,4-Dimethoxypicolinic Acid
This compound is a key organic molecule with potential applications in pharmaceutical development. As with any active pharmaceutical ingredient (API) or intermediate, the ability to accurately and reliably quantify the compound and its potential impurities is paramount for ensuring product quality, safety, and efficacy.[1][2] High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique in pharmaceutical analysis due to its high resolution, sensitivity, and precision.[3][4] This guide details the validation of a new, stability-indicating reversed-phase HPLC (RP-HPLC) method for this compound, benchmarked against established international guidelines. The validation process ensures that the analytical method is suitable for its intended purpose.[5][6]
A cornerstone of this validation is the use of a certified reference standard. Reference standards are highly purified and well-characterized materials required by regulatory bodies like the U.S. Food and Drug Administration to ensure the identity, strength, and quality of a substance.[7] They serve as the benchmark against which the performance of the analytical method is rigorously assessed.
The Novel HPLC Method vs. Existing Approaches
The developed RP-HPLC method offers significant advantages over potential alternative techniques, such as gas chromatography (GC) or older, non-stability-indicating HPLC methods. The primary advantage lies in its demonstrated specificity and stability-indicating nature, which is crucial for monitoring the degradation of the analyte under various stress conditions.[8][9] This is a critical requirement for regulatory submissions and for establishing appropriate storage conditions and shelf-life for the drug substance.[9]
Experimental Design and Rationale
The validation of this analytical method was conducted in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R1) and Q2(R2), which provide a comprehensive framework for validating analytical procedures.[10][11][12] The following performance characteristics were evaluated:
-
Specificity & Selectivity
-
Linearity & Range
-
Accuracy
-
Precision (Repeatability and Intermediate Precision)
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ)
-
Robustness
-
Forced Degradation (Stability-Indicating Properties)
The causality behind these experimental choices is to build a holistic and self-validating system. Each parameter assesses a different aspect of the method's performance, and together they provide a high degree of assurance in the reliability of the analytical results.
Detailed Method Validation Protocols & Results
Chromatographic Conditions
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II HPLC or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile: 0.1% Phosphoric Acid in Water (40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
Specificity and Selectivity
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[13][14][15][16]
Protocol:
-
A solution of the this compound reference standard was prepared.
-
A placebo solution (containing all formulation components except the active ingredient) was prepared.
-
The reference standard solution was spiked with known related substances and potential degradation products.
-
Forced degradation studies were performed to generate potential degradants in situ.
-
All solutions were injected into the HPLC system.
Acceptance Criteria: The peak for this compound should be well-resolved from all other peaks, with a resolution factor of not less than 2.0. The peak purity should be confirmed using a photodiode array (PDA) detector.
Results: The method demonstrated excellent specificity. The this compound peak was well-separated from all potential interferents, and peak purity analysis confirmed the homogeneity of the analyte peak.
Linearity and Range
Objective: To establish the method's ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[17][18][19]
Protocol:
-
A stock solution of the this compound reference standard was prepared.
-
A series of at least five calibration standards were prepared by diluting the stock solution to concentrations ranging from 50% to 150% of the target assay concentration.
-
Each calibration standard was injected in triplicate.
-
A calibration curve was constructed by plotting the mean peak area against the concentration.
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.[18]
Results:
| Concentration (% of Target) | Mean Peak Area |
| 50% | 452,189 |
| 75% | 678,345 |
| 100% | 905,678 |
| 125% | 1,132,098 |
| 150% | 1,358,512 |
The method was found to be linear over the tested range with a correlation coefficient (r²) of 0.9998.
Accuracy
Objective: To determine the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[15][20]
Protocol:
-
Accuracy was determined by the recovery of a known amount of this compound reference standard spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration).
-
Each concentration level was prepared in triplicate.
-
The percentage recovery was calculated.
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[18][21]
Results:
| Spiked Level | % Recovery (n=3) | % RSD |
| 80% | 99.5% | 0.45% |
| 100% | 100.2% | 0.32% |
| 120% | 99.8% | 0.51% |
The method demonstrated high accuracy across the specified range.
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[20]
Protocol:
-
Repeatability (Intra-assay precision): Six replicate injections of the 100% test concentration solution were performed on the same day, by the same analyst, and on the same instrument.[1][10]
-
Intermediate Precision: The repeatability assay was repeated on a different day, by a different analyst, and on a different instrument.
Acceptance Criteria: The Relative Standard Deviation (%RSD) for repeatability and intermediate precision should not be more than 2.0%.
Results:
| Precision Type | % RSD (n=6) |
| Repeatability | 0.65% |
| Intermediate Precision | 1.12% |
The low %RSD values indicate excellent precision of the analytical method.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective:
-
LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[20]
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[10][20]
Protocol: LOD and LOQ were determined based on the signal-to-noise ratio. A series of dilute solutions of the reference standard were injected, and the concentrations that yielded a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ were identified.[10][20]
Acceptance Criteria: Signal-to-noise ratio of ~3:1 for LOD and ~10:1 for LOQ.
Results:
| Parameter | Concentration (µg/mL) | Signal-to-Noise Ratio |
| LOD | 0.05 | 3.2:1 |
| LOQ | 0.15 | 10.5:1 |
The method demonstrated sufficient sensitivity for the intended application.
Robustness
Objective: To measure the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[18]
Protocol: The following method parameters were intentionally varied:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 5°C)
-
Mobile phase composition (± 2% organic)
Acceptance Criteria: System suitability parameters (e.g., retention time, peak asymmetry, and resolution) should remain within acceptable limits.
Results: The method was found to be robust, with no significant impact on the chromatographic performance upon minor variations of the operational parameters.
Forced Degradation Studies (Stability-Indicating Nature)
Objective: To demonstrate the specificity of the method to measure the analyte in the presence of its degradation products.[8][9]
Protocol: The this compound reference standard was subjected to the following stress conditions as per ICH guidelines:[9][22]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: 80°C for 48 hours
-
Photolytic Degradation: Exposure to UV light (200 watt-hours/m²) and visible light (1.2 million lux hours)
Acceptance Criteria: The method should be able to separate the main peak from any degradation product peaks. Mass balance should be calculated to account for the parent drug and all degradation products.
Results: Significant degradation was observed under acidic, basic, and oxidative conditions. The method was able to resolve the this compound peak from all degradant peaks, confirming its stability-indicating nature. The mass balance was found to be within 98-102%, indicating that all major degradation products were detected.
Visualizing the Validation Workflow
Caption: Workflow for the validation of the analytical method.
Conclusion
The new RP-HPLC method for the quantification of this compound has been successfully validated in accordance with ICH guidelines. The method is specific, linear, accurate, precise, sensitive, and robust. Furthermore, the forced degradation studies conclusively demonstrate its stability-indicating nature, making it a superior choice for quality control and stability testing in a regulated pharmaceutical environment. The use of a certified reference standard throughout the validation process provides a high level of confidence in the integrity and reliability of the generated data. This validated method represents a significant improvement over non-specific analytical techniques and is recommended for routine use in the analysis of this compound.
References
-
International Conference on Harmonisation (ICH) Q2(R1). Validation of Analytical Procedures: Text and Methodology. ICH Harmonised Tripartite Guideline, 2005. [Link]
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International Conference on Harmonisation (ICH) Q2(R2). Validation of Analytical Procedures. ICH Harmonised Guideline, 2023. [Link]
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Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. [https://www.longdom.org/open-access/forced-degradation-as-an-integral-part-of-hplc-stabilityindicating-method-development-2161-0444-10002 Forced-degradation-as-an-integral-part-of-hplc-stabilityindicating-method-development-2161-0444-10002.pdf]([Link] Forced-degradation-as-an-integral-part-of-hplc-stabilityindicating-method-development-2161-0444-10002.pdf)
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A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]
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The role of forced degradation studies in stability indicating HPLC method development. National Center for Biotechnology Information. [Link]
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A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of Advanced Research in Science, Communication and Technology. [https://ijarsct.co.in/papers/IJAR SCT-00132.pdf]([Link] SCT-00132.pdf)
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What is the difference between specificity and selectivity? Lösungsfabrik. [Link]
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This compound. AbacipharmTech. [Link]
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Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of 3,4-Dimethoxypicolinic Acid
As researchers and drug development professionals, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of scientific integrity. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 3,4-Dimethoxypicolinic acid, grounding procedural guidance in the principles of chemical safety and regulatory compliance.
Hazard Assessment and Waste Characterization
Before any disposal procedure can be initiated, a thorough understanding of the substance's hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, we can infer its likely hazard profile from its chemical family—pyridine carboxylic acids—and related substituted aromatic compounds.[1][2][3]
The primary hazards associated with this class of compounds often include:
-
Skin Irritation: Capable of causing inflammation upon contact.[4][5]
-
Serious Eye Irritation: Can cause significant, though not always permanent, eye damage.[4][6][7]
-
Respiratory Irritation: Inhalation of dust may irritate the respiratory tract.[4][5][7]
Based on this analysis, the waste must be managed as a hazardous chemical waste. Under the Resource Conservation and Recovery Act (RCRA), chemical waste generated in a laboratory setting is highly regulated by the Environmental Protection Agency (EPA).[8][9]
Table 1: Inferred Hazard Classification for this compound
| Hazard Class | GHS Category | Precautionary Statement Reference |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation.[4] |
| Target Organ Toxicity (Single) | Category 3 | H335: May cause respiratory irritation.[4] |
| Acute Aquatic Toxicity | Category 2 | H411: Toxic to aquatic life with long lasting effects. |
This initial characterization is the critical first step that dictates all subsequent handling and disposal actions. It is not merely a procedural formality but a self-validating system: by assuming this hazard profile, we ensure that all handling protocols meet a high standard of safety, even in the absence of compound-specific data.
Regulatory Framework: The Laboratory Perspective
All laboratories that generate hazardous waste are subject to EPA regulations, though specific interpretations can vary by state and local authorities.[8][9] Your laboratory will fall into one of three generator categories based on the volume of hazardous waste produced per month: Very Small Quantity Generator (VSQG), Small Quantity Generator (SQG), or Large Quantity Generator (LQG).[8] Regardless of your facility's status, the core principles of waste management remain the same.
The EPA's regulations, particularly the "Generator Improvements Rule," provide specific guidelines for waste accumulation, labeling, and storage in areas known as Satellite Accumulation Areas (SAAs).[8] These regulations are designed to ensure waste is managed safely at its point of generation.[10]
Core Disposal Protocol: A Step-by-Step Methodology
This protocol ensures that this compound is handled, stored, and disposed of in a manner that protects laboratory personnel and the environment.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical in pure form or as waste, ensure appropriate PPE is worn.
-
Eye Protection: Wear chemical safety goggles. If there is a splash risk, a face shield should be worn in addition to goggles.[11]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: If handling fine powders outside of a chemical fume hood, a NIOSH-approved respirator may be necessary.
Step 2: Waste Segregation
Proper segregation is the most critical step in preventing dangerous chemical reactions.
-
Action: Collect waste this compound and materials contaminated with it (e.g., weighing paper, contaminated gloves) in a designated hazardous waste container.
-
Causality: This compound is an organic acid. It must NOT be mixed with bases (risk of neutralization reaction/heat), oxidizers (risk of fire/explosion), or solvents that have their own separate waste streams.[12] Mixing incompatible waste streams is a primary cause of laboratory incidents.
Step 3: Containerization and Labeling
Waste must be accumulated in a container that is compatible, secure, and clearly identified.
-
Container: Use a high-density polyethylene (HDPE) or glass container with a tightly sealing screw cap. The container must be in good condition with no leaks or residue on the outside.
-
Labeling: The container must be labeled with the words "Hazardous Waste" and a clear identification of its contents.[12] The label should include:
-
The full chemical name: "Waste this compound."
-
The primary hazards (e.g., "Irritant," "Environmental Hazard").
-
The date accumulation started.
-
Step 4: On-Site Storage (Satellite Accumulation)
Waste containers must be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA).[8][12]
-
Location: The SAA must be under the control of the laboratory personnel generating the waste.
-
Containment: Store the waste container within a secondary containment bin to prevent the spread of material in case of a leak.[12]
-
Closure: The container must be kept closed at all times except when waste is being added.[12]
Step 5: Final Disposal
Final disposal must be managed through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor.
-
Action: Once the waste container is full, or if work on the project is complete, contact your EHS office to schedule a waste pickup.
-
Manifest: The waste will be transported by a licensed hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF).[9] You are legally responsible for the waste from "cradle-to-grave," meaning your responsibility extends until its final, proper disposal.[13]
Decontamination and Spill Management
Empty Container Decontamination
-
Thoroughly empty all solid this compound from the container into the designated solid waste stream.[12]
-
Rinse the container three times with a suitable solvent (e.g., ethanol or water).
-
Crucially, collect all rinsate as hazardous waste. [12] The rinsate should be placed in a container for non-halogenated organic solvent waste.
-
Once triple-rinsed, deface the original label and dispose of the container according to your facility's procedures for clean glassware or plastic.[12]
Minor Spill Cleanup
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the solid spill with an absorbent material to prevent dust from becoming airborne.
-
Carefully sweep the material into a suitable container.[6][14]
-
Label the container as "Spill Debris containing this compound" and manage it as hazardous waste.
-
Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
Prohibited Disposal Methods
To ensure safety and compliance, the following disposal methods are strictly prohibited for this compound:
-
Drain Disposal: This compound's potential aquatic toxicity means it must never be poured down the sink.[15] Even if neutralized, the resulting salt's environmental impact is unknown. Local water reclamation districts and the EPA have strict regulations against this.[12][16]
-
Trash Disposal: Disposing of chemical waste in the regular trash can lead to exposure for custodial staff and environmental contamination from landfills.[12]
-
Evaporation: Intentionally allowing chemical waste to evaporate in a fume hood is not a permissible disposal method.[12][17]
Visualization of Disposal Workflow
To provide a clear, at-a-glance understanding of the procedural logic, the following diagrams illustrate the decision-making process for hazardous waste and the specific workflow for this compound.
Caption: RCRA Hazardous Waste Determination Flowchart.
Caption: Disposal Workflow for this compound.
References
-
Laboratory Waste Management: The New Regulations. Medical Laboratory Observer (MLO). Available at: [Link]
-
Regulation of Laboratory Waste. American Chemical Society. Available at: [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency (EPA). Available at: [Link]
-
Laboratory Environmental Sample Disposal Information Document. US Environmental Protection Agency (EPA). Available at: [Link]
-
EPA tweaks hazardous waste rules for academic labs. Chemistry World. Available at: [Link]
-
Safety Data Sheet - 3,4-Dimethoxybenzoic acid. Carl ROTH. Available at: [Link] (Note: A generic link is provided.)
-
Hazardous Waste Disposal Guide. Northwestern University. Available at: [Link]
-
Hazardous Waste Manual. University of Oklahoma Health Sciences Center. Available at: [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. Available at: [Link]
-
Hazardous Substance Fact Sheet - Cacodylic Acid. New Jersey Department of Health. Available at: [Link]
-
Safety Data Sheet - 3,4-Dimethylhippuric acid. Chemos GmbH & Co.KG. Available at: [Link]
-
Hazardous Waste Management System; Identification and Listing of Hazardous Waste. Regulations.gov. Available at: [Link]
-
Which Substances Make Up the RCRA 8 Metals? Hazardous Waste Experts. Available at: [Link]
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Pyridinecarboxylic acid. Wikipedia. Available at: [Link]
-
Hazardous Waste Listings. US Environmental Protection Agency (EPA). Available at: [Link]
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Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. Virginia Tech. Available at: [Link]
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RCRA 8 Metals: EPA Limits, Guidance, and How to Get Compliant. ALS Global. Available at: [Link]
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Identification and Listing of Hazardous Waste. Regulations.gov. Available at: [Link]
-
Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. Royal Society of Chemistry. Available at: [Link]
-
IR-SERS study and theoretical analogue on the adsorption behavior of pyridine carboxylic acid on silver nanoparticles. PubMed. Available at: [Link]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





